Product packaging for Xylose-d2(Cat. No.:)

Xylose-d2

Cat. No.: B15142165
M. Wt: 152.14 g/mol
InChI Key: PYMYPHUHKUWMLA-RFTGFFLTSA-N
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Description

Xylose-d2 is a stable, isotopically labeled analog of D-Xylose, a fundamental aldopentose sugar abundantly found in hemicellulose of plant biomass . This reagent, where two hydrogen atoms are replaced by deuterium (²H), is an essential tool for advanced research using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. It serves as an internal standard for the precise quantification of xylose and its metabolites in complex biological samples, enhancing analytical accuracy. In metabolic research, this compound is a critical tracer for elucidating the Pentose Phosphate Pathway (PPP) . Researchers can track the incorporation of the deuterium label to study the flux and regulation of this crucial pathway, which generates NADPH for biosynthetic reactions and pentose sugars for nucleotide synthesis . The study of xylose metabolism is particularly relevant in biotechnological fields, such as the development of microbial cell factories for producing value-added chemicals like xylitol, ethanol, or polymalic acid from lignocellulosic biomass . This high-purity compound is provided for Research Use Only (RUO) and is intended for laboratory applications by qualified researchers. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B15142165 Xylose-d2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H10O5

Molecular Weight

152.14 g/mol

IUPAC Name

(2R,3S,4R)-5,5-dideuterio-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i2D2

InChI Key

PYMYPHUHKUWMLA-RFTGFFLTSA-N

Isomeric SMILES

[2H]C([2H])([C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Unveiling the Structure of Xylose-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: D-xylose, a five-carbon aldose sugar, is a fundamental component of hemicellulose and a key player in various biological processes. Its isotopically labeled counterpart, Xylose-d2, serves as an invaluable tool in metabolic research, mechanistic studies of enzymes, and as an internal standard for mass spectrometry. The term "this compound" does not denote a single, unambiguously defined molecule; the positions of the two deuterium atoms can vary depending on the synthetic route employed. This guide provides an in-depth examination of a plausible and synthetically accessible isomer, D-Xylose-1,2-d2, and explores its characteristics, synthesis, and biological context.

Proposed Chemical Structure of D-Xylose-d2

In the absence of a universally defined structure for this compound, this guide focuses on α-D-Xylopyranose-1,2-d2. This isomer, with deuterium atoms at the anomeric (C1) and adjacent (C2) positions, represents a common outcome of synthetic deuteration strategies involving the reduction of an enose-type intermediate. The cyclic pyranose form is the most prevalent structure for xylose in solution.[1]

Figure 1: Proposed structure of α-D-Xylopyranose-1,2-d2.

Quantitative Data Summary

The precise analytical data for any this compound isotopologue is dependent on its specific structure and purity. The following table summarizes calculated and representative analytical data for the proposed D-Xylose-1,2-d2. Experimental values must be confirmed through analysis of a synthesized standard.

PropertyValueNotes
Chemical Formula C₅H₈D₂O₅Based on the structure of D-Xylose.[2]
Molecular Weight 152.14 g/mol Calculated based on the atomic weights of the constituent isotopes.
Mass Spectrometry (m/z) Varies with ionization methodExpected to show a +2 Da shift compared to unlabeled xylose.
¹H NMR Complex spectrumAbsence of signals for H1 and H2 protons would be expected.
¹³C NMR 5 peaksC1 and C2 signals would show characteristic splitting due to C-D coupling.
Purity >98%Typical purity for isotopically labeled standards.
Isotopic Enrichment >99 atom % DDesirable for tracer studies to minimize interference from unlabeled species.

Experimental Protocols

Representative Synthesis of D-Xylose-1,2-d2

The synthesis of 2-deoxyglycosides, and by extension their deuterated analogues, can be challenging. A common strategy involves the use of glycosyl halides or thioglycosides as donors. The following is a representative, multi-step protocol for the synthesis of D-Xylose-1,2-d2, conceptualized from general principles of carbohydrate chemistry.

synthesis_workflow cluster_0 Synthesis Workflow D_Xylose D-Xylose Protected_Xylose Protection of -OH groups (C3, C4) D_Xylose->Protected_Xylose Glycal_Formation Formation of Xylal Intermediate Protected_Xylose->Glycal_Formation Deuteration Deuterium Addition (e.g., via D2/Pd or deuterated reagent) Glycal_Formation->Deuteration Deprotection Removal of Protecting Groups Deuteration->Deprotection Purification Purification (Chromatography) Deprotection->Purification Xylose_d2 D-Xylose-1,2-d2 Purification->Xylose_d2

Figure 2: Representative workflow for the synthesis of D-Xylose-1,2-d2.

Methodology:

  • Protection: The hydroxyl groups at positions C3 and C4 of D-xylose are protected using a suitable protecting group (e.g., benzyl or silyl ethers) to prevent their participation in subsequent reactions.

  • Glycal Formation: The protected xylose is converted into a glycal (an unsaturated carbohydrate with a double bond between C1 and C2). This is a key intermediate.

  • Deuteration: The glycal is subjected to a deuteration reaction. This can be achieved through various methods, such as catalytic deuteration using deuterium gas (D₂) and a palladium catalyst, or through reaction with a deuterated electrophile in the presence of a suitable promoter. This step introduces deuterium atoms across the double bond, yielding the 1,2-dideuterated product.

  • Deprotection: The protecting groups are removed under conditions that do not compromise the incorporated deuterium atoms (e.g., hydrogenolysis for benzyl groups).

  • Purification: The final product, D-Xylose-1,2-d2, is purified from reaction byproducts and residual reagents, typically using column chromatography.

Analytical Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the positions of the deuterium labels. The absence of proton signals at C1 and C2 in the ¹H spectrum and the presence of characteristic carbon-deuterium coupling in the ¹³C spectrum would confirm the 1,2-dideuterated structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to confirm the molecular weight of the deuterated compound and to assess the level of isotopic enrichment.

Role in Biological Pathways: Xylose Metabolism

D-xylose is metabolized by various organisms through several distinct pathways. In many eukaryotes, including some yeasts, the oxido-reductase pathway is predominant.[3] This pathway involves the initial reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.[3] The use of this compound can help elucidate the kinetics and mechanisms of the enzymes involved, such as xylose reductase and xylitol dehydrogenase.

metabolism_pathway cluster_pathway Oxido-Reductase Pathway for Xylose Metabolism Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) Xylulose D-Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) Xylulose5P D-Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase (XK) PPP Pentose Phosphate Pathway Xylulose5P->PPP NADPH NADPH NADPH->Xylose NADP NADP+ NADP->Xylose NAD NAD+ NAD->Xylitol NADH NADH NADH->Xylitol ATP ATP ATP->Xylulose ADP ADP ADP->Xylulose

Figure 3: Initial steps of the D-xylose oxido-reductase pathway.

Conclusion

While "this compound" is not a uniquely defined chemical entity, a plausible and synthetically relevant structure is D-Xylose-1,2-d2. This isotopologue can be prepared through a multi-step synthesis involving the deuteration of a glycal intermediate. Its primary application lies in its use as a tracer for metabolic flux analysis and as a tool for studying the kinetics and mechanisms of carbohydrate-active enzymes. The detailed characterization of its structure and isotopic purity is paramount for its effective use in quantitative biological studies. This guide provides a foundational framework for researchers and professionals working with or developing deuterated xylose for advanced scientific applications.

References

The Isotopic Fingerprint: A Technical Guide to Deuterated Xylose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the physical and chemical properties of deuterated xylose. By leveraging the subtle yet significant differences imparted by deuterium substitution, new avenues in metabolic research and therapeutic development are being explored.

Deuterated xylose, a stable isotope-labeled form of the five-carbon sugar xylose, serves as a powerful tool in a variety of scientific disciplines. Its unique properties allow for the tracing of metabolic pathways, the elucidation of enzymatic mechanisms, and the enhancement of analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide details the core physical and chemical characteristics of deuterated xylose, provides an overview of relevant experimental protocols, and visualizes key metabolic and experimental workflows.

Core Physical and Chemical Properties

The introduction of deuterium, a heavy isotope of hydrogen, results in a marginal increase in molecular weight and can influence reaction kinetics, a phenomenon known as the kinetic isotope effect. While many of the fundamental properties of deuterated xylose are comparable to its non-deuterated counterpart, these subtle differences are key to its utility in research.

Physical Properties of D-Xylose (Non-Deuterated)

The physical properties of D-xylose provide a baseline for understanding its deuterated analogues.

PropertyValueCitations
Molecular Formula C5H10O5[1][2]
Molar Mass 150.13 g/mol [1][2][3]
Appearance White crystalline powder or colorless needles[1][3]
Taste Sweet, approximately 40-70% the sweetness of sucrose[3][4]
Melting Point 153-158 °C[1][2][3]
Density 1.525 g/cm³ at 20 °C[2][3]
Solubility Soluble in water (1 g/0.8 mL), hot ethanol, and pyridine; slightly soluble in cold ethanol; insoluble in ether.[1][2][3]
Optical Rotation [α]D20 +92° to +18.6°[2][3]
pKa 12.14 at 18 °C[2]
Properties of Deuterated Xylose

The primary alteration in the physical properties of deuterated xylose is its molar mass, which varies depending on the extent and position of deuterium labeling. For instance, a xylose molecule where all ten hydrogen atoms are replaced by deuterium (perdeuterated xylose) would have the following property:

PropertyValue
Molecular Formula C5D10O5
Molar Mass ~160.19 g/mol

Specific deuteration at a single position, such as D-[5-2H]xylose, results in a smaller mass increase.[5] These seemingly minor mass changes are readily detectable by mass spectrometry, forming the basis of many tracer studies.

Metabolic Pathways of Xylose

D-xylose is metabolized by various organisms through several distinct pathways. Understanding these pathways is crucial for researchers using deuterated xylose to probe metabolic fluxes and enzyme kinetics.[6]

There are at least four known pathways for D-xylose catabolism:

  • Oxido-Reductase Pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, which is then oxidized to D-xylulose.[6]

  • Isomerase Pathway: Typically used by prokaryotes, this pathway directly converts D-xylose to D-xylulose.[6]

  • Weimberg Pathway (Oxidative): An oxidative pathway where D-xylose is converted to α-ketoglutarate semialdehyde.[6][7]

  • Dahms Pathway (Oxidative): Another oxidative pathway present in some prokaryotes.[8]

The following diagram illustrates the initial steps of the widely studied Oxido-Reductase and Isomerase pathways, which both converge on the intermediate D-xylulose-5-phosphate, a component of the pentose phosphate pathway.[9]

xylose_metabolism cluster_oxido_reductase Oxido-Reductase Pathway (Eukaryotes) cluster_isomerase Isomerase Pathway (Prokaryotes) xylose_or D-Xylose xylitol Xylitol xylose_or->xylitol Xylose Reductase (XR) xylulose_or D-Xylulose xylitol->xylulose_or Xylitol Dehydrogenase (XDH) xylulose_5p D-Xylulose-5-Phosphate xylulose_or->xylulose_5p Xylulokinase xylose_iso D-Xylose xylulose_iso D-Xylulose xylose_iso->xylulose_iso Xylose Isomerase xylulose_iso->xylulose_5p ppp Pentose Phosphate Pathway xylulose_5p->ppp

Key initial steps in the metabolic pathways of D-xylose.

In mammalian systems, UDP-xylose is synthesized from UDP-glucose and is essential for the biosynthesis of proteoglycans, which are critical components of the extracellular matrix.[10][11] The synthesis of UDP-xylose is a key area of interest for drug development, as its dysregulation can impact cell signaling and tissue structure.[10]

udp_xylose_synthesis udp_glc UDP-Glucose udp_glca UDP-Glucuronic Acid udp_glc->udp_glca UDP-Glucose Dehydrogenase udp_xyl UDP-Xylose udp_glca->udp_xyl UDP-Xylose Synthase proteoglycans Proteoglycan Biosynthesis udp_xyl->proteoglycans Xylosyltransferases

Biosynthesis of UDP-Xylose in mammals.

Experimental Protocols and Applications

Deuterated xylose is instrumental in a range of experimental applications, primarily due to the ease of its detection and the influence of deuterium on molecular properties.

Synthesis of Deuterated Xylose

The synthesis of deuterated xylose can be achieved through various chemical and enzymatic methods. A common approach involves the reduction of xylose precursors with a deuterium source, such as sodium borodeuteride, or through catalyzed hydrogen-deuterium exchange reactions. For instance, deuteration at the Cα position of alcohols can be achieved by refluxing in the presence of D₂O and a Raney nickel catalyst.[12] Chemo-enzymatic methods can also be employed to produce specific deuterated nucleotide sugars like UDP-α-D-xylose.[13]

Analytical Techniques

1. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying the conformation and dynamics of biomolecules. In the context of carbohydrates, it can be used to distinguish between isomers.[14][15]

  • Principle: Labile hydrogens in the carbohydrate (such as those in hydroxyl groups) are exchanged for deuterium when exposed to a deuterated solvent (e.g., D₂O). The rate of exchange is dependent on the accessibility of these hydrogens, providing structural information.[14]

  • General Protocol:

    • A solution of the carbohydrate is diluted into a deuterated buffer.

    • The exchange reaction is allowed to proceed for a specific amount of time.

    • The reaction is quenched by lowering the temperature and pH.

    • The sample is analyzed by mass spectrometry to determine the degree of deuterium incorporation.[15]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium labeling is a valuable tool for simplifying complex NMR spectra of carbohydrates.[]

  • Principle: Replacing protons with deuterons removes their signals from the ¹H NMR spectrum, reducing signal overlap and aiding in the assignment of remaining proton signals. This is particularly useful for studying the conformation of carbohydrates, both free and protein-bound.[]

  • General Protocol:

    • Synthesize or acquire the specifically deuterated xylose.

    • Dissolve the sample in a suitable deuterated solvent.

    • Acquire ¹H and/or ¹³C NMR spectra.

    • Compare the spectra to that of the non-deuterated analogue to identify spectral simplifications and assign resonances.

The following diagram outlines a general experimental workflow for the analysis of deuterated xylose in a biological system.

experimental_workflow start Introduce Deuterated Xylose to System (e.g., cell culture, organism) incubation Incubation and Metabolism start->incubation extraction Extraction of Metabolites incubation->extraction analysis Analysis extraction->analysis ms Mass Spectrometry (e.g., LC-MS) analysis->ms Quantitative Analysis nmr NMR Spectroscopy analysis->nmr Structural Analysis data_analysis Data Analysis and Pathway Elucidation ms->data_analysis nmr->data_analysis

General workflow for metabolic studies using deuterated xylose.

Conclusion

Deuterated xylose is more than just a heavy version of a simple sugar; it is a sophisticated probe for exploring the intricate world of carbohydrate metabolism and interaction. Its applications in elucidating metabolic pathways, understanding enzyme mechanisms, and enhancing analytical methodologies provide researchers and drug developers with a versatile tool. As analytical sensitivities continue to improve, the role of deuterated xylose and other stable isotope-labeled carbohydrates in biomedical research is set to expand, offering deeper insights into health and disease.

References

An In-depth Technical Guide to the Proposed Synthesis of D-xylose-5,5-d2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: To date, a specific, peer-reviewed synthesis for D-xylose-5,5-d2 has not been prominently published in scientific literature. The following guide presents a viable and robust synthetic pathway based on well-established and analogous reactions in carbohydrate chemistry. The experimental protocols provided are illustrative and may require optimization.

Introduction

Isotopically labeled carbohydrates are invaluable tools in metabolic studies, mechanistic enzymology, and as internal standards in mass spectrometry. D-xylose, a key aldopentose, plays a significant role in the pentose phosphate pathway and is a structural component of hemicellulose. The specific labeling of D-xylose with deuterium at the C-5 position (D-xylose-5,5-d2) can provide a powerful probe for tracking its metabolic fate and for elucidating the mechanisms of enzymes that act on its C-5 position. This guide outlines a proposed multi-step chemical synthesis to obtain D-xylose-5,5-d2, starting from commercially available D-xylose.

Proposed Synthetic Pathway Overview

The proposed synthesis involves a five-stage process that focuses on the selective modification of the C-5 primary alcohol of D-xylose. The core strategy is as follows:

  • Initial Protection: D-xylose is converted to its furanose form and protected as 1,2-O-isopropylidene-α-D-xylofuranose. This step locks the anomeric center and protects the C-1 and C-2 hydroxyls, leaving the C-3 and C-5 hydroxyls available for further modification.

  • Selective Functionalization: A sequence of protection and deprotection steps is employed to isolate the C-5 hydroxyl group. This involves the selective protection of the more reactive primary C-5 alcohol with a bulky trityl group, followed by the protection of the remaining C-3 secondary alcohol with a stable benzyl group. The trityl group is then selectively removed, leaving the C-5 hydroxyl as the only free alcohol.

  • Oxidation to a Carboxylic Acid: The free primary alcohol at C-5 is oxidized to a carboxylic acid, forming a protected D-xyluronic acid derivative.

  • Deuterium Labeling via Reduction: The carboxylic acid is first converted to its methyl ester to facilitate reduction. The ester is then reduced with a powerful deuterated reducing agent, lithium aluminum deuteride (LiAlD₄), to install the two deuterium atoms at the C-5 position.

  • Final Deprotection: All remaining protecting groups (benzyl and isopropylidene) are removed to yield the final product, D-xylose-5,5-d2.

Below is a visual representation of the proposed experimental workflow.

SynthesisWorkflow cluster_start Starting Material cluster_stage1 Stage 1: Initial Protection cluster_stage2 Stage 2: Selective Functionalization cluster_stage3 Stage 3: Oxidation cluster_stage4 Stage 4: Deuterium Labeling cluster_stage5 Stage 5: Final Deprotection cluster_end Final Product D-Xylose D-Xylose S1 Protection of C1/C2 Hydroxyls D-Xylose->S1 Acetone, H₂SO₄ S2a Selective Tritylation of C5-OH S1->S2a Trityl Chloride, Pyridine S2b Benzylation of C3-OH S2a->S2b Benzyl Bromide, NaH S2c Selective Detritylation of C5-OTr S2b->S2c Mild Acid S3 Oxidation of C5-OH to Carboxylic Acid S2c->S3 TEMPO, Bleach S4a Esterification of Carboxylic Acid S3->S4a MeOH, H+ S4b Reduction with LiAlD4 S4a->S4b 1. LiAlD₄ 2. H₂O workup S5 Removal of Benzyl and Isopropylidene Groups S4b->S5 H₂, Pd/C D-Xylose-5,5-d2 D-Xylose-5,5-d2 S5->D-Xylose-5,5-d2

Caption: Proposed synthetic workflow for D-xylose-5,5-d2.

Detailed Experimental Protocols

Stage 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This initial step protects the C-1 and C-2 hydroxyl groups, favoring the furanose ring structure.[1][2]

  • Materials: D-xylose, anhydrous acetone, concentrated sulfuric acid, anhydrous magnesium sulfate, ammonium hydroxide solution.

  • Procedure:

    • Suspend D-xylose (1.0 eq) and anhydrous magnesium sulfate (2.0 eq) in anhydrous acetone.

    • Cool the suspension in an ice bath and add concentrated sulfuric acid (catalytic amount) dropwise with vigorous stirring.

    • Allow the reaction to stir at room temperature overnight.

    • Neutralize the reaction mixture by adding ammonium hydroxide solution until the pH is approximately 8-9.

    • Filter the mixture to remove the magnesium sulfate and ammonium salts. Wash the solid residue with acetone.

    • The combined filtrate contains the di-acetonated xylose. To selectively hydrolyze the 3,5-acetal, add water and adjust the pH to 2 with 1N HCl.

    • Stir the mixture at room temperature for 12 hours, monitoring by TLC until the di-acetonated species is consumed.

    • Neutralize with a suitable base (e.g., K₃PO₄ solution) and extract the product into ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting syrup by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylofuranose as a crystalline solid or syrup.

Stage 2: Selective Functionalization of C-3 and C-5 Hydroxyls

This three-part stage isolates the C-5 hydroxyl group for subsequent oxidation.

  • Part A: Selective Tritylation of the C-5 Hydroxyl

    • Materials: 1,2-O-isopropylidene-α-D-xylofuranose, trityl chloride, anhydrous pyridine.

    • Procedure:

      • Dissolve the product from Stage 1 (1.0 eq) in anhydrous pyridine.

      • Add trityl chloride (1.1 eq) portion-wise at room temperature.

      • Stir the reaction at 40-50 °C until TLC indicates the consumption of the starting material.

      • Cool the mixture, add methanol to quench excess trityl chloride, and then concentrate under reduced pressure.

      • Purify by column chromatography to obtain 1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose.

  • Part B: Benzylation of the C-3 Hydroxyl

    • Materials: Product from Part A, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous THF.

    • Procedure:

      • Dissolve the tritylated sugar (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).

      • Cool to 0 °C and carefully add sodium hydride (1.2 eq).

      • Stir for 30 minutes, then add benzyl bromide (1.2 eq) dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Carefully quench the reaction by the slow addition of methanol, followed by water.

      • Extract the product into ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

      • Purify by column chromatography to yield 3-O-benzyl-1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranose.

  • Part C: Selective Detritylation

    • Materials: Product from Part B, 80% aqueous acetic acid or another mild acidic system.

    • Procedure:

      • Dissolve the fully protected sugar (1.0 eq) in 80% aqueous acetic acid.

      • Heat the solution to 60-70 °C and monitor the reaction by TLC.

      • Once the starting material is consumed, cool the reaction and neutralize with saturated sodium bicarbonate solution.

      • Extract the product into ethyl acetate, dry, and concentrate.

      • Purify by column chromatography to yield 3-O-benzyl-1,2-O-isopropylidene-α-D-xylofuranose.

Stage 3: Oxidation of C-5 Hydroxyl to a Carboxylic Acid

The Swern oxidation or a TEMPO-catalyzed oxidation can be used to convert the primary alcohol to an aldehyde, which can then be further oxidized to a carboxylic acid. A more direct route is a one-step oxidation.

  • Materials: Product from Stage 2, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), sodium hypochlorite (bleach), sodium bromide, sodium bicarbonate, dichloromethane.

  • Procedure:

    • Dissolve the alcohol (1.0 eq) in dichloromethane.

    • Add an aqueous solution of sodium bicarbonate, followed by sodium bromide and a catalytic amount of TEMPO.

    • Cool the biphasic mixture to 0 °C and add sodium hypochlorite solution dropwise, maintaining the temperature below 5 °C.

    • Stir vigorously until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Separate the layers, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the protected D-xyluronic acid.

Stage 4: Deuterium Labeling via Reduction
  • Part A: Esterification

    • Materials: Protected D-xyluronic acid, methanol, acetyl chloride (catalytic).

    • Procedure:

      • Dissolve the carboxylic acid from Stage 3 in methanol.

      • Cool to 0 °C and add acetyl chloride dropwise.

      • Stir at room temperature overnight.

      • Neutralize with sodium bicarbonate and concentrate.

      • Purify the methyl ester by column chromatography.

  • Part B: Reduction with Lithium Aluminum Deuteride

    • Materials: Methyl ester from Part A, lithium aluminum deuteride (LiAlD₄), anhydrous diethyl ether or THF.

    • Procedure:

      • Under an inert atmosphere, suspend LiAlD₄ (2.0 eq) in anhydrous diethyl ether.

      • Cool to 0 °C and add a solution of the methyl ester (1.0 eq) in anhydrous diethyl ether dropwise.

      • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours.

      • Carefully quench the reaction by the sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup).

      • Filter the resulting granular precipitate and wash thoroughly with ether.

      • Dry the combined filtrate over sodium sulfate and concentrate to give the 5,5-dideuterated protected xylose derivative.

Stage 5: Final Deprotection

This final step removes the remaining protecting groups to yield the target molecule.[3][4]

  • Materials: Product from Stage 4, 10% Palladium on carbon (Pd/C), methanol, hydrogen gas, acidic resin or dilute HCl.

  • Procedure:

    • Dissolve the deuterated intermediate in methanol.

    • Add 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until the benzyl group is cleaved (monitored by TLC).

    • Filter the mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the residue in a mixture of water and a suitable organic solvent (e.g., THF) and treat with a strong acidic resin or dilute HCl to hydrolyze the isopropylidene group.

    • Monitor the reaction by TLC. Once complete, neutralize the acid with a basic resin or sodium bicarbonate.

    • Concentrate the solution and purify the final product, D-xylose-5,5-d2, by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the expected molecular weights and theoretical yields for each intermediate and the final product in the proposed synthesis of D-xylose-5,5-d2.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Assumed Yield (%)
11,2-O-Isopropylidene-α-D-xylofuranoseC₈H₁₄O₅190.1970
2A1,2-O-Isopropylidene-5-O-trityl-α-D-xylofuranoseC₂₇H₂₈O₅432.5190
2B3-O-Benzyl-1,2-O-isopropylidene-5-O-trityl-α-D-xylofuranoseC₃₄H₃₄O₅522.6395
2C3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranoseC₁₅H₂₀O₅280.3285
33-O-Benzyl-1,2-O-isopropylidene-α-D-xyluronic acidC₁₅H₁₈O₆294.3080
4AMethyl 3-O-benzyl-1,2-O-isopropylidene-α-D-xyluronateC₁₆H₂₀O₆308.3395
4B3-O-Benzyl-1,2-O-isopropylidene-α-D-xylofuranose-5,5-d2C₁₅H₁₈D₂O₅282.3385
5D-Xylose-5,5-d2C₅H₈D₂O₅152.1480

Conclusion

This technical guide provides a comprehensive, albeit proposed, synthetic route for the preparation of D-xylose-5,5-d2. The pathway employs standard transformations in carbohydrate chemistry, including protection/deprotection strategies, oxidation, and reduction. While this route is designed to be robust, each step would require laboratory optimization to maximize yields and ensure purity. The successful synthesis of D-xylose-5,5-d2 would provide a valuable tool for researchers in biochemistry, drug development, and metabolic studies.

References

In Vivo Metabolic Fate of Xylose-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylose, a five-carbon aldose monosaccharide, is a key component of hemicellulose in plant biomass. While its primary industrial applications are in the production of biofuels and other bio-based chemicals, there is growing interest in its metabolic fate within in vivo systems, particularly for applications in drug development and diagnostics. The use of isotopically labeled xylose, such as deuterium-labeled xylose (Xylose-d2), provides a powerful tool to trace its absorption, distribution, metabolism, and excretion (ADME) with high precision. This technical guide synthesizes the current understanding of the in vivo metabolic fate of xylose, drawing upon studies with isotopically labeled xylose to provide a detailed overview for researchers and professionals in the field.

Absorption

Following oral administration, D-xylose is primarily absorbed in the proximal small intestine. The absorption process is largely independent of active transport mechanisms, relying on passive diffusion. In healthy humans, approximately 50% of an administered dose of D-xylose is absorbed.

Distribution and Metabolism

Once absorbed, xylose enters the portal circulation and is distributed throughout the body. A significant portion of the absorbed xylose is metabolized through the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and the precursors for nucleotide biosynthesis.

The initial step in the metabolism of D-xylose in mammals is its conversion to xylitol, catalyzed by aldose reductase. Xylitol is subsequently oxidized to D-xylulose by xylitol dehydrogenase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.

Studies utilizing isotopically labeled D-xylose have provided quantitative insights into its metabolic fate. In a study involving the intraperitoneal injection of D-xylose-1-14C in guinea pigs, approximately 11.3% of the injected dose was recovered as expired 14CO2, indicating its entry into oxidative metabolic pathways. The distribution of the 14C label in various tissues was found to be highest in the muscle, followed by the spleen, pancreas, liver, heart, and kidney.

Another significant metabolite of D-xylose is D-threitol, which is formed via a reductive pathway. In humans, approximately 15% of an administered dose of D-xylose is converted to D-threitol.

Excretion

A substantial portion of absorbed D-xylose is excreted unchanged in the urine. In healthy individuals, approximately 50% of an administered dose is eliminated via this route.[1] This characteristic forms the basis of the D-xylose absorption test, a clinical diagnostic tool for assessing intestinal malabsorption.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo metabolic fate of D-xylose, primarily derived from studies using isotopically labeled compounds.

Table 1: Pharmacokinetic Parameters of D-Xylose in Healthy Humans

ParameterValueReference
Absorption~50% of oral dose[1]
Metabolism to CO2~15% of administered dose[1]
Conversion to D-threitol~15% of administered dose[1]
Urinary Excretion (unchanged)~50% of administered dose[1]

Table 2: Tissue Distribution of 14C Label Following D-Xylose-1-14C Administration in Guinea Pigs

TissueRelative Distribution of 14C
MuscleHighest
Spleen
Pancreas
Liver
Heart
KidneyLowest

Experimental Protocols

In Vivo Administration and Sample Collection (Rodent Model)

This protocol outlines a general procedure for studying the in vivo metabolic fate of isotopically labeled xylose in a rodent model.

Materials:

  • This compound (or other isotopically labeled xylose)

  • Vehicle for administration (e.g., sterile water or saline)

  • Metabolic cages for separate collection of urine and feces

  • Anesthesia

  • Blood collection supplies (e.g., capillary tubes, syringes)

  • Tissue harvesting tools

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Animal Acclimation: Acclimate animals to the experimental conditions for a specified period.

  • Fasting: Fast animals overnight prior to administration to ensure an empty gastrointestinal tract.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Administration: Administer the this compound solution to the animals via oral gavage or intravenous injection.

  • Sample Collection:

    • Blood: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) via tail vein or other appropriate methods.

    • Urine and Feces: House animals in metabolic cages to collect urine and feces separately over a defined period (e.g., 24 or 48 hours).

    • Tissues: At the end of the experiment, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, muscle, brain, adipose tissue). Immediately snap-freeze the tissues in liquid nitrogen and store at -80°C until analysis.

Sample Analysis

Analytical Techniques:

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify this compound and its deuterated metabolites in plasma, urine, and tissue extracts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify deuterated metabolites.

  • Scintillation Counting: For radiolabeled xylose (e.g., 14C-xylose), scintillation counting can be used to quantify the amount of radioactivity in different samples.

Visualization of Metabolic Pathways and Experimental Workflows

Metabolic Pathway of D-Xylose

The following diagram illustrates the primary metabolic pathway of D-xylose in mammals, leading to its entry into the pentose phosphate pathway.

Xylose_Metabolism Xylose D-Xylose Xylitol Xylitol Xylose->Xylitol Aldose Reductase (NADPH -> NADP+) D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (NAD+ -> NADH) D_Xylulose_5P D-Xylulose-5-Phosphate D_Xylulose->D_Xylulose_5P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Mammalian D-Xylose Metabolism
Experimental Workflow for In Vivo Study

The diagram below outlines a typical experimental workflow for investigating the in vivo metabolic fate of this compound.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo Analysis Animal_Model Rodent Model Dosing Oral or IV Administration of this compound Animal_Model->Dosing Sample_Collection Blood, Urine, Feces, and Tissue Collection Dosing->Sample_Collection Sample_Processing Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Processing Analysis LC-MS/MS or GC-MS Analysis Sample_Processing->Analysis Data_Analysis Metabolite Identification and Quantification Analysis->Data_Analysis

In Vivo this compound Study Workflow

References

The Unseen Workhorse: A Technical Guide to the Biological Applications of Deuterium-Labeled Xylose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted biological applications of deuterium-labeled xylose. While less ubiquitous in metabolic studies than its glucose counterpart, deuterated xylose serves as a powerful and precise tool for researchers in various fields. Its utility stems from the unique properties of deuterium, a stable, non-radioactive isotope of hydrogen. The increased mass of deuterium compared to protium (¹H) allows for the differentiation and tracing of molecules in complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This guide will delve into the core applications, provide detailed experimental methodologies, and present quantitative data and metabolic pathway visualizations to facilitate a deeper understanding of this versatile molecule.

Core Applications of Deuterium-Labeled Xylose

The primary applications of deuterium-labeled xylose revolve around its use as a tracer and an internal standard in metabolic research and pharmacokinetic studies. The stability of the carbon-deuterium bond and the distinct mass shift it imparts make it an invaluable tool for precise quantification and pathway elucidation.

Internal Standard for Mass Spectrometry-Based Quantification

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and reproducible results. Deuterium-labeled xylose, such as Xylose-d6, serves this purpose exceptionally well.[1] By adding a known amount of the deuterated standard to a biological sample, any variations in sample preparation, extraction efficiency, and instrument response can be normalized. This is because the deuterated analog co-elutes with the unlabeled endogenous xylose and experiences identical ionization and fragmentation, differing only in its mass-to-charge ratio (m/z).

Key Advantages:

  • Accuracy: Corrects for matrix effects and variations in sample processing.

  • Precision: Improves the reproducibility of quantitative measurements.

  • Specificity: The distinct mass difference prevents interference from endogenous compounds.

ParameterUnlabeled D-XyloseDeuterium-Labeled D-Xylose (Xylose-d6)
Molecular Formula C₅H₁₀O₅C₅H₄D₆O₅
Monoisotopic Mass 150.0528 g/mol 156.0905 g/mol
Primary Use AnalyteInternal Standard
Detection Method Mass SpectrometryMass Spectrometry
Metabolic Flux Analysis and Pathway Tracing

Deuterium-labeled xylose is a valuable tracer for elucidating the metabolic fate of xylose in various organisms. By introducing deuterated xylose into a biological system, researchers can track the incorporation of deuterium into downstream metabolites. This provides insights into the activity of different metabolic pathways, such as the pentose phosphate pathway (PPP), and can help identify metabolic bottlenecks or alternative routes of xylose utilization. While carbon-13 (¹³C) is also commonly used for flux analysis, deuterium labeling offers complementary information and can be particularly useful for studying redox reactions and the transfer of hydride ions.

Experimental Approaches:

  • NMR Spectroscopy: Deuterium NMR (²H NMR) can directly detect the presence and location of deuterium in metabolites.

  • Mass Spectrometry: High-resolution mass spectrometry can resolve the mass isotopologues of metabolites, revealing the extent of deuterium incorporation.

PathwayKey EnzymesDeuterium-Labeled MetabolitesAnalytical Technique
Isomerase Pathway Xylose Isomerase, XylulokinaseDeuterated Xylulose-5-phosphateLC-MS, NMR
Oxido-Reductase Pathway Xylose Reductase, Xylitol DehydrogenaseDeuterated Xylitol, Deuterated XyluloseGC-MS, LC-MS
Pentose Phosphate Pathway Transketolase, TransaldolaseDeuterated Sedoheptulose-7-P, Erythrose-4-PLC-MS
Investigating the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. By comparing the reaction rates of unlabeled xylose with its deuterated counterpart in enzyme-catalyzed reactions, researchers can gain insights into the reaction mechanism. A significant KIE suggests that the breaking of a carbon-hydrogen (or carbon-deuterium) bond is a rate-determining step in the enzymatic process. This information is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.

Experimental Protocols

Protocol 1: Quantification of D-Xylose in Plasma using LC-MS with Deuterium-Labeled Internal Standard

Objective: To accurately quantify the concentration of D-xylose in human plasma.

Materials:

  • Human plasma samples

  • D-Xylose analytical standard

  • D-Xylose-d6 (internal standard)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Protein precipitation plates (96-well)

  • LC-MS system (e.g., Triple Quadrupole)

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of each plasma sample, standard, and quality control, add 200 µL of ACN containing 100 ng/mL of D-Xylose-d6.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean 96-well plate for LC-MS analysis.

  • LC-MS Analysis:

    • LC Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in ACN

    • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 3 min, hold for 1 min, return to 95% B and equilibrate for 2 min.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Detection: Multiple Reaction Monitoring (MRM) in negative ion mode.

      • D-Xylose transition: m/z 149 -> 89

      • D-Xylose-d6 transition: m/z 155 -> 94

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (D-Xylose / D-Xylose-d6) against the concentration of the D-Xylose standards.

    • Determine the concentration of D-xylose in the plasma samples from the calibration curve.

Protocol 2: Metabolic Tracing of Deuterium-Labeled Xylose in Cell Culture

Objective: To trace the metabolic fate of D-xylose through the pentose phosphate pathway in a cancer cell line (e.g., A549).

Materials:

  • A549 cells

  • DMEM media with and without glucose and xylose

  • D-Xylose-d6

  • Methanol (ice-cold)

  • Water (ice-cold)

  • Chloroform (ice-cold)

  • LC-HRMS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Cell Culture and Labeling:

    • Culture A549 cells to ~80% confluency.

    • Replace the growth medium with glucose-free, xylose-free DMEM supplemented with 10 mM D-Xylose-d6.

    • Incubate for 24 hours.

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells with ice-cold saline.

    • Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Perform a liquid-liquid extraction by adding chloroform and water in a 1:1:1 ratio (methanol:water:chloroform).

    • Vortex vigorously and centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the upper aqueous phase containing polar metabolites.

    • Dry the aqueous phase using a vacuum concentrator.

  • LC-HRMS Analysis:

    • Reconstitute the dried metabolites in 100 µL of 50% ACN.

    • Inject onto a C18 reverse-phase column.

    • Use a gradient of Mobile Phase A (water with 0.1% formic acid) and Mobile Phase B (ACN with 0.1% formic acid).

    • Acquire data in full scan mode to detect all ions.

  • Data Analysis:

    • Use metabolomics software to identify metabolites based on accurate mass and retention time.

    • Analyze the mass isotopologue distribution for key PPP metabolites (e.g., sedoheptulose-7-phosphate, erythrose-4-phosphate) to determine the extent of deuterium incorporation.

Visualizations of Metabolic Pathways and Workflows

Xylose_Metabolism cluster_isomerase Isomerase Pathway cluster_oxidoreductase Oxido-Reductase Pathway cluster_ppp Pentose Phosphate Pathway Xylose_in D-Xylose Xylulose D-Xylulose Xylose_in->Xylulose Xylose Isomerase X5P D-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase Glycolysis Glycolysis Intermediates X5P->Glycolysis Transketolase / Transaldolase Xylose_in2 D-Xylose Xylitol Xylitol Xylose_in2->Xylitol Xylose Reductase Xylulose2 D-Xylulose Xylitol->Xylulose2 Xylitol Dehydrogenase Xylulose2->X5P

Caption: Major metabolic pathways for D-xylose utilization.

LCMS_Workflow start Plasma Sample step1 Add Deuterated Xylose (Internal Standard) start->step1 step2 Protein Precipitation (Acetonitrile) step1->step2 step3 Centrifugation step2->step3 step4 Supernatant Collection step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification step5->end

Caption: Workflow for LC-MS quantification of xylose.

References

The Unseen Journey: A Technical Guide to Utilizing Xylose-d2 as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research, the ability to trace the fate of molecules through complex biochemical pathways is paramount. Stable isotope tracers have emerged as an indispensable tool, offering a window into the dynamic processes that govern cellular function. While 13C-labeled substrates have been the cornerstone of metabolic flux analysis, deuterium-labeled compounds, such as Xylose-d2, present unique advantages and applications. This technical guide provides a comprehensive overview of the use of this compound as a tracer in metabolic research, with a focus on its application in studying the Pentose Phosphate Pathway (PPP) and its interplay with other central carbon metabolism pathways.

D-xylose is a five-carbon sugar that plays a crucial role in the metabolism of various organisms.[1] When introduced into a biological system, it is primarily metabolized through the PPP, a pathway of immense importance for generating NADPH, a key cellular reductant, and for producing precursors for nucleotide biosynthesis.[2][3] By using this compound, where one or more hydrogen atoms are replaced by deuterium, researchers can track the flow of xylose-derived carbons through the metabolic network, providing valuable insights into pathway activity and regulation.

This guide will delve into the core principles of this compound tracing, provide detailed experimental protocols, and present quantitative data in a clear and accessible format. Furthermore, it will utilize visualizations to illustrate key metabolic pathways and experimental workflows, empowering researchers to design and execute robust metabolic studies.

Metabolic Pathways of Xylose

Xylose catabolism primarily occurs through two main pathways before entering the central carbon metabolism: the isomerase pathway and the oxido-reductase pathway.[1][4] The choice of pathway is organism-dependent.

1. Isomerase Pathway:

Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][4] D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which is an intermediate of the Pentose Phosphate Pathway.[1][4]

2. Oxido-reductase Pathway:

Common in eukaryotic microorganisms like yeast, this pathway involves a two-step conversion of D-xylose.[1][4] First, D-xylose is reduced to xylitol by xylose reductase, a reaction that utilizes NADH or NADPH.[1][4] Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase, using NAD+ as a cofactor.[1][4]

Once D-xylulose-5-phosphate is formed, it enters the non-oxidative branch of the Pentose Phosphate Pathway. The PPP consists of two branches:

  • Oxidative Branch: This irreversible phase generates NADPH and converts glucose-6-phosphate into ribulose-5-phosphate.

  • Non-oxidative Branch: This reversible phase allows for the interconversion of various sugar phosphates, connecting the PPP with glycolysis and gluconeogenesis.[2]

The entry of xylose-derived carbons into the non-oxidative PPP makes it an excellent tracer for studying the flux through this pathway and its connections to other metabolic routes.

xylose_metabolism cluster_isomerase Isomerase Pathway (Prokaryotes) cluster_oxido_reductase Oxido-reductase Pathway (Eukaryotes) D-Xylose_iso D-Xylose D-Xylulose_iso D-Xylulose D-Xylose_iso->D-Xylulose_iso Xylose Isomerase D-Xylulose-5-P D-Xylulose-5-Phosphate D-Xylulose_iso->D-Xylulose-5-P Xylulokinase (ATP -> ADP) D-Xylose_ox D-Xylose Xylitol Xylitol D-Xylose_ox->Xylitol Xylose Reductase (NAD(P)H -> NAD(P)+) D-Xylulose_ox D-Xylulose Xylitol->D-Xylulose_ox Xylitol Dehydrogenase (NAD+ -> NADH) D-Xylulose_ox->D-Xylulose-5-P Xylulokinase (ATP -> ADP) PPP Pentose Phosphate Pathway (Non-oxidative branch) D-Xylulose-5-P->PPP Glycolysis Glycolysis PPP->Glycolysis Gluconeogenesis Gluconeogenesis PPP->Gluconeogenesis

Figure 1: Overview of Xylose Metabolism Pathways.

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracing studies using this compound. These should be adapted based on the specific research question, biological system, and available instrumentation.

Protocol 1: In Vitro Cell Culture Labeling

This protocol describes the labeling of cultured cells with this compound for metabolic flux analysis.

Materials:

  • Cell culture medium deficient in xylose

  • This compound (e.g., D-Xylose-1,2-d2)

  • Cultured cells of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Quenching solution (e.g., 60% methanol at -40°C)

  • Extraction solvent (e.g., 80% methanol)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase).

  • Medium Exchange: Aspirate the growth medium and wash the cells twice with pre-warmed, xylose-free medium.

  • Labeling: Add pre-warmed, xylose-free medium supplemented with a known concentration of this compound (e.g., 25 mM).

  • Incubation: Incubate the cells for a predetermined time course. The duration of labeling will depend on the metabolic rates of the cells and the pathways of interest.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add ice-cold quenching solution.

  • Metabolite Extraction: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube. Add the extraction solvent, vortex vigorously, and incubate on ice.

  • Cell Debris Removal: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • Sample Collection: Collect the supernatant containing the extracted metabolites for analysis.

Protocol 2: Analytical Methods for Deuterated Metabolites

The analysis of this compound and its labeled metabolites is typically performed using mass spectrometry-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

A. GC-MS Analysis:

GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Derivatization is often required for sugars and other polar metabolites.

Sample Preparation (Derivatization):

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Resuspend the dried extract in a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

  • Add a silylating agent, such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), and incubate to derivatize hydroxyl and amine groups.

GC-MS Parameters (Example):

  • Column: DB-5ms or equivalent

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 325°C).

  • Ionization: Electron Ionization (EI)

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) to detect specific mass isotopologues.

B. LC-MS/MS Analysis:

LC-MS/MS is ideal for analyzing polar and thermally labile metabolites without the need for derivatization.

LC Parameters (Example):

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column with an ion-pairing agent.

  • Mobile Phase A: Water with an additive (e.g., ammonium acetate)

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient from high organic to high aqueous mobile phase.

MS/MS Parameters (Example):

  • Ionization: Electrospray Ionization (ESI), typically in negative mode for sugar phosphates.

  • Mass Analyzer: Triple Quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of specific metabolite transitions or full scan for untargeted analysis.

experimental_workflow Start Start: In Vitro Cell Culture Labeling Labeling with this compound Start->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis Sample Analysis Extraction->Analysis GCMS GC-MS Analysis Analysis->GCMS LCMS LC-MS/MS Analysis Analysis->LCMS DataProcessing Data Processing and Isotopologue Analysis GCMS->DataProcessing LCMS->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis End End: Biological Interpretation FluxAnalysis->End

Figure 2: General Experimental Workflow for this compound Tracing.

Data Presentation and Interpretation

The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of downstream metabolites. This data can be used to calculate metabolic fluxes through various pathways.

Table 1: Example Mass Isotopologue Distribution of PPP Intermediates

This table illustrates the expected mass isotopologue distribution for key Pentose Phosphate Pathway intermediates after labeling with D-Xylose-d2. The "M+n" notation refers to the mass of the metabolite plus 'n' deuterium atoms.

MetaboliteM+0 (%)M+1 (%)M+2 (%)
Xylulose-5-Phosphate51580
Ribose-5-Phosphate102565
Sedoheptulose-7-Phosphate153055
Erythrose-4-Phosphate204040
Fructose-6-Phosphate305020
Glyceraldehyde-3-Phosphate404515

Note: The values presented are hypothetical and will vary depending on the experimental conditions.

Table 2: Example Metabolic Flux Ratios

From the MID data, relative flux ratios can be calculated to compare the activity of different pathways under various conditions.

Flux RatioCondition ACondition B
PPP / Glycolysis0.81.2
Oxidative PPP / Non-oxidative PPP0.30.5
Anaplerosis / Cataplerosis1.10.9

Note: These ratios are illustrative and would be calculated using metabolic flux analysis software.

Signaling Pathways and Logical Relationships

The regulation of xylose metabolism and the PPP is complex and interconnected with cellular signaling pathways that sense nutrient availability and redox status.

signaling_pathway Xylose_d2 This compound PPP Pentose Phosphate Pathway Xylose_d2->PPP NADPH_NADP NADPH / NADP+ Ratio PPP->NADPH_NADP Increases Glycolysis Glycolysis PPP->Glycolysis Interconversion of Intermediates Nucleotide_Syn Nucleotide Synthesis PPP->Nucleotide_Syn Provides Ribose-5-P Redox_Stress Oxidative Stress NADPH_NADP->Redox_Stress Reduces Biosynthesis Anabolic Processes (e.g., Fatty Acid Synthesis) NADPH_NADP->Biosynthesis Provides Reducing Power Redox_Stress->PPP Activates

Figure 3: Interplay of this compound Metabolism with Cellular Processes.

Conclusion

This compound is a powerful tool for dissecting the complexities of the Pentose Phosphate Pathway and its role in cellular metabolism. By combining careful experimental design, robust analytical techniques, and sophisticated data analysis, researchers can gain unprecedented insights into metabolic fluxes and regulatory mechanisms. This technical guide provides a foundational understanding and practical framework for the successful implementation of this compound as a metabolic tracer. As analytical technologies continue to advance, the application of deuterated tracers like this compound will undoubtedly expand, furthering our understanding of metabolic networks in health and disease and paving the way for novel therapeutic interventions.

References

Assessing the Isotopic Purity of Xylose-d2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of deuterated xylose (Xylose-d2). Ensuring the isotopic enrichment and structural integrity of labeled compounds is critical for their application in metabolic research, pharmacokinetic studies, and as internal standards in quantitative mass spectrometry-based assays. This document details the primary analytical techniques, experimental protocols, and data interpretation strategies for the accurate characterization of this compound.

Introduction to Isotopic Purity Assessment

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. Impurities can arise from incomplete deuteration during synthesis or from back-exchange of deuterium with hydrogen. Accurate determination of isotopic purity is essential as it directly impacts the reliability of experimental results. The two primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] High-resolution mass spectrometry (HRMS) is adept at determining the distribution of isotopologues (molecules that differ only in their isotopic composition), while NMR spectroscopy provides detailed information about the specific sites and extent of deuteration.[1]

General Workflow for Isotopic Purity Assessment

A robust assessment of the isotopic purity of this compound involves a multi-step process, often combining both MS and NMR techniques for a comprehensive analysis. The general workflow is outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Reporting SamplePrep Sample Dissolution (e.g., in Methanol/Water) Derivatization Derivatization (Optional) (e.g., for GC-MS or specific NMR) SamplePrep->Derivatization MS Mass Spectrometry (LC-HRMS) SamplePrep->MS NMR NMR Spectroscopy (1H, 2H, 13C) SamplePrep->NMR MS_Data Isotopologue Distribution Analysis MS->MS_Data NMR_Data Positional Purity & Enrichment Calculation NMR->NMR_Data Report Final Purity Report MS_Data->Report NMR_Data->Report

Figure 1: General workflow for the assessment of isotopic purity of this compound.

Mass Spectrometry for Isotopic Purity

High-resolution mass spectrometry is a powerful tool for quantifying the relative abundance of different isotopologues of this compound. By analyzing the mass-to-charge ratio (m/z) of the ions, the distribution of molecules with zero, one, two, or more deuterium atoms can be determined.

Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol is adapted from established methods for the analysis of sugars.[2][3]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 75% acetonitrile).[3]

  • For complex matrices, a solid-phase extraction (SPE) or filtration step may be necessary to remove interfering substances.[4]

2. Liquid Chromatography (LC):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for the separation of polar compounds like xylose.[3]

  • Mobile Phase: A gradient elution with acetonitrile and water, often with a small amount of an additive like ammonium formate to improve ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for sugars.[5]

  • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass analyzer is required to achieve the high resolution needed to separate the isotopic peaks.

  • Scan Mode: Full scan mode over a relevant m/z range (e.g., m/z 100-200 for the deprotonated xylose ion).

  • Resolution: A resolving power of at least 70,000 is recommended to resolve the deuterated species from the naturally occurring ¹³C isotopes.

Data Analysis and Isotopic Purity Calculation
  • Extract Ion Chromatograms (EICs): Obtain EICs for the theoretical m/z values of the unlabeled xylose ([M-H]⁻) and the deuterated isotopologues (e.g., [M-H+d1]⁻, [M-H+d2]⁻).

  • Integrate Peak Areas: Integrate the peak areas for each isotopologue.

  • Correct for Natural Isotope Abundance: The measured intensities must be corrected for the natural abundance of ¹³C, ¹⁷O, and ¹⁸O. Several software packages and established algorithms can perform this deconvolution.

  • Calculate Isotopic Purity: The isotopic purity is calculated as the percentage of the desired deuterated species relative to the sum of all xylose-related species.

Isotopic Purity (%) = (Area of d2 isotopologue / Sum of areas of all isotopologues) x 100

Representative Data
IsotopologueTheoretical m/z ([M-H]⁻)Measured Relative Abundance (%)Corrected Relative Abundance (%)
d0 (unlabeled)149.04500.80.5
d1150.05131.21.0
d2 151.0576 98.0 98.5

Table 1: Illustrative LC-HRMS data for the isotopic purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity

NMR spectroscopy is invaluable for determining the specific location of the deuterium labels and for providing an independent measure of isotopic enrichment. Both proton (¹H) and deuterium (²H) NMR are highly informative.

Experimental Protocol: Quantitative ¹H and ²H NMR

This protocol is based on general principles of quantitative NMR (qNMR) for deuterated compounds.[6][7]

1. Sample Preparation:

  • Accurately weigh a known amount of this compound (e.g., 5-10 mg) and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Add a known amount of an internal standard with a well-resolved signal that does not overlap with the analyte signals. For ¹H NMR, a non-deuterated standard can be used. For ²H NMR, a deuterated standard with a known isotopic enrichment is required.[8]

2. NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H spectrum.

    • The degree of deuteration can be estimated by the reduction in the integral of the proton signal at the deuterated position compared to the integral of a proton signal at a non-deuterated position within the molecule or the internal standard.

  • ²H NMR:

    • A specific probe capable of detecting the ²H frequency is required.

    • Acquire a one-dimensional ²H spectrum. The presence of a signal at the chemical shift corresponding to the deuterated position confirms the location of the label.

    • The isotopic enrichment can be quantified by comparing the integral of the ²H signal of this compound to the integral of the deuterated internal standard.

Data Analysis and Isotopic Enrichment Calculation

The isotopic enrichment at a specific site can be calculated from the ¹H NMR data using the following formula:

Isotopic Enrichment (%) = [1 - (Integral of H at deuterated site / Integral of H at non-deuterated site)] x 100

For ²H NMR, the enrichment is calculated relative to the known enrichment of the internal standard.

Representative Data
NucleusParameterValue
¹H NMRIsotopic Enrichment (calculated)98.7%
²H NMRIsotopic Enrichment (vs. standard)98.4%
¹³C NMRPositional ConfirmationDeuterium at C1 and C2

Table 2: Illustrative NMR data for the isotopic purity and positional analysis of this compound.

Logical Relationship of Analytical Techniques

The complementary nature of MS and NMR provides a high degree of confidence in the assessment of isotopic purity.

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy XyloseD2 This compound Sample MS_Analysis LC-HRMS Analysis XyloseD2->MS_Analysis NMR_Analysis ¹H and ²H NMR Analysis XyloseD2->NMR_Analysis Isotopologue_Data Provides Isotopologue Distribution (d0, d1, d2...) MS_Analysis->Isotopologue_Data Generates Purity_Assessment Comprehensive Isotopic Purity Assessment Isotopologue_Data->Purity_Assessment Positional_Data Confirms Deuteration Sites & Quantifies Enrichment NMR_Analysis->Positional_Data Generates Positional_Data->Purity_Assessment

Figure 2: Logical relationship between MS and NMR in isotopic purity assessment.

Conclusion

The accurate assessment of the isotopic purity of this compound is a critical quality control step that underpins its effective use in scientific research and drug development. A combined strategy utilizing high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization of the deuterated material. While HRMS excels at determining the overall isotopologue distribution, NMR offers definitive confirmation of the deuteration sites and an orthogonal method for quantifying enrichment. The detailed protocols and data interpretation frameworks presented in this guide are intended to equip researchers with the necessary information to confidently evaluate the isotopic purity of this compound and other deuterated compounds.

References

An In-depth Technical Guide to the Safe Handling of Deuterated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols for handling deuterated compounds in a laboratory setting. Deuterated compounds, while chemically similar to their non-deuterated (protio) counterparts, can present unique safety considerations. This document outlines best practices for the procurement, storage, handling, and disposal of these valuable research materials, with a focus on ensuring the safety of laboratory personnel and the integrity of experimental data.

General Safety Principles and Hazard Assessment

While the toxicological properties of many deuterated compounds are not extensively studied, a conservative approach assuming similar or identical toxicity to the corresponding non-deuterated compound is recommended. The primary kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can in some cases lead to slightly different metabolic pathways and toxicological profiles. For instance, deuterated chloroform is thought to be less prone to forming the destructive trichloromethyl radical, potentially reducing its hepatotoxicity and nephrotoxicity compared to chloroform.[1]

A thorough risk assessment should be conducted before working with any new deuterated compound. This involves reviewing the Safety Data Sheet (SDS) for both the deuterated and non-deuterated forms of the substance. Key information to consider includes:

  • Flammability: Many deuterated solvents are flammable and can form explosive mixtures with air.[2]

  • Toxicity: Assess acute and chronic health effects, including potential carcinogenicity, mutagenicity, and reproductive toxicity.

  • Reactivity: Understand the compound's stability and potential for hazardous reactions with other chemicals.

  • Physical Hazards: Consider hazards associated with high-pressure gases like deuterium.

Regulatory Compliance and Good Laboratory Practice (GLP)

In the context of drug development, studies intended for regulatory submission must adhere to Good Laboratory Practice (GLP) guidelines. GLP ensures the quality, integrity, and reliability of non-clinical safety data. While GLP does not apply to the synthesis of a test substance itself, it does govern its characterization, handling, and storage. Proper documentation of the synthesis and characterization of deuterated active pharmaceutical ingredients (APIs) is crucial for regulatory filings.[3][4]

Quantitative Toxicity Data

The following table summarizes available quantitative toxicity data for some common deuterated solvents. It is important to note that data for many deuterated compounds is limited, and the values for the non-deuterated analogues should be considered in the absence of specific data.

Deuterated CompoundCAS NumberLD50 (Oral, Rat)LD50 (Dermal, Rabbit)LC50 (Inhalation, Rat)Reference(s)
Methanol-d4 811-98-35628 mg/kg17100 mg/kgNot Available[1]
Chloroform-d 865-49-6908 mg/kgNot Available3.1 mg/L (4h)[5]
Acetone-d6 666-52-45800 mg/kg20000 mg/kg76 mg/L (4h)
Toluene-d8 2037-26-5636 mg/kg12200 mg/kgNot Available[5][6]
Deuterium Oxide 7789-20-0Not Classified as Acutely ToxicNot Classified as Acutely ToxicNot Classified as Acutely Toxic

Note: The toxicity data presented here is for the deuterated compound where available. In some cases, the data for the non-deuterated analogue is provided for reference and should be used for risk assessment in the absence of specific data for the deuterated compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure to hazardous chemicals. The specific PPE required will depend on the hazards of the deuterated compound being handled.

Standard Laboratory PPE:

  • Safety Glasses or Goggles: Always wear appropriate eye protection.

  • Laboratory Coat: A flame-resistant lab coat is recommended when working with flammable materials.

  • Gloves: Select gloves that are resistant to the specific chemical being handled.

  • Closed-toe Shoes: Footwear that fully covers the feet is mandatory in a laboratory environment.

Additional PPE for Specific Hazards:

  • Face Shield: Use in conjunction with safety glasses or goggles when there is a risk of splashing.

  • Respirator: A respirator may be necessary when working with volatile or highly toxic compounds, or in poorly ventilated areas. The type of respirator should be selected based on the specific hazard.

  • Flame-Retardant Clothing: Essential when working with flammable gases like deuterium.

Handling and Storage Protocols

Proper handling and storage are critical to prevent accidents and maintain the purity of deuterated compounds.

General Handling
  • Ventilation: Always handle volatile or hazardous deuterated compounds in a well-ventilated area, preferably within a chemical fume hood.

  • Inert Atmosphere: Many deuterated compounds are hygroscopic and can exchange deuterium with atmospheric moisture. Handle these compounds under an inert atmosphere (e.g., nitrogen or argon) to prevent isotopic dilution.

  • Grounding and Bonding: When transferring flammable deuterated solvents, ensure that containers and equipment are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[7]

  • Avoid Contamination: Use clean, dry glassware and equipment to prevent contamination of the deuterated compound.

Storage
  • Segregation: Store deuterated compounds according to their hazard class. Flammable liquids should be stored in approved flammable storage cabinets. Segregate incompatible chemicals.

  • Temperature: Store deuterated compounds at the temperature recommended by the manufacturer. Some compounds may require refrigeration.

  • Light Protection: Protect light-sensitive compounds from light by storing them in amber bottles.

  • Container Integrity: Ensure that all containers are in good condition, properly sealed, and clearly labeled.

Experimental Protocols: Safety in Practice

This section provides detailed methodologies for common laboratory procedures involving deuterated compounds, with a strong emphasis on safety.

Deuteration using Deuterium Gas (D₂)

Deuterium gas is highly flammable and can form explosive mixtures with air.[2] Extreme caution must be exercised when handling this gas.

DeuterationWorkflow

Decision process for quenching.

Methodology:

  • Cooling: After the Grignard reaction is complete, cool the reaction vessel in an ice-water bath to moderate the quenching reaction.

  • Slow Addition: Add the deuterium oxide (D₂O) slowly and dropwise to the cooled reaction mixture with vigorous stirring. [8]3. Temperature Control: Monitor the internal temperature of the reaction. If the reaction becomes too vigorous, stop the addition of D₂O until it subsides.

  • Completion: Continue adding D₂O until no further exothermic reaction is observed.

  • Work-up: Once the quenching is complete, proceed with the standard aqueous work-up and extraction to isolate the deuterated product.

Waste Disposal

The disposal of deuterated waste must comply with all local, state, and federal regulations for hazardous waste.

Waste Segregation
  • Halogenated vs. Non-Halogenated: Segregate halogenated and non-halogenated deuterated solvent waste into separate, clearly labeled containers. * Aqueous Waste: Collect aqueous waste containing deuterated compounds separately.

  • Solid Waste: Dispose of solid waste contaminated with deuterated compounds (e.g., filter paper, silica gel) in a designated solid waste container.

  • Reactive Waste: Quench any reactive deuterated reagents before disposal. The resulting mixture can then be disposed of through the appropriate waste stream.

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents. Do not use abbreviations.

  • Storage: Store waste containers in a designated satellite accumulation area. Keep containers closed except when adding waste.

Waste Disposal Workflow:

WasteDisposal cluster_generation Waste Generation cluster_segregation Segregation cluster_collection Collection & Storage cluster_disposal Disposal A Identify deuterated waste stream B1 Halogenated A->B1 B2 Non-halogenated A->B2 B3 Aqueous A->B3 B4 Solid A->B4 C Use labeled, compatible waste containers B1->C B2->C B3->C B4->C D Store in designated satellite area C->D E Arrange for pickup by EH&S or licensed vendor D->E

Deuterated waste management.

Emergency Procedures

In the event of a spill or accidental release of a deuterated compound, follow the established emergency procedures for the specific chemical.

  • Evacuate: Evacuate the immediate area if the spill is large or involves a highly hazardous substance.

  • Ventilate: Ensure adequate ventilation to disperse flammable or toxic vapors.

  • Contain: Contain the spill using appropriate absorbent materials.

  • First Aid: In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air and seek medical attention.

Always have the Safety Data Sheet readily available for emergency responders.

By adhering to these safety protocols, researchers, scientists, and drug development professionals can safely and effectively work with deuterated compounds, minimizing risks to themselves and the environment while advancing scientific discovery.

References

The Potential of Xylose-d2: A Technical Review of Applications in Metabolism and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) of molecules.[1][2] Deuterium-labeled compounds, in particular, have gained attention for their potential to alter pharmacokinetic profiles and reduce toxicities.[3] This technical guide provides a comprehensive overview of the potential applications of Xylose-d2, a deuterated form of the five-carbon sugar xylose. While direct and extensive research specifically on this compound is limited, this paper will extrapolate from the wealth of knowledge on D-xylose metabolism and the established applications of other isotopically labeled sugars to present a thorough technical guide for researchers. This document will cover the metabolic pathways of xylose, potential experimental protocols for this compound studies, and visualizations of relevant pathways and workflows.

D-Xylose Metabolic Pathways

D-xylose is a pentose sugar that is primarily absorbed in the small intestine.[4] Its metabolism can follow several pathways depending on the organism. In humans, D-xylose is passively absorbed and a significant portion is excreted unchanged in the urine.[4] The fraction that is metabolized enters the pentose phosphate pathway (PPP). In various microorganisms, D-xylose can be metabolized through several distinct pathways.[5] Understanding these pathways is crucial for interpreting data from this compound tracer studies.

The primary metabolic routes for D-xylose include:

  • Oxido-Reductase Pathway: Prevalent in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose. D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[5][6]

  • Isomerase Pathway: Commonly found in prokaryotes, this pathway features the direct isomerization of D-xylose to D-xylulose by xylose isomerase. D-xylulose is then phosphorylated to enter the pentose phosphate pathway.[5][6]

  • Weimberg Pathway: An oxidative pathway where D-xylose is oxidized to D-xylonolactone and subsequently to 2-keto-3-deoxy-xylonate, which is then cleaved to pyruvate and glycolaldehyde.[5]

  • Dahms Pathway: Another oxidative pathway that proceeds through 2-keto-3-deoxy-xylonate, which is then converted to α-ketoglutarate semialdehyde and subsequently to α-ketoglutarate, an intermediate of the citric acid cycle.[5]

Visualization of D-Xylose Metabolic Pathways

Xylose_Metabolism cluster_eukaryotic Eukaryotic Oxido-Reductase Pathway cluster_prokaryotic Prokaryotic Isomerase Pathway DXylose_euk D-Xylose Xylitol Xylitol DXylose_euk->Xylitol Xylose Reductase DXylulose D-Xylulose Xylitol->DXylulose Xylitol Dehydrogenase DXylulose5P_euk D-Xylulose-5-Phosphate DXylulose->DXylulose5P_euk Xylulokinase PPP_euk Pentose Phosphate Pathway DXylulose5P_euk->PPP_euk DXylose_pro D-Xylose DXylulose_pro D-Xylulose DXylose_pro->DXylulose_pro Xylose Isomerase DXylulose5P_pro D-Xylulose-5-Phosphate DXylulose_pro->DXylulose5P_pro Xylulokinase PPP_pro Pentose Phosphate Pathway DXylulose5P_pro->PPP_pro

Caption: Major metabolic pathways of D-xylose in eukaryotes and prokaryotes.

Potential Applications of this compound

Based on the applications of other isotopically labeled sugars, this compound could be a valuable tool in several areas of research:

Diagnosis of Malabsorption and Small Intestinal Bacterial Overgrowth (SIBO)

The D-xylose absorption test has historically been used to assess malabsorption.[1] More recently, breath tests using 13C- or 14C-labeled D-xylose have been employed to diagnose SIBO.[4][7][8] In these tests, the labeled xylose is administered orally. If bacteria are present in the small intestine, they will metabolize the xylose, releasing labeled CO2 which can be detected in the breath.[4]

A this compound based breath test could offer a non-radioactive, stable isotope alternative. The principle would be similar: after oral administration of this compound, intestinal bacteria would metabolize it, producing deuterated metabolites such as deuterated methane (CD4) or other volatile organic compounds that could be detected in the breath using techniques like gas chromatography-mass spectrometry (GC-MS).

Xylose_d2_Breath_Test_Workflow start Patient Fasts Overnight baseline Baseline Breath Sample Collection start->baseline administer Oral Administration of this compound Solution baseline->administer rest Patient Rests administer->rest collect Serial Breath Sample Collection (e.g., every 30 mins for 3 hours) rest->collect analysis GC-MS Analysis of Breath Samples for Deuterated Metabolites collect->analysis data Data Analysis and Interpretation analysis->data

Caption: Hypothetical workflow for a this compound breath test to diagnose SIBO.

Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system.[9][10][11][12] Stable isotope tracers are essential for MFA.[2] this compound could be used to trace the flow of xylose through various metabolic pathways, particularly in microorganisms engineered to utilize xylose for the production of biofuels or other valuable chemicals.[13] By tracking the incorporation of deuterium into downstream metabolites, researchers can gain insights into pathway utilization, identify metabolic bottlenecks, and optimize strain performance.[9][11]

Pharmacokinetic Studies

Deuteration of drugs can significantly alter their pharmacokinetic properties, often leading to a slower rate of metabolism and increased exposure.[3][] While xylose itself is not a therapeutic drug, studying the pharmacokinetics of this compound could provide valuable information on the absorption and disposition of pentose sugars. This could be relevant in the context of dietary supplements or as a probe to study the effects of various conditions on sugar absorption.[15][16] The use of deuterated compounds in pharmacokinetic studies can help to overcome interindividual variations and improve the accuracy of the data.[]

Hypothetical Quantitative Data and Experimental Protocol

Given the absence of specific this compound literature, the following table and protocol are hypothetical, based on the principles of existing isotopically labeled xylose breath tests.

Table 1: Hypothetical Quantitative Data from a this compound Breath Test Study for SIBO Diagnosis
Patient GroupNBaseline Deuterated Methane (CD4) Level (ppm) (Mean ± SD)Peak Deuterated Methane (CD4) Level (ppm) (Mean ± SD)Time to Peak (minutes) (Mean ± SD)Area Under the Curve (AUC) (ppm*min) (Mean ± SD)
Healthy Controls50< 12.5 ± 1.2150 ± 30300 ± 120
SIBO Patients50< 125.8 ± 8.560 ± 202800 ± 950
Hypothetical Experimental Protocol for a this compound Breath Test

Objective: To assess the presence of small intestinal bacterial overgrowth (SIBO) by measuring the production of deuterated methane (CD4) in breath following the oral administration of this compound.

Materials:

  • This compound (e.g., 1,2-d2-D-xylose)

  • Drinking water

  • Breath collection bags

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Patient Preparation: Patients are required to fast for at least 12 hours overnight prior to the test. They should also avoid certain foods and medications that could interfere with the test results for a specified period before the test.

  • Baseline Breath Sample: A baseline breath sample is collected from the patient before the administration of this compound.

  • Administration of this compound: A solution of 25 grams of this compound dissolved in 250 mL of water is given to the patient to drink.

  • Serial Breath Sampling: Breath samples are collected at regular intervals (e.g., every 30 minutes) for a period of 3 hours after the ingestion of the this compound solution.

  • Sample Analysis: The collected breath samples are analyzed by GC-MS to quantify the concentration of deuterated methane (CD4).

  • Data Interpretation: An increase in the concentration of CD4 in the breath, particularly an early peak (within 90 minutes), is indicative of the presence of bacteria in the small intestine that are metabolizing the this compound, suggesting a positive diagnosis for SIBO.

Conclusion

While dedicated research on this compound is currently sparse, the established principles of D-xylose metabolism and the successful application of other isotopically labeled compounds provide a strong foundation for its potential use in research and clinical diagnostics. This compound holds promise as a non-radioactive tracer for SIBO breath tests, a tool for metabolic flux analysis in biotechnology, and a probe for pharmacokinetic studies of pentose sugars. The hypothetical data and protocols presented in this guide are intended to serve as a starting point for researchers interested in exploring the utility of this novel isotopic tracer. Further studies are warranted to validate these potential applications and to fully characterize the behavior of this compound in biological systems.

References

A Technical Guide to the Natural Abundance of Deuterium and Its Effect on Xylose Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the natural abundance of deuterium, the heavy isotope of hydrogen, and its inherent effects on the analytical quantification and structural elucidation of xylose. For researchers in metabolic studies, biotechnology, and drug development, a precise understanding of xylose is critical. This document details the theoretical and practical implications of deuterium's presence in analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, offering detailed experimental protocols and data interpretation guidelines to ensure accuracy and reproducibility.

The Natural Abundance of Deuterium

Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of the far more common protium (¹H).[1] This doubling in mass is the most extreme stable isotope difference for any element and gives rise to significant isotope effects. Deuterium accounts for approximately 0.0156% of all naturally occurring hydrogen on Earth.[1][2] Its abundance, however, is not uniform and varies slightly depending on the source of water due to fractionation effects where "light water" (H₂O) evaporates at a slightly higher rate than "heavy water" (HDO).[3]

The Vienna Standard Mean Ocean Water (VSMOW) is the international standard for isotopic composition. The data below summarizes the natural abundance of deuterium in different environments.

Source Deuterium Abundance (ppm) Ratio (¹H : ²H) Reference
Earth's Oceans (VSMOW)155.76 ± 0.1~6420 : 1[1]
Temperate Climate Water~150~6667 : 1[2]
Equatorial Water~155~6452 : 1[2]
Northern Canada Water~135~7407 : 1[2]
Primordial (Big Bang)~26~38,462 : 1[1]
Jupiter's Atmosphere~26~38,462 : 1[1]

The Isotope Effect: A Consequence of Mass

The significant mass difference between protium and deuterium leads to differing physicochemical properties, collectively known as the deuterium isotope effect. The C-D bond is shorter and stronger than the C-H bond, resulting from a lower zero-point energy.[4] This difference means that more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate when a C-D bond is cleaved in the rate-determining step. This phenomenon is termed the Kinetic Isotope Effect (KIE).[4][5]

In analytical chemistry, these differences manifest in several ways:

  • Chromatography: Deuterated compounds may exhibit slightly different retention times in liquid chromatography (LC) compared to their non-deuterated counterparts, a phenomenon that can impact quantification if not properly managed.[6]

  • Mass Spectrometry: The mass difference is directly measured.

  • NMR Spectroscopy: The difference in nuclear properties leads to distinct spectral characteristics.

Impact of Natural Deuterium on Xylose Analysis

Xylose (C₅H₁₀O₅) is a pentose sugar crucial in various biological pathways and industrial processes. The presence of naturally abundant isotopes, primarily ²H and ¹³C, has a direct and predictable impact on its analysis.

Mass Spectrometry (MS)

In mass spectrometry, the natural abundance of deuterium, along with other heavy isotopes like ¹³C and ¹⁷O/¹⁸O, results in a characteristic isotopic pattern for any given molecule. For a molecule of xylose, which contains 10 hydrogen atoms, the probability of one of these atoms being a deuterium atom is non-negligible and contributes to the M+1 peak in its mass spectrum.

The presence of these naturally occurring heavier isotopes means that a population of xylose molecules will not consist solely of ¹²C₅¹H₁₀¹⁶O₅. Instead, it will be a mixture of isotopologues. The table below outlines the primary isotopic contributions for xylose.

Isotope Natural Abundance (%) Contribution to Xylose (C₅H₁₀O₅)
¹H99.9844Primary mass
²H0.0156Contributes to M+1 peak
¹²C98.93Primary mass
¹³C1.07Primary contributor to M+1 peak
¹⁶O99.757Primary mass
¹⁷O0.038Contributes to M+1 peak
¹⁸O0.205Contributes to M+2 peak

Implications for Xylose Quantification: For accurate quantification, especially when using isotope dilution methods with labeled standards (e.g., ¹³C-xylose), it is essential to account for the contribution of natural isotopes to the measured ion intensities.[7][8] High-resolution mass spectrometry can resolve these isotopologues, but for quantitative analysis using quadrupole instruments, the entire isotopic cluster for both the analyte and the internal standard should be considered to avoid underestimation.

Below is a logical workflow for the quantitative analysis of xylose using Gas Chromatography-Mass Spectrometry (GC-MS).

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Urine) Spike Spike with Internal Standard (e.g., ¹³C-Xylose) Sample->Spike Derivatize Derivatization (e.g., Silylation) Spike->Derivatize GC Gas Chromatography (GC) Separation Derivatize->GC MS Mass Spectrometry (MS) Detection (Scan or SIM mode) GC->MS Integration Peak Integration (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte / IS) Integration->Ratio Calibration Quantify using Calibration Curve Ratio->Calibration Result Final Concentration Calibration->Result

Workflow for quantitative xylose analysis by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, deuterium is not observed because its nucleus has a different spin (I=1) and resonates at a much different frequency.[9] The natural abundance of deuterium is generally too low to cause observable signals in a standard ¹H NMR spectrum of an unenriched compound like xylose.[9] However, its presence has subtle, indirect effects:

  • Simplification of Spectra: If a proton is replaced by a deuteron, its corresponding signal disappears from the ¹H NMR spectrum. This principle is exploited in H/D exchange experiments using D₂O to identify labile protons (e.g., -OH, -NH), as the exchange replaces them with deuterium.[10] For xylose, adding D₂O as the solvent will cause the hydroxyl proton signals to disappear.

  • Secondary Isotope Shifts: The substitution of a proton with a deuteron can cause small changes in the chemical shifts of neighboring nuclei (both ¹H and ¹³C).[11] A one-bond isotope shift on a carbon due to deuterium substitution can be between 0.2 and 1.5 ppm, while two-bond shifts are typically around 0.1 ppm.[11] These effects are usually too small to be noticed in routine analysis of unenriched xylose but are fundamental in specialized structural studies.

The diagram below illustrates the origin of the secondary isotope effect on a neighboring carbon's chemical shift.

Conceptual origin of the NMR secondary isotope shift.

Experimental Protocols

Protocol for GC-MS Analysis of Xylose in Serum

This protocol is a representative method for xylose quantification using isotope dilution GC-MS, adapted from established procedures.[7][8]

1. Materials and Reagents:

  • D-Xylose standard

  • [¹³C₅]-D-Xylose (or other suitable stable isotope-labeled internal standard)

  • Serum samples (patient or QC)

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

2. Sample Preparation:

  • Pipette 100 µL of serum into a clean glass tube.

  • Add 10 µL of the internal standard ([¹³C₅]-D-Xylose) solution at a known concentration. Vortex briefly.

  • Lyophilize the sample to complete dryness.

  • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the tube tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • Cool the sample to room temperature. The sample is now ready for injection.

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC or equivalent with a capillary column suitable for sugar analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Quadrupole MS in Electron Ionization (EI) mode.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic fragment ions for xylose-TMS and its labeled internal standard. For example, monitor ions such as m/z 204, 217 for xylose and m/z 208, 221 for [¹³C₅]-xylose (ions will vary based on derivatization and fragmentation).

4. Data Analysis:

  • Integrate the peak areas for the selected ions for both the endogenous xylose and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by preparing standards with known concentrations of xylose and a fixed concentration of the internal standard, processing them in the same manner as the samples.

  • Determine the concentration of xylose in the unknown samples by interpolating their area ratios on the calibration curve.

Protocol for NMR Analysis of Xylose

This protocol outlines basic sample preparation for ¹H NMR analysis of a pure xylose sample.

1. Materials and Reagents:

  • D-Xylose

  • Deuterium oxide (D₂O, 99.9% D)

  • NMR tubes (5 mm)

2. Sample Preparation:

  • Weigh approximately 5-10 mg of D-xylose directly into a clean, dry vial.

  • Add 0.6-0.7 mL of D₂O to the vial.

  • Vortex gently until the xylose is completely dissolved.

  • Transfer the solution into a 5 mm NMR tube.

  • Cap the tube and place it in the NMR spectrometer.

3. NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Experiment: Standard 1D proton experiment.

  • Solvent: D₂O.

  • Key Parameters:

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply solvent suppression techniques to attenuate the residual HOD signal.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction. The resulting spectrum will show the anomeric protons and the complex multiplet region for the other sugar protons.[12]

Application in Metabolic Tracing

While natural abundance presents a background consideration, deuterium is also a powerful tool when used intentionally as a tracer. In metabolic flux analysis, organisms or cells can be cultured in media containing a known enrichment of D₂O.[13][14] Deuterium from the water is incorporated into non-essential amino acids and other metabolites, including intermediates of the pentose phosphate pathway where xylose is metabolized, via enzymatic reactions.[13][15] By measuring the rate and pattern of deuterium incorporation into downstream products using MS, researchers can quantify metabolic pathway activity.

The diagram below shows a simplified view of how deuterium from D₂O can be incorporated into the pentose phosphate pathway, which metabolizes xylose.

Metabolic_Tracing cluster_ppp Pentose Phosphate Pathway D2O D₂O in Media NADPH NADP⁺ D2O->NADPH Enzymatic H/D Exchange NADPD NADPD NADPH->NADPD Xu5P Xylulose-5-P NADPD->Xu5P Reduction Steps Intermediates Glycolytic Intermediates NADPD->Intermediates Biosynthesis Xylose Xylose Xylose->Xu5P Xu5P->Intermediates label_note Deuterium (D) is incorporated into metabolites via NADPD.

Deuterium tracing in the pentose phosphate pathway.

Conclusion

The natural abundance of deuterium is a fundamental aspect of chemical analysis that cannot be ignored. In xylose analysis, its presence creates a predictable isotopic signature in mass spectrometry that must be accounted for in high-accuracy quantitative studies. In NMR, while its direct effects are minimal in standard experiments, the principles of H/D exchange are invaluable for structural assignment. For researchers and drug development professionals, a thorough understanding of these isotope effects is not merely academic; it is a prerequisite for generating precise, reliable, and reproducible data in the study of carbohydrates and their metabolic pathways.

References

The Stability of Deuterium-Labeled Xylose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of deuterium labels on xylose, a critical consideration for its use as a tracer in metabolic research and as an internal standard in drug development. Understanding the potential for deuterium exchange is paramount for accurate data interpretation in studies involving mass spectrometry and NMR spectroscopy.

Introduction to Deuterium Labeling and Stability

Deuterium (²H or D), a stable isotope of hydrogen, is widely used to label molecules for various scientific applications. In drug discovery and metabolic research, deuterium labeling offers several advantages, including its use in kinetic isotope effect (KIE) studies, as a tracer for metabolic flux analysis, and as a non-radioactive, stable internal standard for quantitative analysis.[1] The stability of the deuterium label is crucial, as its loss or exchange can lead to erroneous interpretations of experimental results.[2]

The strength of a carbon-deuterium (C-D) bond is significantly greater than that of a carbon-hydrogen (C-H) bond. This difference in bond energy is the basis for the kinetic isotope effect and generally confers high stability to deuterium labels on carbon atoms under physiological conditions. However, hydrogen atoms attached to heteroatoms, such as the oxygen in hydroxyl (-OH) groups, are labile and can readily exchange with hydrogen atoms in the surrounding solvent, a process known as hydrogen-deuterium exchange (HDX).[3] For a sugar like xylose, which has multiple hydroxyl groups, understanding the rate and extent of this exchange is essential.

Mechanisms of Deuterium Exchange on Xylose

The primary mechanism for the loss of deuterium labels from the hydroxyl groups of xylose in aqueous solution is through acid- and base-catalyzed hydrogen-deuterium exchange.[2][4] The rate of this exchange is highly dependent on the pH and temperature of the solution.

  • Acid-Catalyzed Exchange: At low pH, the hydroxyl oxygen is protonated (or deuterated), making it a better leaving group. A water molecule can then attack the carbon atom, leading to an exchange of the hydroxyl proton.

  • Base-Catalyzed Exchange: At high pH, a base can abstract a proton (or deuteron) from the hydroxyl group, forming an alkoxide. Subsequent protonation by a solvent molecule completes the exchange.

The rate of HDX for hydroxyl protons is generally very fast, occurring on the millisecond to second timescale.[] This is a critical consideration when designing experiments and preparing samples for analysis.

Deuterium atoms directly attached to the carbon skeleton (C-D) of xylose are significantly more stable and are not typically subject to exchange under physiological conditions. However, extreme pH or temperature conditions can potentially lead to some loss, although this is generally not a concern in biological studies.

Quantitative Analysis of Deuterium Label Stability

The stability of a deuterium label on xylose can be quantitatively assessed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the determination of the rate of deuterium loss or "back-exchange" under various experimental conditions.

Table 1: Factors Influencing the Stability of Deuterium Labels on Xylose

ParameterEffect on Stability of -OD GroupsEffect on Stability of -CD GroupsRationale
pH Decreased stability at acidic and basic pHGenerally stableAcid and base catalysis accelerates the exchange of labile hydroxyl protons.[2][4]
Temperature Decreased stability with increasing temperatureGenerally stableHigher temperatures provide the activation energy needed for exchange reactions.[6]
Solvent High exchange in protic solvents (e.g., H₂O)StableProtic solvents provide a source of protons for exchange with deuterons on hydroxyl groups.
Enzymatic Action Can be stable or lost depending on the reactionGenerally stableSome enzymatic reactions may involve the abstraction of a proton from a hydroxyl group, leading to exchange.[7]

While specific quantitative data for the back-exchange of deuterium from all positions of xylose under a wide range of conditions is not extensively published, studies on other carbohydrates provide valuable insights. For instance, the hydrogen/deuterium exchange rate constant for a non-hydrogen-bonded hydroxyl group in maltose at pH 6.2 and 278 K has been measured to be around 114 s⁻¹.[8] This indicates a very rapid exchange for unprotected hydroxyl groups.

Experimental Protocols for Assessing Deuterium Label Stability

Mass Spectrometry-Based Protocol (HDX-MS)

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique to monitor the exchange of labile protons.[9][10] While typically used for proteins, the principles can be adapted for small molecules like xylose.

Objective: To determine the rate of deuterium back-exchange from fully deuterated xylose in an aqueous solution at a specific pH and temperature.

Materials:

  • Deuterium-labeled xylose (perdeuterated or specifically labeled)

  • Deuterium oxide (D₂O, 99.9%)

  • HPLC-grade water (H₂O)

  • Buffers of desired pH (e.g., phosphate buffer)

  • Quenching solution (e.g., 0.1% formic acid in water, cooled to 0°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Sample Preparation: Prepare a stock solution of deuterium-labeled xylose in D₂O.

  • Initiation of Exchange: At time t=0, dilute an aliquot of the deuterated xylose stock solution into a large excess of H₂O-based buffer at the desired pH and temperature. This initiates the back-exchange of deuterium for hydrogen on the labile hydroxyl groups.

  • Time-Point Quenching: At various time points (e.g., 10s, 30s, 1min, 5min, 15min, 60min), take an aliquot of the reaction mixture and immediately add it to the pre-chilled quenching solution. The low pH and temperature drastically slow down the exchange reaction.[11]

  • LC-MS Analysis: Promptly inject the quenched sample into the LC-MS system. The LC separation should be rapid to minimize further back-exchange on the column.

  • Data Analysis: Determine the mass distribution of the xylose molecules at each time point. The average mass of the xylose will decrease over time as deuterium is replaced by hydrogen. Plot the average mass or the percentage of deuterium remaining as a function of time to determine the back-exchange rate.

NMR Spectroscopy-Based Protocol

NMR spectroscopy can be used to monitor the disappearance of the deuterium signal or the appearance of the proton signal at specific positions on the xylose molecule.[12]

Objective: To quantify the stability of a deuterium label at a specific position on the xylose molecule.

Materials:

  • Specifically deuterium-labeled xylose

  • NMR tubes

  • D₂O and H₂O

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the deuterium-labeled xylose in D₂O for a stable reference spectrum.

  • Initiation of Exchange: Dissolve a known amount of the labeled xylose in H₂O-based buffer directly in an NMR tube.

  • NMR Data Acquisition: Acquire a series of ¹H or ²H NMR spectra over time.

  • Data Analysis: Integrate the signal corresponding to the proton that has replaced the deuterium (in ¹H NMR) or the diminishing deuterium signal (in ²H NMR). The change in signal intensity over time provides a measure of the exchange rate at that specific position. The anomeric proton region (4.5-5.5 ppm in ¹H NMR) is often well-resolved and can be a good indicator of exchange at the C1 hydroxyl group.[13]

Application in Metabolic Studies: The Pentose Phosphate Pathway

Deuterated xylose is a valuable tracer for studying the pentose phosphate pathway (PPP). Xylose can be metabolized by some organisms through a series of reactions that convert it to xylulose-5-phosphate, an intermediate of the PPP.[7][14] By using specifically labeled [¹³C, ²H]-glucose, researchers can distinguish between glycolytic and PPP fluxes by analyzing the isotopic labeling patterns of downstream metabolites like lactate.[15]

The stability of the deuterium label during these metabolic transformations is critical. While C-D bonds are generally stable, enzymatic reactions can sometimes lead to the loss of a deuterium label. For example, isomerases that proceed through an enol-diol intermediate can cause the exchange of a proton (or deuteron) at a carbon adjacent to a carbonyl group. Therefore, careful control experiments are necessary to account for any potential label loss during metabolic studies.

Visualization of Key Concepts

Hydrogen-Deuterium Exchange Workflow

HDX_Workflow cluster_prep Sample Preparation cluster_exchange Exchange Reaction cluster_analysis Analysis D_Xylose Deuterated Xylose in D2O Incubation Dilution in H2O Buffer (Initiates Exchange) D_Xylose->Incubation t=0 Quench Quenching (Low pH, Low Temp) Incubation->Quench Time points LCMS LC-MS Analysis Quench->LCMS Data Data Interpretation (Back-Exchange Rate) LCMS->Data

Caption: Workflow for assessing deuterium back-exchange from xylose using HDX-MS.

Xylose Metabolism via the Pentose Phosphate Pathway

Xylose_Metabolism Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase X5P D-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Simplified pathway of D-xylose metabolism entering the Pentose Phosphate Pathway.

Conclusion

The stability of the deuterium label on xylose is a multifaceted issue that depends on the position of the label, the experimental conditions, and the biological system under investigation. While C-D bonds offer robust stability, the hydroxyl (-OD) groups are highly labile and prone to rapid back-exchange in aqueous environments. Researchers utilizing deuterium-labeled xylose must carefully consider these factors and employ appropriate experimental designs and analytical methods to ensure the integrity of their data. By following the protocols and understanding the principles outlined in this guide, scientists and drug development professionals can confidently use deuterium-labeled xylose as a powerful tool in their research endeavors.

References

The Role of Xylose-d2 in Studying the Pentose Phosphate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of stable isotope tracers, with a specific focus on the potential application of deuterium-labeled xylose (Xylose-d2), to elucidate the dynamics of the Pentose Phosphate Pathway (PPP). While the use of 13C-labeled substrates is well-established for metabolic flux analysis of the PPP, this document also explores the theoretical and practical considerations for employing this compound, a less common but potentially powerful tool for probing specific aspects of this vital metabolic pathway, particularly NADPH regeneration.

Introduction to the Pentose Phosphate Pathway and Xylose Metabolism

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is a critical hub for cellular biosynthesis and redox balance, with two main outcomes: the production of NADPH, which is essential for reductive biosynthesis and antioxidant defense, and the synthesis of pentose sugars, such as ribose-5-phosphate, the precursor for nucleotides and nucleic acids.[1][2] The PPP is divided into an oxidative and a non-oxidative phase. The oxidative phase is responsible for NADPH generation, while the non-oxidative phase allows for the interconversion of pentose phosphates back into glycolytic intermediates.[1]

Xylose, a five-carbon sugar abundant in lignocellulosic biomass, can be metabolized by various organisms and channeled into the PPP. In many microorganisms, xylose is first converted to xylulose, which is then phosphorylated to xylulose-5-phosphate, a key intermediate of the non-oxidative PPP.[3] The entry of xylose-derived carbons into the PPP makes it a valuable substrate for studying the pathway's flux and regulation.

Stable Isotope Tracing in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[4] A common approach in MFA is the use of stable isotope-labeled substrates, such as 13C-labeled glucose or xylose.[5] By tracking the incorporation of these heavy isotopes into downstream metabolites, researchers can deduce the activity of different metabolic pathways.[4] Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques used to measure the mass isotopomer distribution in metabolites, which reflects the pattern of isotope labeling.[2]

The Potential Role of this compound in PPP Research

While 13C-based tracers are widely used, deuterium (2H)-labeled substrates offer unique advantages for studying certain metabolic processes. The primary role of deuterated tracers in the context of the PPP is to investigate the production and consumption of NADPH.[6][7] The redox-active hydrogen on NADPH can be traced from deuterated substrates, providing a direct measure of NADPH production from specific pathways.[6]

Rationale for Using this compound

The use of specifically deuterated glucose, such as [3-2H]-glucose, has been shown to trace NADPH production by the oxidative PPP.[6] The principle lies in the stereospecific transfer of hydrogen during the enzymatic reactions of the oxidative phase. Similarly, this compound could be a valuable tool for dissecting NADPH metabolism, especially in organisms that readily metabolize xylose. By introducing xylose labeled with deuterium at specific positions, it would be theoretically possible to trace the flow of these deuterium atoms to NADPH. This would allow for the quantification of NADPH production directly linked to xylose metabolism through the PPP.

Advantages of Deuterium Labeling

Deuterium-labeled compounds offer several benefits in metabolic studies:

  • Enhanced Detection: Deuterium labeling can improve the sensitivity and quantification in mass spectrometry and NMR spectroscopy.[8]

  • Improved Stability: The substitution of hydrogen with deuterium can increase the metabolic stability of a compound due to the kinetic isotope effect.[8]

  • Tracing Redox Reactions: Deuterium is particularly well-suited for tracing the movement of hydrogen atoms in redox reactions, making it ideal for studying NADPH metabolism.[6][7]

Challenges and Considerations

A potential challenge in using deuterated tracers is the metabolic loss of deuterium through exchange reactions. For instance, studies with deuterated glucose have shown that deuterium can be lost from the C1 position through the action of phosphomannose isomerase, which can lead to an overestimation of PPP activity if not accounted for.[9][10] Similar side reactions could potentially affect the interpretation of data from this compound experiments. Therefore, careful selection of the deuterated positions on the xylose molecule and appropriate control experiments are crucial.

Experimental Protocols

While specific, published protocols for the use of this compound in PPP analysis are not widely available, a general methodology can be adapted from established stable isotope tracing experiments in cell culture.

General Protocol for Stable Isotope Labeling of Adherent Cells

This protocol provides a framework for conducting a stable isotope tracing experiment using a labeled substrate like this compound.

Materials:

  • Adherent cell line of interest

  • Appropriate cell culture medium (e.g., DMEM) lacking the unlabeled version of the tracer (e.g., glucose- and xylose-free DMEM)

  • Dialyzed fetal bovine serum (FBS) to minimize interference from unlabeled metabolites in the serum

  • Sterile phosphate-buffered saline (PBS)

  • This compound (or other desired stable isotope tracer)

  • 6-well cell culture plates

  • Cold 80% methanol (for metabolite extraction)

  • Liquid nitrogen or dry ice for quenching

  • Scraper for cell harvesting

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in approximately 70-80% confluency at the time of extraction. Include at least three replicate wells per condition.[11]

  • Overnight Incubation: Incubate the cells overnight to allow for attachment and recovery.[12]

  • Media Change to Isotope-Containing Medium:

    • Prepare the labeling medium by supplementing the base medium with the desired concentration of this compound and other necessary nutrients. The use of dialyzed FBS is recommended.[11][12]

    • After the overnight incubation, aspirate the old medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.[12]

  • Incubation with Tracer: Incubate the cells with the this compound containing medium for a predetermined amount of time. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest. This can range from minutes for glycolysis and the PPP to several hours for other pathways.[11][12]

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, quickly aspirate the labeling medium and place the culture plates on dry ice or in a liquid nitrogen bath to flash-freeze the cells.[13]

    • Add a pre-chilled extraction solvent, such as 80% methanol, to each well.[12]

    • Scrape the frozen cells into the extraction solvent.

    • Transfer the cell suspension to a microcentrifuge tube.

  • Sample Processing:

    • Vortex the samples and incubate at a low temperature (e.g., -20°C) to ensure complete extraction.

    • Centrifuge the samples at high speed to pellet cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis: The extracted metabolites are then dried and reconstituted in a suitable solvent for analysis by LC-MS or GC-MS to determine the mass isotopomer distribution of PPP intermediates.[14]

Data Presentation

Quantitative data from metabolic flux analysis experiments are typically presented in tables that summarize the calculated flux rates through key reactions in the metabolic network. While specific quantitative data for this compound is not available in the literature, the following table illustrates how such data, if obtained, would be structured, using hypothetical values for demonstration.

ReactionMetabolic Flux (relative to Xylose uptake)
Xylose Metabolism
Xylose Uptake100
Xylulose Kinase100
Oxidative PPP
Glucose-6-Phosphate Dehydrogenase (G6PDH)15
6-Phosphogluconate Dehydrogenase (6PGDH)15
Non-Oxidative PPP
Transketolase (TKT)80
Transaldolase (TALDO)60
Glycolysis
Phosphofructokinase (PFK)70
Pyruvate Kinase (PK)140

Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and workflows.

Xylose Metabolism and Entry into the Pentose Phosphate Pathway

Xylose_Metabolism Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase X5P D-Xylulose-5-Phosphate Xylulose->X5P Xylulokinase PPP Non-Oxidative Pentose Phosphate Pathway X5P->PPP Pentose_Phosphate_Pathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD NADPH1 NADPH G6P->NADPH1 PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD NADPH2 NADPH PG->NADPH2 X5P Xylulose-5-Phosphate Ru5P->X5P R5P Ribose-5-Phosphate Ru5P->R5P F6P Fructose-6-Phosphate X5P->F6P G3P Glyceraldehyde-3-Phosphate X5P->G3P S7P Sedoheptulose-7-Phosphate R5P->S7P Nucleotides Nucleotide Synthesis R5P->Nucleotides E4P Erythrose-4-Phosphate S7P->E4P S7P->F6P E4P->F6P Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis Experimental_Workflow Start Seed Cells in 6-well Plates Incubate Overnight Incubation Start->Incubate AddTracer Replace with this compound Labeling Medium Incubate->AddTracer Label Incubate for Steady-State Labeling AddTracer->Label Quench Quench Metabolism (e.g., Liquid Nitrogen) Label->Quench Extract Extract Metabolites (e.g., Cold 80% Methanol) Quench->Extract Analyze Analyze by LC-MS/MS Extract->Analyze Data Determine Mass Isotopomer Distribution Analyze->Data Flux Calculate Metabolic Fluxes Data->Flux

References

The Metabolic Fate of Xylose-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utilization of Xylose-d2, a deuterated isotopologue of xylose, by various microorganisms. While specific quantitative data on the metabolism of this compound is not extensively published, its primary application lies in stable isotope tracing for metabolic flux analysis (MFA). This guide will detail the foundational metabolic pathways of xylose, the principles of using this compound as a tracer, and generalized experimental protocols for its application in research.

Foundational Xylose Metabolism in Microorganisms

D-xylose, the second most abundant sugar in nature, is metabolized by a variety of microorganisms through several distinct pathways.[1] Understanding these native pathways is crucial for interpreting data from this compound tracing studies. The primary routes for xylose catabolism are the Isomerase Pathway, the Oxido-Reductase Pathway, and the Oxidative Pathways (Weimberg and Dahms).

  • Isomerase Pathway: Predominantly found in prokaryotes, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase.[1][2][3] The D-xylulose is then phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway (PPP).[3][4]

  • Oxido-Reductase Pathway: Common in eukaryotic microorganisms like yeast, this pathway consists of a two-step conversion of D-xylose to D-xylulose.[1][3] D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1] Similar to the isomerase pathway, D-xylulose is then phosphorylated and enters the PPP.

  • Oxidative Pathways (Weimberg and Dahms): These pathways are found in some prokaryotes and involve the oxidation of D-xylose.[1][5] The Weimberg pathway converts D-xylose to α-ketoglutarate, an intermediate of the TCA cycle.[1][5] The Dahms pathway also starts with the oxidation of D-xylose but ultimately splits a key intermediate into pyruvate and glycolaldehyde.[1]

This compound as a Tool for Metabolic Flux Analysis

This compound is a stable isotope-labeled sugar used as a tracer in metabolic studies. By introducing this compound into a microbial culture, researchers can track the deuterium atoms as they are incorporated into various metabolites. This allows for the elucidation of active metabolic pathways and the quantification of the rates (fluxes) of reactions within the cell's metabolic network. This technique is known as Metabolic Flux Analysis (MFA).

The core principle of MFA is to measure the isotopic labeling patterns in downstream metabolites. High-resolution mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a common analytical technique for this purpose. The distribution of mass isotopologues (molecules of the same compound that differ in their isotopic composition) provides information on the relative contributions of different pathways to the production of a particular metabolite.

Applications in Research and Development
  • Identifying Active and Alternative Metabolic Pathways: Tracing the deuterium from this compound can confirm the activity of known metabolic pathways and potentially uncover novel or previously uncharacterized routes for xylose metabolism.

  • Quantifying Metabolic Fluxes: MFA allows for the calculation of the rates of intracellular reactions, providing a quantitative understanding of the metabolic state of a microorganism under specific conditions.

  • Metabolic Engineering and Strain Optimization: By understanding the metabolic fluxes, researchers can identify bottlenecks in production pathways for biofuels, biochemicals, and pharmaceuticals. This knowledge guides genetic engineering strategies to optimize microbial strains for enhanced production.

  • Drug Discovery and Development: Understanding the metabolic adaptations of pathogenic microorganisms can reveal novel targets for antimicrobial drugs. This compound can be used to probe the essential metabolic pathways of pathogens that may utilize xylose in a host environment.

Experimental Protocols for Stable Isotope Tracing with this compound

While specific protocols will vary depending on the microorganism and the research question, the following provides a generalized workflow for a stable isotope tracing experiment using this compound.

Materials
  • Microorganism of interest

  • Defined growth medium with a known carbon source concentration

  • This compound (specific deuteration pattern to be chosen based on the experimental goals)

  • Unlabeled D-xylose

  • Sterile culture flasks or bioreactor

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • LC-MS system for metabolite analysis

Generalized Experimental Workflow
  • Pre-culture Preparation: Grow the microorganism in a pre-culture with unlabeled xylose to ensure consistent and active growth.

  • Isotopic Labeling Experiment:

    • Inoculate the main culture in a defined medium containing a specific ratio of this compound and unlabeled xylose. The choice of a mixture or a pure labeled substrate depends on the goals of the MFA.

    • Incubate the culture under controlled conditions (temperature, pH, aeration).

    • Monitor cell growth (e.g., by measuring optical density).

  • Metabolite Quenching and Extraction:

    • At a desired growth phase (typically mid-exponential), rapidly harvest the cells.

    • Immediately quench metabolic activity by adding a cold quenching solution to prevent further enzymatic reactions.

    • Separate the cells from the medium via centrifugation.

    • Extract intracellular metabolites using a suitable extraction solvent.

  • Sample Analysis:

    • Analyze the extracted metabolites using LC-MS to determine the mass isotopologue distribution of key metabolites in the central carbon metabolism.

  • Data Analysis and Flux Calculation:

    • Correct the raw mass spectrometry data for the natural abundance of isotopes.

    • Use specialized software to calculate the metabolic fluxes based on the measured labeling patterns and a stoichiometric model of the organism's metabolic network.

Visualization of Pathways and Workflows

Metabolic Pathways of Xylose

Xylose_Metabolism Xylose D-Xylose Xylulose D-Xylulose Xylose->Xylulose Xylose Isomerase Xylitol Xylitol Xylose->Xylitol Xylose Reductase alphaKG α-Ketoglutarate Xylose->alphaKG Weimberg Pathway Pyruvate Pyruvate + Glycolaldehyde Xylose->Pyruvate Dahms Pathway X5P D-Xylulose-5-P Xylulose->X5P Xylulokinase PPP Pentose Phosphate Pathway X5P->PPP Xylitol->Xylulose Xylitol Dehydrogenase Isomerase Isomerase Pathway (Prokaryotes) OxidoReductase Oxido-Reductase Pathway (Eukaryotes) Oxidative Oxidative Pathways (Prokaryotes)

Caption: Major metabolic pathways for D-xylose utilization in microorganisms.

Experimental Workflow for Metabolic Flux Analysis

MFA_Workflow Preculture 1. Pre-culture with unlabeled Xylose Labeling 2. Inoculate main culture with this compound Preculture->Labeling Growth 3. Monitor cell growth Labeling->Growth Quench 4. Quench metabolism and harvest cells Growth->Quench Extract 5. Extract intracellular metabolites Quench->Extract LCMS 6. Analyze metabolites by LC-MS Extract->LCMS DataAnalysis 7. Data processing and correction LCMS->DataAnalysis FluxCalc 8. Calculate metabolic fluxes DataAnalysis->FluxCalc Interpretation 9. Biological interpretation FluxCalc->Interpretation

Caption: Generalized workflow for a stable isotope tracing experiment.

Quantitative Data Summary

As specific quantitative data for this compound utilization is sparse in publicly available literature, the following table provides a template for how such data would be presented. Researchers conducting these experiments would populate this table with their findings.

MicroorganismPathway(s) ActiveXylose Uptake Rate (mmol/gDCW/h)Key Labeled MetabolitesNoteworthy Flux RatiosReference
Escherichia coliIsomerase, PPPData to be determinedXylulose-5-P, Sedoheptulose-7-Pe.g., PPP/Glycolysis[Your Study]
Saccharomyces cerevisiaeOxido-Reductase, PPPData to be determinedXylitol, Xylulose-5-Pe.g., Flux to ethanol vs. biomass[Your Study]
Caulobacter crescentusWeimberg PathwayData to be determinedα-Ketoglutaratee.g., Flux to TCA cycle[Your Study]

Note: The values in this table are placeholders and would be determined experimentally. gDCW stands for grams of dry cell weight.

Conclusion

This compound is a powerful tool for dissecting the complexities of xylose metabolism in microorganisms. While this guide provides a framework for its utilization, the successful application of this compound in metabolic flux analysis requires careful experimental design and sophisticated data analysis. The insights gained from such studies are invaluable for advancing the fields of metabolic engineering, biotechnology, and drug development.

References

Key differences between D-xylose and L-xylose for labeling

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

D-xylose and L-xylose, as aldopentose enantiomers, possess identical physical properties such as molecular weight and chemical formula but exhibit profound differences in their biological recognition and metabolic processing.[1][2][3] D-xylose, the naturally occurring form, is actively transported and metabolized, serving as a crucial tool in diagnostic tests for intestinal malabsorption.[4][5][6] In contrast, L-xylose is poorly recognized by cellular machinery, leading to minimal absorption and metabolism, which makes it an excellent candidate as a non-metabolized tracer for applications like assessing intestinal permeability. This guide provides a detailed comparison of their biochemical properties, metabolic fates, and applications in labeling, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Chemical and Biological Differences

The primary distinction between D-xylose and L-xylose lies in their stereochemistry. They are non-superimposable mirror images, a difference that dictates their interaction with chiral biological molecules like enzymes and transporters.[3]

  • D-Xylose : This is the dextrorotatory, naturally occurring form of xylose.[1][2][7] It is found in plant hemicellulose and is recognized by biological systems.[8] Human enzymes can process D-xylose, allowing it to enter metabolic pathways, primarily the pentose phosphate pathway.[7][9]

  • L-Xylose : This is the levorotatory, synthetic form.[1][2][7] Because the vast majority of enzymes and transporters in mammals are stereospecific for D-sugars, L-xylose is not significantly metabolized or absorbed.[3] This metabolic inertia is the key to its utility in labeling studies where a passive, non-interactive marker is required.

Table 1: Comparative Physicochemical and Biological Properties
PropertyD-XyloseL-XyloseReference(s)
Chemical Formula C₅H₁₀O₅C₅H₁₀O₅[2][10]
Molecular Weight 150.13 g/mol 150.13 g/mol [7][10]
Natural Occurrence Abundant in plants (endogenous)Synthesized (exogenous)[1][2][7]
Metabolic Fate Metabolized via Pentose Phosphate PathwayLargely unmetabolized, excreted via kidneys[1][7][9]
Intestinal Absorption Moderately absorbed in the small intestineMinimally absorbed[4][11]
Primary Application Diagnostic agent for intestinal malabsorptionTracer for intestinal permeability studies[4][12]

Metabolic Pathways and Labeling Implications

The divergent metabolic routes of D-xylose and L-xylose are fundamental to their distinct labeling applications.

D-Xylose Metabolism

D-xylose absorbed by the small intestine enters the Pentose Phosphate Pathway (PPP) .[7][9] The initial steps, common in eukaryotic microorganisms and relevant to human metabolism, involve a two-step conversion to D-xylulose-5-phosphate, an intermediate of the PPP.[7][9]

  • Reduction : D-xylose is reduced to xylitol by xylose reductase (XR).[9]

  • Oxidation : Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[9]

  • Phosphorylation : D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), which then enters the PPP.[7][9]

This metabolic activity means that labels incorporated into D-xylose (e.g., ¹³C, ¹⁴C) will be distributed among various downstream metabolites, making it a useful tool for metabolic flux analysis within the PPP.

D_Xylose_Metabolism D_Xylose D-Xylose Xylitol Xylitol D_Xylose->Xylitol Xylose Reductase (XR) NADPH -> NADP+ D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH DX5P D-Xylulose-5-Phosphate D_Xylulose->DX5P Xylulokinase (XK) ATP -> ADP PPP Pentose Phosphate Pathway (PPP) DX5P->PPP

Caption: Metabolic pathway of D-xylose into the Pentose Phosphate Pathway.

L-Xylose Fate

L-xylose is not a substrate for the enzymes that process D-xylose. Consequently, it is poorly absorbed from the intestine and, if any enters circulation, it is rapidly cleared by the kidneys with minimal to no metabolic alteration. This makes L-xylose an ideal inert marker. When used in combination with a readily absorbed monosaccharide (like D-xylose or mannitol), the differential urinary excretion ratio can be used to assess the integrity of the intestinal mucosal barrier.

L_Xylose_Fate Oral Oral Administration of L-Xylose GI_Tract Gastrointestinal Tract Oral->GI_Tract Bloodstream Systemic Circulation (Bloodstream) GI_Tract->Bloodstream Poor/Passive Absorption Kidneys Kidneys Bloodstream->Kidneys Rapid Filtration Metabolism Minimal to No Metabolism Bloodstream->Metabolism Urine Excretion in Urine Kidneys->Urine

Caption: Biological fate of L-xylose, highlighting its minimal absorption and excretion.

Quantitative Data Summary

The key quantitative differences relate to their absorption and clearance rates.

Table 2: Pharmacokinetic and Absorption Parameters
ParameterD-Xylose (Healthy Adults)L-Xylose (Assumed)Reference(s)
Oral Bioavailability ~69%< 5% (estimated)[7][13]
Absorption Site Proximal Small IntestineNot actively absorbed[4][11]
Elimination Half-Life ~75 minutesShorter (due to rapid clearance)[7]
Renal Clearance ~89 mL/minHigh (approaches GFR)[7]
Non-Renal Clearance ~91 mL/min (presumed hepatic)Negligible[7][13]
Urinary Excretion (5-hr post 25g dose) ~4.5 g (18%)Near total amount absorbed[4]

Experimental Protocols

Protocol: D-Xylose Absorption Test (for Malabsorption)

This test assesses the integrity of the proximal small intestinal mucosa.[4]

Objective: To measure the amount of D-xylose absorbed from the intestine and excreted in the urine over a 5-hour period.

Methodology:

  • Patient Preparation: The patient must fast for 8-12 hours prior to the test. For 24 hours before the test, foods high in pentose (fruits, jams, pastries) should be avoided.[6]

  • Baseline Samples: A baseline (fasting) blood sample and a total urine void are collected. The initial urine is discarded.[5]

  • Administration: A standard dose of 25 grams of D-xylose dissolved in approximately 240 mL of water is given to the patient to drink.[5][14]

  • Sample Collection:

    • Urine: All urine is collected for the next 5 hours in a single container.[6][14]

    • Blood: A blood sample is collected 2 hours after administration in adults (1 hour in children).[5][6]

  • Analysis: D-xylose concentrations in the collected blood and total urine volume are quantified using spectrophotometric methods (e.g., reaction with o-toluidine or enzymatic assays).[15][16]

  • Interpretation:

    • Normal Absorption: Urinary excretion of >4.5 grams in 5 hours and/or blood levels >25 mg/dL indicate intact mucosal function.[4][17]

    • Malabsorption: Low levels in both urine and blood suggest mucosal damage or disease (e.g., celiac disease, Whipple's disease).[4][5]

D_Xylose_Test_Workflow Start Patient Fasting (8-12 hours) Baseline Collect Baseline Blood & Urine Samples Start->Baseline Administer Administer 25g D-Xylose in Water Orally Baseline->Administer Wait 5-Hour Collection Period Administer->Wait Collect_Urine Collect All Urine for 5 Hours Wait->Collect_Urine During Collect_Blood Collect Blood Sample (at 2 hours) Wait->Collect_Blood During Analyze Quantify D-Xylose in Urine and Blood Collect_Urine->Analyze Collect_Blood->Analyze Interpret Interpret Results: Normal vs. Malabsorption Analyze->Interpret

Caption: Workflow for the D-Xylose Absorption Test.

Protocol: Dual-Sugar Intestinal Permeability Test (using L-Xylose)

This test uses a non-metabolized sugar (L-xylose or lactulose) and a readily absorbed sugar (D-xylose or mannitol) to assess intestinal barrier function.

Objective: To determine the ratio of a large, poorly absorbed sugar to a small, readily absorbed sugar in urine to measure intestinal permeability.

Methodology:

  • Subject Preparation: The subject fasts overnight (8-12 hours).

  • Administration: A test solution containing a known amount of L-xylose (e.g., 1g) and D-xylose or mannitol (e.g., 5g) in water is consumed orally.

  • Sample Collection: All urine is collected over a 6-hour period.

  • Analysis: The concentrations of both L-xylose and D-xylose in the urine are measured, typically using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (LC-MS/MS) for accurate differentiation and quantification.

  • Calculation: The L-xylose/D-xylose (or L/D) ratio is calculated from the percentage of each sugar dose recovered in the urine.

  • Interpretation:

    • Normal Permeability: A low L/D ratio indicates a healthy, intact intestinal barrier.

    • Increased Permeability ("Leaky Gut"): An elevated L/D ratio suggests damage to the intestinal mucosa, allowing the larger L-xylose molecule to pass through more easily. This is seen in conditions like inflammatory bowel disease or celiac disease.

Conclusion

The stereochemical difference between D-xylose and L-xylose is the critical factor determining their application in biomedical research and diagnostics. D-xylose's active metabolism makes it the standard for assessing absorptive function of the small intestine. Conversely, L-xylose's metabolic inertia makes it an excellent non-invasive marker for labeling studies focused on intestinal barrier integrity. The selection between these enantiomers is therefore entirely dependent on whether the experimental goal is to trace an active metabolic process or to measure passive gut permeability.

References

Methodological & Application

Application Notes and Protocols: Utilizing Xylose-d2 for Metabolic Studies in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify metabolic fluxes within cellular systems. Xylose-d2 (deuterated xylose) is a valuable tracer for investigating the pentose phosphate pathway (PPP) and related metabolic routes. As a five-carbon sugar, xylose enters central carbon metabolism and its deuterated forms can be tracked through various enzymatic reactions, providing insights into pathway activity and substrate utilization. These application notes provide a standardized protocol for the use of this compound in mammalian cell culture experiments, covering experimental design, cell labeling, sample preparation, and analysis.

Metabolic Fate of Xylose

In mammalian cells, D-xylose can be metabolized through several pathways. The primary route involves the oxido-reductase pathway, where xylose is first reduced to xylitol and then oxidized to D-xylulose. D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate, which is a key intermediate of the pentose phosphate pathway.[1] From here, the carbon skeleton of xylose can be further metabolized through the non-oxidative PPP, entering glycolysis and the tricarboxylic acid (TCA) cycle.

Xylose_Metabolism Xylosed2 This compound Xylitol Xylitol-d2 Xylosed2->Xylitol Xylose Reductase (NAD(P)H) DXylulose D-Xylulose-d2 Xylitol->DXylulose Xylitol Dehydrogenase (NAD+) DXylulose5P D-Xylulose-5-Phosphate-d2 DXylulose->DXylulose5P Xylulokinase (ATP) PPP Pentose Phosphate Pathway (PPP) DXylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis TCA TCA Cycle Glycolysis->TCA

Caption: Metabolic pathway of this compound in mammalian cells.

Experimental Protocols

I. Cell Culture and Labeling with this compound

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Dialyzed fetal bovine serum (dFBS) to minimize unlabeled xylose

  • Xylose-free medium

  • This compound (D-xylose, deuterated)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing xylose-free basal medium with dialyzed FBS, antibiotics, and other necessary supplements. Add this compound to the desired final concentration. A starting concentration range of 5-25 mM is recommended, based on the transport kinetics of xylose in various cell lines.[2]

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed sterile PBS to remove residual unlabeled sugars.

    • Add the pre-warmed this compound labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined duration. The optimal incubation time will vary depending on the metabolic rate of the cell line and the specific pathway being investigated. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling window.

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

II. Sample Preparation for LC-MS Analysis

Materials:

  • Metabolite extracts from this compound labeled cells

  • LC-MS grade water, methanol, and acetonitrile

  • Formic acid (or other appropriate mobile phase modifier)

  • LC-MS vials

  • SpeedVac or nitrogen evaporator

Procedure:

  • Drying: Dry the metabolite extracts to completeness using a SpeedVac or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume of LC-MS grade solvent (e.g., 50-100 µL of 50% methanol in water). The choice of solvent should be compatible with the liquid chromatography method.

  • Clarification: Centrifuge the reconstituted samples at high speed to pellet any remaining insoluble material.

  • Transfer: Carefully transfer the supernatant to LC-MS vials with inserts to maximize sample injection.

  • Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS). The specific LC method (e.g., HILIC, reversed-phase) and MS parameters should be optimized for the detection of polar metabolites, including sugar phosphates and organic acids.

Data Presentation

The following tables provide a template for summarizing quantitative data from a this compound labeling experiment.

Table 1: Experimental Parameters

ParameterValue
Cell Linee.g., HeLa, A549
Seeding Densitye.g., 2 x 10^5 cells/well
This compound Concentration10 mM
Incubation Time24 hours
Number of Replicates3

Table 2: Relative Abundance of Deuterated Metabolites

MetaboliteAverage % Deuterium LabelingStandard Deviation
Xylitol-d285.23.1
D-Xylulose-5-P-d265.74.5
Sedoheptulose-7-P-d(x)40.12.8
Ribose-5-P-d(x)35.93.3
Lactate-d(x)15.41.9
Citrate-d(x)10.81.5

(Note: d(x) indicates the presence of deuterium, with the number of deuterium atoms varying depending on the metabolic pathway.)

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall experimental workflow for a this compound tracer experiment.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis seeding Cell Seeding labeling This compound Labeling seeding->labeling quenching Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction drying Drying & Reconstitution extraction->drying lcms LC-MS Analysis drying->lcms data_proc Data Processing lcms->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

References

Application Notes and Protocols for Administering Xylose-d2 to Animal Models for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. Xylose-d2, a deuterated form of the five-carbon sugar xylose, serves as a powerful probe for investigating the pentose phosphate pathway (PPP) and other interconnected metabolic routes. Unlike the more commonly used 13C-labeled tracers, deuterated compounds can offer lower background signals and unique insights into metabolic processes. Administration of this compound to animal models allows for the tracing of its metabolic fate, providing quantitative data on pathway activity under various physiological, pathological, and pharmacological conditions.

This document provides detailed application notes and protocols for the administration of this compound to animal models, sample collection, and analysis to facilitate robust and reproducible metabolic studies. The protocols are primarily designed for rodent models (mice and rats) but can be adapted for other species.

Core Applications

  • Pentose Phosphate Pathway (PPP) Flux Analysis: Quantify the rate of carbon flow through the oxidative and non-oxidative branches of the PPP, which is crucial for producing NADPH for reductive biosynthesis and nucleotide precursors for DNA and RNA synthesis.

  • De Novo Nucleotide Synthesis: Trace the incorporation of the deuterated label into ribose and deoxyribose moieties of nucleotides.

  • Redox Homeostasis: Assess the impact of various interventions on the production of NADPH, a key antioxidant.

  • Drug Efficacy and Target Engagement: Evaluate the effects of therapeutic compounds on xylose metabolism and related pathways.

Experimental Protocols

I. Animal Preparation and Acclimation
  • Animal Models: This protocol is suitable for common laboratory rodent models such as C57BL/6 mice or Sprague-Dawley rats. The choice of model will depend on the specific research question.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to standard chow and water for at least one week to allow for acclimation before the experiment.

  • Fasting: For studies investigating acute metabolic responses, fast the animals overnight (approximately 12-16 hours) with free access to water. For chronic studies, this compound can be incorporated into the diet or drinking water.

II. This compound Administration

The route and dosage of this compound administration will depend on the experimental goals. Oral gavage is a common and precise method for delivering a bolus dose.

Protocol for Oral Gavage of this compound in Mice:

  • Tracer Preparation: Prepare a sterile solution of this compound in water. A typical concentration is 200 mg/mL. Ensure the this compound is fully dissolved.

  • Dosage Calculation: A recommended starting dosage for a tracer study is 2 g/kg body weight. This is analogous to dosages used in glucose tracer studies and should be optimized for specific experimental needs.

  • Gavage Procedure:

    • Weigh the fasted mouse to determine the exact volume of the this compound solution to be administered.

    • Gently restrain the mouse.

    • Use a proper-sized, flexible feeding tube to deliver the solution directly into the stomach.

    • Administer the solution slowly to prevent regurgitation.

    • Monitor the animal for any signs of distress after the procedure.

III. Sample Collection

The timing of sample collection is critical for capturing the dynamics of this compound metabolism.

  • Blood Collection:

    • Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, and 240 minutes).

    • Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately place the blood tubes on ice.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma.

    • Aspirate the plasma and store it at -80°C until analysis.

  • Tissue Collection:

    • At the final time point, euthanize the animal using a humane method (e.g., cervical dislocation under anesthesia).

    • Rapidly dissect the tissues of interest (e.g., liver, brain, muscle, adipose tissue).

    • Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolism.

    • Store the frozen tissues at -80°C until metabolite extraction.

IV. Metabolite Extraction from Tissues

This protocol is designed for the extraction of polar metabolites from frozen tissues.

  • Preparation:

    • Pre-cool all tubes and solutions.

    • Weigh approximately 20-50 mg of frozen tissue.

  • Homogenization:

    • Add the frozen tissue to a 2 mL tube containing ceramic beads.

    • Add 1 mL of ice-cold 80% methanol.

    • Homogenize the tissue using a bead beater for 30-60 seconds. Keep the sample on ice or dry ice to prevent warming.

  • Phase Separation:

    • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (methanol/water phase) to a new tube.

    • To the supernatant, add 500 µL of chloroform and 200 µL of water to achieve a final methanol:chloroform:water ratio of 2:1:1.

    • Vortex thoroughly and centrifuge at 15,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection and Drying:

    • Carefully collect the upper aqueous phase containing the polar metabolites.

    • Dry the aqueous phase using a vacuum concentrator (e.g., SpeedVac) without heat.

    • Store the dried metabolite extracts at -80°C until analysis.

V. Analytical Methodology: Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for analyzing the isotopic enrichment of metabolites.

  • Derivatization (for GC-MS):

    • The dried metabolite extracts need to be derivatized to make them volatile for GC-MS analysis. A common method is a two-step process of methoximation followed by silylation.

  • Mass Spectrometry Analysis:

    • Analyze the samples on a GC-MS or LC-MS system.

    • Monitor for the mass isotopologues of xylose and its downstream metabolites (e.g., ribose-5-phosphate, sedoheptulose-7-phosphate, lactate, and amino acids).

  • Data Analysis:

    • Calculate the isotopic enrichment by determining the ratio of the deuterated isotopologue to the total abundance of the metabolite.

    • Correct for the natural abundance of isotopes.

    • Use the isotopic enrichment data to calculate metabolic fluxes using appropriate metabolic modeling software.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: this compound Administration and Sampling Parameters

ParameterValue
Animal Model C57BL/6 Mouse
Body Weight 20-25 g
Tracer This compound
Administration Route Oral Gavage
Dosage 2 g/kg body weight
Vehicle Sterile Water
Fasting Period 16 hours
Blood Sampling Times 0, 15, 30, 60, 120, 240 min
Tissue Collection Time 240 min

Table 2: Estimated Isotopic Enrichment of Key Metabolites in Liver Tissue 240 minutes Post this compound Administration

Note: The following data is an estimation based on typical results from deuterated glucose tracer studies and should be empirically determined for this compound.

MetaboliteEstimated Isotopic Enrichment (M+2 %)
Ribose-5-phosphate10 - 20 %
Sedoheptulose-7-phosphate5 - 15 %
Lactate2 - 8 %
Alanine1 - 5 %
Glutamate1 - 4 %

Visualizations

Experimental Workflow for this compound Metabolic Tracer Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis acclimation Animal Acclimation (1 week) fasting Fasting (16 hours) acclimation->fasting gavage Oral Gavage of This compound (2 g/kg) fasting->gavage blood Blood Collection (Time Course) gavage->blood tissue Tissue Collection (Terminal) gavage->tissue extraction Metabolite Extraction blood->extraction tissue->extraction ms_analysis LC-MS/GC-MS Analysis extraction->ms_analysis flux_analysis Metabolic Flux Analysis ms_analysis->flux_analysis

Caption: A flowchart of the experimental workflow for a this compound metabolic tracer study.

Simplified Metabolic Pathway of this compound

G xylose_d2 This compound xylulose5p_d2 Xylulose-5-P-d2 xylose_d2->xylulose5p_d2 ppp Pentose Phosphate Pathway (PPP) xylulose5p_d2->ppp glycolysis Glycolysis ppp->glycolysis nucleotides Nucleotide Synthesis (Ribose-5-P-d2) ppp->nucleotides nadph NADPH-d ppp->nadph

Caption: Simplified metabolic fate of this compound via the Pentose Phosphate Pathway.

Application Note: Quantification of Xylose-d2 Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry is a powerful technique for tracing metabolic pathways and quantifying the flux of metabolites within biological systems. The use of deuterated substrates, such as D-Xylose-d2, offers a non-radioactive and sensitive method to probe the intricacies of cellular metabolism. When cells are cultured in the presence of D-Xylose-d2, the deuterium atoms are incorporated into various downstream metabolites and biomolecules. Mass spectrometry can then be employed to detect the mass shift resulting from this incorporation, allowing for the precise quantification of the labeled species. This application note provides detailed protocols for the use of D-Xylose-d6 (specifically D-Xylose-1,2,3,4,5,5'-C-d6) to quantify its incorporation into cellular metabolites and glycoproteins.

Principle of the Method

D-Xylose is a five-carbon sugar that is metabolized through the pentose phosphate pathway (PPP). By introducing D-Xylose labeled with deuterium at specific positions (in this case, D-Xylose-1,2,3,4,5,5'-C-d6), the deuterium atoms serve as tracers. As the xylose is metabolized, these deuterium atoms are incorporated into downstream intermediates of the PPP, glycolysis, and potentially into the building blocks for biosynthesis, such as nucleotides and amino acids. Furthermore, as a precursor for UDP-xylose, deuterated xylose can be incorporated into glycans, allowing for the study of glycosylation dynamics. The extent of deuterium incorporation can be quantified by measuring the relative abundance of the labeled (heavy) and unlabeled (light) isotopologues of a given molecule using mass spectrometry.

Applications

  • Metabolic Flux Analysis: Quantifying the rate of xylose metabolism and its contribution to various metabolic pathways.

  • Glycobiology: Studying the biosynthesis and turnover of glycoproteins and proteoglycans.

  • Drug Discovery: Assessing the effect of therapeutic agents on xylose metabolism and related pathways.

  • Bioprocessing: Monitoring and optimizing the utilization of xylose in microbial fermentation.

Experimental Protocols

I. Materials and Reagents
  • Stable Isotope: D-Xylose-1,2,3,4,5,5'-C-d6 (e.g., from Toronto Research Chemicals)

  • Cell Culture:

    • Mammalian cells (e.g., HEK293, HepG2) or microbial cultures (e.g., E. coli, S. cerevisiae)

    • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) or growth medium

    • Fetal Bovine Serum (FBS), if required

    • Penicillin-Streptomycin, if required

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA for adherent cells

  • Metabolite Extraction:

    • 80% Methanol (LC-MS grade), pre-chilled to -80°C

    • Milli-Q water

    • Chloroform

  • Glycoprotein Analysis:

    • Lysis buffer (e.g., RIPA buffer)

    • Protease and phosphatase inhibitor cocktail

    • Dithiothreitol (DTT)

    • Iodoacetamide (IAA)

    • Trypsin (mass spectrometry grade)

    • Enrichment kit for glycopeptides (e.g., using hydrazide chemistry or lectin affinity)

  • Mass Spectrometry:

    • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

    • GC-MS system with derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

    • Appropriate columns for chromatography (e.g., C18 for LC, DB-5 for GC)

II. Experimental Workflow Diagram

experimental_workflow cluster_labeling Metabolic Labeling cluster_extraction Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis cell_culture Cell Culture add_xylose_d6 Add D-Xylose-d6 (Time Course) cell_culture->add_xylose_d6 harvest_cells Harvest Cells add_xylose_d6->harvest_cells metabolite_extraction Metabolite Extraction harvest_cells->metabolite_extraction glycoprotein_extraction Glycoprotein Extraction and Digestion harvest_cells->glycoprotein_extraction lcms LC-MS/MS Analysis metabolite_extraction->lcms gcms GC-MS Analysis (after derivatization) metabolite_extraction->gcms glycoprotein_extraction->lcms Glycopeptide Analysis quantification Quantification of Deuterium Incorporation lcms->quantification gcms->quantification mida Mass Isotopomer Distribution Analysis quantification->mida

Caption: Experimental workflow for quantifying Xylose-d6 incorporation.

III. Protocol for Metabolic Labeling with D-Xylose-d6
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

  • Preparation of Labeling Medium: Prepare the cell culture medium containing D-Xylose-d6. The final concentration of D-Xylose-d6 may vary depending on the cell type and experimental goals, but a starting point of 1-10 mM is recommended. If the medium already contains glucose, consider using a glucose-free medium or a medium with a reduced glucose concentration to enhance xylose uptake and metabolism.

  • Labeling: Remove the existing medium from the cells, wash once with PBS, and replace it with the D-Xylose-d6 labeling medium.

  • Incubation: Incubate the cells for a defined period. For time-course experiments, harvest cells at different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of deuterium incorporation.

IV. Protocol for Metabolite Extraction
  • Quenching and Harvesting:

    • Aspirate the labeling medium and immediately place the culture dish on dry ice.

    • Add 1 ml of ice-cold 80% methanol to each well of a 6-well plate.

    • Scrape the cells and collect the cell lysate in a microcentrifuge tube.

    • Vortex the tubes vigorously.

  • Phase Separation:

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant (containing polar metabolites) to a new tube.

    • For a more comprehensive extraction, a biphasic extraction using methanol, water, and chloroform can be performed.

  • Drying and Reconstitution:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried pellets at -80°C until analysis.

    • Before analysis, reconstitute the dried metabolites in a suitable solvent (e.g., 50% methanol for LC-MS or a derivatization agent for GC-MS).

V. Protocol for Glycoprotein Analysis
  • Cell Lysis: After labeling, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction, Alkylation, and Digestion:

    • Take a known amount of protein (e.g., 100 µg) and reduce the disulfide bonds with DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Glycopeptide Enrichment: Enrich for glycopeptides using a commercially available kit or established methods such as solid-phase extraction with hydrazide chemistry.

  • Desalting: Desalt the enriched glycopeptides using a C18 StageTip or ZipTip before LC-MS/MS analysis.

VI. Mass Spectrometry Analysis

A. LC-MS/MS for Metabolite and Glycopeptide Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 15-30 minutes).

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan MS to detect all ions, followed by data-dependent MS/MS (dd-MS2) for fragmentation and identification.

    • Mass Resolution: High resolution (e.g., > 60,000) is crucial to accurately measure the mass difference between isotopologues.

B. GC-MS for Volatile Metabolite Analysis

  • Derivatization: Derivatize the dried metabolite extracts with a silylating agent like BSTFA to make them volatile.

  • Chromatography:

    • Column: A non-polar column such as a DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient from a low starting temperature (e.g., 60°C) to a high final temperature (e.g., 325°C).

  • Mass Spectrometry:

    • Ionization Mode: Electron ionization (EI).

    • Scan Mode: Full scan to acquire mass spectra of the eluting compounds.

Data Analysis and Presentation

I. Calculation of Deuterium Incorporation

The percentage of deuterium incorporation can be calculated by comparing the peak areas of the labeled (M+n) and unlabeled (M+0) isotopologues of a specific metabolite.

Formula: Percentage Incorporation = [Σ(Area of Labeled Isotopologues) / (Area of Unlabeled Isotopologue + Σ(Area of Labeled Isotopologues))] x 100

II. Mass Isotopomer Distribution Analysis (MIDA)

MIDA is used to determine the fractional contribution of a labeled precursor to a product molecule by analyzing the distribution of mass isotopomers. This analysis can provide insights into the relative activities of different metabolic pathways.

III. Data Presentation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Quantification of Deuterium Incorporation into Key Metabolites

MetaboliteUnlabeled (M+0) Peak AreaLabeled (M+n) Peak Area% Deuterium IncorporationFold Change vs. Control
Ribose-5-phosphate1.2 x 10^68.5 x 10^541.5%5.2
Fructose-6-phosphate2.5 x 10^61.1 x 10^630.6%3.8
Glyceraldehyde-3-phosphate3.1 x 10^69.8 x 10^524.0%2.9
Lactate5.8 x 10^71.5 x 10^720.5%2.1

Table 2: Relative Abundance of Glycopeptide Isotopologues

Glycopeptide (m/z)Unlabeled (M+0) Relative AbundanceLabeled (M+n) Relative Abundance% Labeled Glycan
1234.5665%35%35.0%
1456.7880%20%20.0%
1678.9055%45%45.0%

Metabolic Pathway of D-Xylose-d6

The following diagram illustrates the metabolic fate of the deuterium atoms from D-Xylose-1,2,3,4,5,5'-C-d6 as it enters the pentose phosphate pathway.

metabolic_pathway xylose_d6 D-Xylose-d6 (C1,C2,C3,C4,C5-d) xylulose5p_d Xylulose-5-P-d (C1,C2,C3,C4,C5-d) xylose_d6->xylulose5p_d Xylulokinase udp_xylose_d UDP-Xylose-d xylose_d6->udp_xylose_d UDP-Xylose Synthase r5p_d Ribose-5-P-d xylulose5p_d->r5p_d Ribose-5-P Isomerase g3p_d Glyceraldehyde-3-P-d xylulose5p_d->g3p_d Transketolase s7p_d Sedoheptulose-7-P-d xylulose5p_d->s7p_d Transketolase glycolysis_d Glycolysis Intermediates-d g3p_d->glycolysis_d f6p_d Fructose-6-P-d s7p_d->f6p_d Transaldolase f6p_d->glycolysis_d glycans_d Glycans-d udp_xylose_d->glycans_d Glycosyltransferases

Caption: Metabolic fate of deuterium from D-Xylose-d6.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Xylose-d2 in biological matrices. This method is applicable for researchers, scientists, and drug development professionals involved in metabolic studies, pharmacokinetic analysis, and other research where tracing and quantifying deuterated xylose is crucial. The protocol outlines procedures for sample preparation, chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC), and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable isotope-labeled internal standard ensures accuracy and precision.

Introduction

Xylose is a five-carbon aldose sugar that plays a significant role in various biological processes. The use of stable isotope-labeled compounds, such as this compound, is a powerful technique in metabolic research to trace the fate of molecules in vivo and in vitro. Accurate and sensitive quantification of these labeled compounds is essential for obtaining reliable data. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the development and application of an LC-MS/MS method for the detection and quantification of this compound.

Experimental Protocols

Materials and Reagents
  • This compound (analytical standard)

  • Xylose (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • LC-MS vials

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma or serum samples.

  • Thaw Samples: Thaw frozen plasma or serum samples on ice.

  • Spike Internal Standard: Add an appropriate volume of a known concentration of unlabeled xylose (acting as an internal standard) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of the biological sample (e.g., 300 µL of acetonitrile to 100 µL of plasma).

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation (Optional): For pre-concentration, the supernatant can be dried under a gentle stream of nitrogen gas and reconstituted in a smaller volume of the initial mobile phase.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Analysis: The samples are now ready for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC)

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 90% B

    • 1-5 min: 90% to 60% B

    • 5-5.1 min: 60% to 90% B

    • 5.1-8 min: 90% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

Data Presentation

The following table summarizes the quantitative parameters for the LC-MS/MS analysis of Xylose and this compound. The MRM transitions for this compound are predicted based on the fragmentation of unlabeled xylose and should be experimentally confirmed during method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Xylose (Internal Standard)149.089.010015
This compound151.091.010015
This compound (Qualifier)151.061.010025

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) is_spike Spike Internal Standard (Xylose) sample->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Transfer centrifugation->supernatant filtration Filtration supernatant->filtration lc HILIC Separation filtration->lc ms Tandem Mass Spectrometry (MRM) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

mrm_transitions MRM Transitions for this compound cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) cluster_q3 Quadrupole 3 (Q3) precursor Precursor Ion This compound [M-H]- m/z 151.0 q1 Isolation cid Collision-Induced Dissociation (CID) q1->cid m/z 151.0 product1 Product Ion 1 (Quantifier) m/z 91.0 cid->product1 Fragment 1 product2 Product Ion 2 (Qualifier) m/z 61.0 cid->product2 Fragment 2

Caption: Logical diagram of the MRM transitions for this compound detection.

Application Note: GC-MS Protocol for Analyzing Derivatized Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of deuterium-labeled xylose (Xylose-d2) using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a two-step derivatization process, methoximation followed by silylation, to enhance the volatility and thermal stability of the sugar for GC analysis. This protocol is designed for researchers in metabolic studies, pharmacokinetic analysis, and other applications where tracing and quantifying xylose is crucial. The inclusion of detailed experimental procedures, data presentation in tabular format, and workflow diagrams aims to facilitate the adoption of this method in various research and development settings.

Introduction

Xylose, a five-carbon aldose sugar, is a key component of hemicellulose and plays a significant role in various biological processes. The use of stable isotope-labeled xylose, such as this compound, allows for precise tracing and quantification in complex biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds. However, the analysis of sugars by GC-MS requires a derivatization step to convert the non-volatile sugar molecules into thermally stable and volatile derivatives. This protocol details a robust methoximation-silylation procedure for the derivatization of this compound, followed by its analysis using GC-MS.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Pyridine (anhydrous)

  • Methoxyamine hydrochloride (MeOx)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Internal Standard (e.g., Sorbitol or a 13C-labeled sugar)

  • Organic solvent (e.g., Acetonitrile or Methanol, GC grade)

  • Nitrogen gas for drying

Sample Preparation
  • Standard and Sample Aliquoting: Accurately weigh and dissolve the this compound standard in the chosen organic solvent to prepare a stock solution. For biological samples, perform an appropriate extraction procedure to isolate the sugar fraction.

  • Internal Standard Addition: Add a known amount of the internal standard to all standards, samples, and quality control samples.

  • Drying: Evaporate the solvent from the samples to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all moisture is removed as it can interfere with the derivatization process.

Derivatization: Methoximation and Silylation

This two-step process first protects the carbonyl group of the sugar and then replaces the active hydrogens with trimethylsilyl (TMS) groups.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of the methoxyamine hydrochloride solution to each dried sample vial.

    • Seal the vials tightly and incubate at 60°C for 30 minutes with occasional vortexing.

    • Allow the vials to cool to room temperature.

  • Silylation:

    • Add 80 µL of BSTFA with 1% TMCS to each vial.

    • Seal the vials and incubate at 60°C for 60 minutes.

    • Allow the vials to cool to room temperature before GC-MS analysis.

GC-MS Analysis

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnVF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier GasHelium, constant flow at 1.0 mL/min
Injector Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Oven Temperature Program
Initial Temperature100°C, hold for 2 minutes
Ramp 110°C/min to 200°C
Ramp 25°C/min to 250°C, hold for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Transfer Line Temperature280°C
Acquisition ModeSelected Ion Monitoring (SIM)
SIM Ions for TMS-derivatized this compound m/z 206, 218, 309 (tentative, requires empirical determination)

Note: The specific ions for this compound will be shifted by +2 amu compared to unlabeled xylose. The exact m/z values should be confirmed by analyzing the derivatized this compound standard in full scan mode to identify the most abundant and characteristic fragment ions.

Data Presentation

Quantitative data should be summarized for clear comparison. The following tables represent typical performance characteristics that should be established during method validation.

Table 1: Calibration Curve for Derivatized this compound

Concentration (µg/mL)Peak Area Ratio (this compound / IS)
1Example Value
5Example Value
10Example Value
25Example Value
50Example Value
100Example Value
Linearity (R²) >0.995

Table 2: Method Performance Characteristics

ParameterResult
Limit of Detection (LOD) Example: 0.1 µg/mL
Limit of Quantification (LOQ) Example: 0.5 µg/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 10%
Accuracy (% Recovery) 90-110%

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample or Standard Extraction Extraction of Sugars Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Methoximation Methoximation (MeOx in Pyridine) Drying->Methoximation Silylation Silylation (BSTFA + 1% TMCS) Methoximation->Silylation GCMS GC-MS Analysis (SIM Mode) Silylation->GCMS Data Data Acquisition and Processing GCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for the GC-MS analysis of derivatized this compound.

Xylose Metabolism Pathway

D-Xylose can be metabolized through several pathways in different organisms.[1] The oxido-reductase pathway is common in eukaryotic microorganisms, while prokaryotes often utilize the isomerase pathway.[1] Two oxidative pathways, the Weimberg and Dahms pathways, are also found in prokaryotes.[1]

xylose_metabolism cluster_pathway Xylose Metabolism Pathways Xylose D-Xylose XI Xylose Isomerase Xylose->XI Isomerase Pathway (Prokaryotes) XR Xylose Reductase Xylose->XR Oxido-reductase Pathway (Eukaryotes) Xylulose D-Xylulose XI->Xylulose XK Xylulokinase Xylulose->XK Xylitol Xylitol XR->Xylitol XDH Xylitol Dehydrogenase Xylitol->XDH XDH->Xylulose X5P D-Xylulose-5-Phosphate XK->X5P PPP Pentose Phosphate Pathway X5P->PPP

Caption: Overview of the primary xylose metabolic pathways.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of derivatized this compound. The detailed protocol for sample preparation, derivatization, and GC-MS analysis, along with the provided data structure and workflow diagrams, offers a comprehensive guide for researchers. Proper method validation is essential to ensure accurate and precise results in specific applications. This application note serves as a valuable resource for laboratories involved in metabolic research, drug development, and other scientific disciplines requiring the analysis of isotopically labeled sugars.

References

Application Notes and Protocols for Measuring Metabolic Flux with Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates, researchers can gain a detailed understanding of cellular physiology and identify metabolic bottlenecks or alterations in disease states and in response to therapeutic interventions. While carbon-13 (¹³C) labeled substrates are widely used, deuterium (²H or D) labeled tracers, such as Xylose-d2, offer unique advantages, particularly for probing specific aspects of redox metabolism.

This document provides detailed application notes and protocols for the use of this compound in metabolic flux analysis. Xylose, a five-carbon sugar, is primarily metabolized through the pentose phosphate pathway (PPP), a critical pathway for generating NADPH and precursors for nucleotide biosynthesis. By tracing the deuterium atoms from this compound, researchers can specifically investigate the flux through the oxidative and non-oxidative branches of the PPP and its contributions to cellular redox homeostasis.

Principle of this compound Tracing

When cells are cultured in the presence of this compound, the deuterated xylose is taken up and enters the pentose phosphate pathway. The position of the deuterium labels on the xylose backbone determines which downstream metabolites will become labeled and provides insights into the activity of specific enzymes. For instance, if the deuterium is on a carbon that is subject to an oxidation step where a hydrogen is removed, the transfer of this deuterium to NADP+ to form NADPH can be inferred. The subsequent incorporation of deuterium into various metabolites can be quantified using mass spectrometry (MS), and this data can be used to calculate metabolic fluxes.

A key application of using a deuterated tracer like this compound is to specifically track the flow of reducing equivalents (in the form of hydrogen/deuterium) and to distinguish the contributions of different pathways to the cellular NADPH pool. This is particularly valuable in studies of cancer metabolism, neurodegenerative diseases, and in the development of drugs targeting metabolic pathways.

Experimental Protocols

Cell Culture and Labeling

A detailed protocol for labeling cultured mammalian cells with this compound is provided below. This protocol can be adapted for other cell types and experimental systems.

Materials:

  • Mammalian cells of interest (e.g., cancer cell line, primary cells)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking glucose and other carbon sources that could interfere with xylose metabolism.

  • Dialyzed fetal bovine serum (dFBS)

  • This compound (specific deuteration pattern to be chosen based on the experimental question)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scrapers

  • Liquid nitrogen or a dry ice/ethanol bath

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to attach and grow overnight in standard culture medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with this compound at a final concentration typically ranging from 5 to 25 mM. The optimal concentration should be determined empirically for the specific cell line and experimental conditions. Also, add dFBS to the desired final concentration (e.g., 10%).

  • Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed PBS to remove residual medium.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a specific duration. The labeling time is a critical parameter and can range from a few hours to 24 hours or longer, depending on the metabolic rates of the cells and the pathways being investigated. A time-course experiment is recommended to determine the optimal labeling duration to achieve isotopic steady-state.

  • Metabolite Quenching and Extraction:

    • To halt metabolic activity, rapidly aspirate the labeling medium.

    • Immediately wash the cells with a larger volume of ice-cold PBS.

    • Aspirate the PBS and add a specific volume of an ice-cold extraction solvent, typically 80% methanol in water.

    • Place the culture vessel on a dry ice/ethanol bath or in a freezer at -80°C to rapidly freeze the cells and facilitate lysis.

    • Scrape the frozen cell lysate and transfer it to a pre-chilled microcentrifuge tube.

    • Vortex the tube thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and proteins.

    • Carefully collect the supernatant containing the polar metabolites.

    • The metabolite extract is now ready for analysis by mass spectrometry. It is advisable to store the samples at -80°C until analysis.

Sample Analysis by Mass Spectrometry

The analysis of deuterated metabolites is typically performed using high-resolution liquid chromatography-mass spectrometry (LC-MS).

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving mass isotopologues.

General LC-MS Method:

  • Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in negative ion mode for the detection of sugar phosphates and organic acids.

    • Acquire data in full scan mode to capture the mass isotopologue distributions of all detectable metabolites.

    • The mass resolution should be sufficient to distinguish between different isotopologues (e.g., >50,000).

  • Data Analysis:

    • Process the raw LC-MS data using specialized software to identify metabolites based on their accurate mass and retention time.

    • Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Correct the raw MIDs for the natural abundance of heavy isotopes.

Data Presentation and Interpretation

The quantitative data obtained from the mass spectrometry analysis should be summarized in clearly structured tables to facilitate comparison between different experimental conditions.

Hypothetical Quantitative Data

The following tables present hypothetical data from a this compound tracing experiment in a cancer cell line under normoxic and hypoxic conditions to illustrate how the data can be presented.

Table 1: Relative Abundance of Deuterated Isotopologues of Key Metabolites

MetaboliteIsotopologueNormoxia (%)Hypoxia (%)
Xylulose-5-phosphateM+295.2 ± 1.594.8 ± 1.8
Ribose-5-phosphateM+285.1 ± 2.175.3 ± 2.5
Sedoheptulose-7-phosphateM+270.4 ± 3.055.1 ± 3.2
Fructose-6-phosphateM+115.3 ± 1.125.6 ± 1.5
M+250.2 ± 2.535.7 ± 2.1
Glyceraldehyde-3-phosphateM+120.1 ± 1.430.5 ± 1.9
LactateM+18.5 ± 0.915.2 ± 1.1

Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Table 2: Calculated Relative Metabolic Fluxes

Metabolic FluxNormoxia (Relative Flux)Hypoxia (Relative Flux)
Xylose Uptake100125
Oxidative PPP35.2 ± 2.855.1 ± 3.5
Non-oxidative PPP (Transketolase)60.1 ± 4.140.2 ± 3.1
Non-oxidative PPP (Transaldolase)45.3 ± 3.528.9 ± 2.7
Glycolysis (from F6P)50.7 ± 3.970.3 ± 4.5

Fluxes are normalized to the xylose uptake rate in the normoxia group. Data are presented as mean ± standard deviation (n=3). This is hypothetical data for illustrative purposes.

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the entry of this compound into the pentose phosphate pathway and the subsequent labeling of downstream metabolites.

xylose_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ppp Pentose Phosphate Pathway cluster_oxppp Oxidative PPP cluster_nonoxppp Non-oxidative PPP Xylose-d2_ext This compound Xylose-d2_int This compound Xylose-d2_ext->Xylose-d2_int Transport Xylulose-5P-d2 Xylulose-5P-d2 Xylose-d2_int->Xylulose-5P-d2 Xylulokinase Ribulose-5P-d2 Ribulose-5P-d2 Xylulose-5P-d2->Ribulose-5P-d2 G6PD, 6PGD (hypothetical entry) Ribose-5P-d2 Ribose-5P-d2 Xylulose-5P-d2->Ribose-5P-d2 Transketolase Sedoheptulose-7P-d2 Sedoheptulose-7P-d2 Xylulose-5P-d2->Sedoheptulose-7P-d2 Transketolase Glyceraldehyde-3P-d Glyceraldehyde-3P-d Xylulose-5P-d2->Glyceraldehyde-3P-d Transketolase NADPH-d NADPH-d Ribulose-5P-d2->NADPH-d produces Fructose-6P-d Fructose-6P-d Ribose-5P-d2->Fructose-6P-d Transaldolase Sedoheptulose-7P-d2->Fructose-6P-d Transaldolase Sedoheptulose-7P-d2->Glyceraldehyde-3P-d Transaldolase Glycolysis Glycolysis Fructose-6P-d->Glycolysis Glyceraldehyde-3P-d->Glycolysis

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

Experimental Workflow

The diagram below outlines the key steps in a this compound metabolic flux analysis experiment.

experimental_workflow Cell_Culture 1. Cell Culture (e.g., mammalian cells) Labeling 2. Labeling with this compound (time-course) Cell_Culture->Labeling Quenching 3. Rapid Quenching (e.g., cold PBS wash) Labeling->Quenching Extraction 4. Metabolite Extraction (e.g., 80% Methanol) Quenching->Extraction LCMS 5. LC-MS Analysis (High-resolution MS) Extraction->LCMS Data_Processing 6. Data Processing (MID determination) LCMS->Data_Processing Flux_Calculation 7. Metabolic Flux Calculation (Computational Modeling) Data_Processing->Flux_Calculation Interpretation 8. Biological Interpretation Flux_Calculation->Interpretation

Application of Xylose-d2 as an Internal Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for deriving meaningful biological insights. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variations that can occur during sample preparation, extraction, and analysis. Stable isotope-labeled internal standards are considered the gold standard due to their similar physicochemical properties to the endogenous analytes of interest.[1][2][3] This document provides detailed application notes and protocols for the use of Xylose-d2, a deuterated form of xylose, as an internal standard in mass spectrometry-based metabolomics studies.

This compound is an ideal internal standard for the quantification of xylose and other structurally similar monosaccharides. Its deuterium labels provide a distinct mass shift, allowing it to be differentiated from the endogenous analyte by the mass spectrometer, while its chemical similarity ensures it behaves almost identically during sample processing and ionization.[2] This minimizes analytical variability and improves the accuracy of quantification.

Experimental Protocols

The following protocols outline the general steps for utilizing this compound as an internal standard for the quantification of xylose in biological samples. These protocols may require optimization based on the specific sample matrix and analytical instrumentation.

Preparation of this compound Internal Standard Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound that will be used to spike into samples.

  • Materials:

    • This compound powder

    • LC-MS grade methanol

    • LC-MS grade water

    • Calibrated analytical balance

    • Volumetric flasks

  • Procedure:

    • Accurately weigh a precise amount of this compound powder (e.g., 10 mg).

    • Dissolve the powder in a known volume of LC-MS grade methanol:water (1:1, v/v) to create a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Vortex the solution until the this compound is completely dissolved.

    • Store the stock solution at -20°C in an amber vial to prevent degradation.

Sample Preparation and Extraction

The choice of extraction method depends on the biological matrix. Below are example protocols for cell cultures and tissue samples.

  • Objective: To extract metabolites from adherent mammalian cells, incorporating the this compound internal standard.

  • Materials:

    • Cultured adherent cells

    • Phosphate-buffered saline (PBS), 37°C

    • Ice-cold 80% methanol containing a known concentration of this compound (e.g., 1 µg/mL)

    • Cell scraper

    • Microcentrifuge tubes

    • Centrifuge (4°C)

  • Procedure:

    • Aspirate the cell culture medium.

    • Quickly wash the cells twice with pre-warmed PBS to remove any remaining media.[4]

    • Immediately add a sufficient volume of ice-cold 80% methanol containing this compound to cover the cell monolayer. This step simultaneously quenches metabolism and initiates metabolite extraction.[5]

    • Incubate on ice for 5-10 minutes.

    • Scrape the cells from the culture dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[4]

    • Vortex the lysate thoroughly.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

    • Transfer the supernatant containing the extracted metabolites and the internal standard to a new microcentrifuge tube for LC-MS analysis.

  • Objective: To extract metabolites from biological tissue samples using this compound as an internal standard.

  • Materials:

    • Frozen tissue sample (~50-100 mg)

    • Ice-cold 80% methanol containing a known concentration of this compound (e.g., 1 µg/mL)

    • Bead homogenizer with ceramic beads

    • Microcentrifuge tubes

    • Centrifuge (4°C)

  • Procedure:

    • Weigh the frozen tissue sample.

    • Place the tissue in a pre-chilled bead beating tube containing ceramic beads.[6]

    • Add a defined volume of ice-cold 80% methanol containing this compound.[6]

    • Homogenize the tissue using a bead homogenizer. The duration and intensity of homogenization should be optimized for the specific tissue type.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[6]

    • Carefully collect the supernatant, which contains the extracted metabolites and the internal standard, for subsequent analysis.

LC-MS/MS Analysis
  • Objective: To quantify xylose using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF mass spectrometer).

  • Chromatographic Conditions (Example):

    • Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient from high organic to high aqueous to retain and elute polar compounds like xylose.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sugars.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both xylose and this compound.

      • Xylose: The exact m/z will depend on the adduct formed (e.g., [M-H]⁻).

      • This compound: The precursor ion will be shifted by +2 Da compared to unlabeled xylose.

    • Optimization: The collision energy and other MS parameters should be optimized for each transition to achieve maximum sensitivity.

Data Presentation

The use of an internal standard allows for accurate quantification. A calibration curve should be prepared using known concentrations of a xylose standard, with a constant concentration of this compound added to each standard. The ratio of the peak area of the xylose to the peak area of this compound is then plotted against the concentration of the xylose standard.

Table 1: Example Calibration Curve Data for Xylose Quantification
Xylose Concentration (µg/mL)Xylose Peak AreaThis compound Peak AreaPeak Area Ratio (Xylose/Xylose-d2)
0.115,2341,510,8760.010
0.576,1701,525,3450.050
1.0153,8901,509,8760.102
5.0775,4501,530,1230.507
10.01,540,9801,520,4561.013
50.07,654,3211,515,6785.050
Table 2: Example Quantification of Xylose in Biological Samples
Sample IDXylose Peak AreaThis compound Peak AreaPeak Area RatioCalculated Concentration (µg/mL)
Control 1234,5671,498,7650.1571.55
Control 2256,7891,523,4560.1681.66
Treated 1457,8901,510,9870.3032.99
Treated 2489,0121,532,1090.3193.15

Visualizations

Experimental Workflow for Metabolite Quantification using this compound

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Biological Sample (e.g., Cells, Tissue) spike Spike with This compound Internal Standard sample->spike extract Metabolite Extraction (e.g., 80% Methanol) spike->extract lcms LC-MS/MS Analysis extract->lcms data Data Acquisition (MRM Mode) lcms->data ratio Calculate Peak Area Ratio (Xylose / this compound) data->ratio concentration Determine Xylose Concentration ratio->concentration curve Calibration Curve curve->concentration logical_relationship cluster_uncorrected Without Internal Standard cluster_corrected With Internal Standard (this compound) raw_signal Raw Analyte Signal (Xylose) inaccurate Inaccurate Quantification raw_signal->inaccurate variation Analytical Variation (Sample Prep, Injection, Ionization) variation->raw_signal analyte_signal Analyte Signal (Xylose) variation->analyte_signal is_signal Internal Standard Signal (this compound) variation->is_signal ratio Signal Ratio (Xylose / this compound) analyte_signal->ratio is_signal->ratio accurate Accurate Quantification ratio->accurate

References

Application Notes and Protocols for In Vivo Stable Isotope Labeling with Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in vivo, providing critical insights into pathway dynamics and fluxes.[1] While glucose isotopes are commonly used to study central carbon metabolism, labeled xylose offers unique advantages for investigating specific pathways. Xylose is a five-carbon sugar that serves as a key intermediate in the pentose phosphate pathway (PPP) and is the initiating sugar for the biosynthesis of glycosaminoglycans (GAGs), crucial components of the extracellular matrix.[2][3]

This document provides detailed application notes and protocols for designing and conducting in vivo stable isotope labeling experiments using Deuterium-labeled xylose (Xylose-d2). These guidelines are intended for researchers in academia and industry aiming to quantify metabolic fluxes through the PPP, study GAG biosynthesis, and explore the metabolic impact of novel therapeutics.

Metabolic Pathways of Xylose

In vivo, xylose is primarily metabolized through pathways that lead to intermediates of the pentose phosphate pathway. The initial steps can vary between organisms, but they ultimately converge on xylulose-5-phosphate, which then enters the non-oxidative branch of the PPP.[4][5] This pathway is central to the generation of NADPH for reductive biosynthesis and nucleotide precursors (ribose-5-phosphate).[1]

xylose_metabolism cluster_uptake Cellular Uptake cluster_ppp Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis Xylose_ext This compound (Extracellular) Xylulose5P Xylulose-5-Phosphate-d2 Xylose_ext->Xylulose5P Xylose Reductase & Xylitol Dehydrogenase (or Isomerase) Ribulose5P Ribulose-5-Phosphate Xylulose5P->Ribulose5P Epimerase G3P Glyceraldehyde-3-Phosphate Xylulose5P->G3P Transketolase R5P Ribose-5-Phosphate Ribulose5P->R5P Isomerase R5P->G3P Transketolase S7P Sedoheptulose-7-Phosphate E4P Erythrose-4-Phosphate S7P->E4P Transaldolase F6P Fructose-6-Phosphate E4P->F6P Transaldolase G3P->S7P Transaldolase Pyruvate Pyruvate G3P->Pyruvate F6P->G3P cluster_glycolysis cluster_glycolysis Lactate Lactate Pyruvate->Lactate

Caption: Metabolic fate of this compound into the Pentose Phosphate Pathway.

Furthermore, xylose is the foundational monosaccharide for the synthesis of GAG chains on proteoglycans. The enzyme xylosyltransferase initiates this process by transferring xylose from UDP-xylose to specific serine residues on a core protein.[3] Tracing with this compound can thus provide a direct measure of new GAG biosynthesis.

gag_synthesis Xylose_d2 This compound UDP_Xylose_d2 UDP-Xylose-d2 Xylose_d2->UDP_Xylose_d2 Kinase, etc. Xylosyl_Protein Xylosyl-d2-Protein UDP_Xylose_d2->Xylosyl_Protein Xylosyltransferase CoreProtein Core Protein (Serine Residue) CoreProtein->Xylosyl_Protein GAG_Chain GAG Chain Elongation (Gal-Gal-GlcUA...) Xylosyl_Protein->GAG_Chain Glycosyltransferases

Caption: Initiation of Glycosaminoglycan (GAG) biosynthesis with this compound.

Applications of In Vivo this compound Labeling

  • Quantifying Pentose Phosphate Pathway (PPP) Flux: By measuring the incorporation of deuterium from this compound into PPP intermediates and downstream metabolites like lactate and ribose in nucleotides, researchers can calculate the relative contribution of this pathway to overall glucose metabolism.[6][7] This is crucial for studying diseases with altered redox homeostasis, such as cancer and neurodegenerative disorders.

  • Measuring Glycosaminoglycan (GAG) Biosynthesis Rates: this compound acts as a direct precursor for GAG synthesis. Quantifying deuterium enrichment in GAGs extracted from tissues or biofluids provides a dynamic measure of their synthesis rate, which is invaluable for studying connective tissue disorders, fibrosis, and the efficacy of drugs targeting the extracellular matrix.[3]

  • Investigating Drug Effects on Metabolism: The experimental framework can be used to assess how therapeutic agents impact PPP activity or GAG synthesis. This provides mechanistic insights into a drug's mode of action and potential off-target effects.

Experimental Design and Protocols

A successful in vivo stable isotope labeling experiment requires careful planning from tracer administration to data analysis. The following workflow and protocols provide a comprehensive guide.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: In Vivo Experiment cluster_analysis Phase 3: Sample Processing & Analysis cluster_data Phase 4: Data Interpretation A Define Research Question (e.g., Measure PPP flux) B Select Animal Model & Acclimatize A->B C Choose this compound Tracer & Administration Route B->C D Determine Labeling Duration & Timepoints C->D E Administer this compound (e.g., IV Infusion) D->E F Collect Blood Samples (Tracer Enrichment) E->F G Harvest Tissues at Defined Timepoints E->G H Rapidly Quench Metabolism (e.g., Liquid N2) G->H I Metabolite Extraction H->I J Sample Derivatization (for GC-MS) I->J K LC-MS/MS or GC-MS Analysis J->K L Calculate Isotope Enrichment & Mass Isotopomer Distribution K->L M Metabolic Flux Analysis L->M N Statistical Analysis & Biological Interpretation M->N

Caption: General workflow for an in vivo this compound labeling experiment.
Protocol 1: In Vivo Administration of this compound via Intravenous Infusion

This protocol is designed for a mouse model but can be adapted for other species. Maintaining a steady-state enrichment of the tracer in the plasma is crucial for accurate flux analysis.[8]

Materials:

  • This compound (e.g., D-Xylose-1,2-d2 or uniformly deuterated)

  • Sterile 0.9% saline

  • Infusion pump and catheters

  • Animal restraining device

  • Anesthetic (if required)

Procedure:

  • Tracer Preparation: Prepare a sterile stock solution of this compound in 0.9% saline at the desired concentration (e.g., 100-200 mg/mL). The exact concentration depends on the target plasma enrichment and infusion rate.

  • Animal Preparation: Acclimatize animals to handling and the restraining device for several days prior to the experiment to minimize stress. On the day of the experiment, weigh the animal and place it in the restrainer.

  • Catheterization: Surgically implant a catheter into the tail vein or jugular vein for tracer infusion. A second catheter can be implanted (e.g., in the carotid artery) for blood sampling.

  • Bolus and Infusion:

    • Administer an initial bolus dose of this compound to rapidly achieve the target plasma concentration. The bolus dose (mg) is typically calculated as: Target Plasma Concentration (mg/mL) * Volume of Distribution (mL/kg) * Body Weight (kg).

    • Immediately following the bolus, begin a continuous infusion using the infusion pump. The infusion rate (mg/hr) is calculated to match the expected metabolic clearance rate of xylose. A typical starting rate might be 20-40 mg/kg/hr.

  • Monitoring: Collect small blood samples (10-20 µL) at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) to monitor plasma this compound enrichment and ensure a steady state is reached.[8]

  • Termination: At the end of the infusion period (typically 2-4 hours for central carbon metabolism), proceed immediately to tissue harvesting.[7]

Protocol 2: Tissue Collection and Metabolite Extraction

Rapid quenching of metabolic activity is critical to prevent post-mortem changes in metabolite levels and labeling patterns.[9]

Materials:

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol/20% water)

  • Wollenberg tongs or similar tools pre-chilled in liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Centrifuge

Procedure:

  • Tissue Harvesting: At the designated timepoint, euthanize the animal via an approved method (e.g., cervical dislocation under anesthesia).

  • Quenching: Immediately excise the tissue of interest (e.g., liver, tumor) and freeze-clamp it with pre-chilled Wollenberg tongs. Alternatively, drop the tissue directly into liquid nitrogen. The time from euthanasia to freezing should be minimized (<30 seconds).

  • Storage: Store frozen tissues at -80°C until extraction.

  • Extraction:

    • Weigh the frozen tissue (~20-50 mg) in a pre-chilled tube.

    • Add a calculated volume of -80°C extraction solvent (e.g., 1 mL per 20 mg of tissue).

    • Add pre-chilled homogenization beads.

    • Homogenize the tissue using a bead beater, keeping the samples cold.

    • Incubate the homogenate at -20°C for 20 minutes to precipitate proteins.

  • Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites. This extract can be stored at -80°C or dried down for analysis.

Protocol 3: Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for analyzing polar metabolites like sugar phosphates and organic acids from the extracted samples.[9]

Materials:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)

  • Appropriate chromatography column (e.g., HILIC or ion-pairing)

  • Mobile phases

  • Metabolite standards (labeled and unlabeled)

Procedure:

  • Sample Preparation: Resuspend dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile/50% water).

  • Chromatography: Separate metabolites using a chromatographic method optimized for polar compounds. For example, a HILIC column with a gradient of acetonitrile and ammonium acetate buffer.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for sugar phosphates and organic acids.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to detect the precursor ions of target metabolites and their deuterated isotopologues.

    • Acquire full scan data to identify unexpected labeled species.

  • Data Acquisition: For each metabolite of interest, collect the ion counts for the unlabeled form (M+0) and all possible deuterated forms (M+1, M+2, etc.).

Data Presentation and Analysis

The raw data from the mass spectrometer consists of ion intensities for different mass isotopomers of each metabolite. This data must be corrected for the natural abundance of heavy isotopes before calculating the fractional enrichment from the this compound tracer.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) in Liver Metabolites after a 2-hour Infusion with [1,2-d2]-Xylose

MetaboliteM+0M+1M+2M+3M+4Fractional Enrichment (%)
Xylulose-5-Phosphate 20.5%2.1%77.4%0.0%0.0%79.5%
Ribose-5-Phosphate 55.2%5.3%39.5%0.0%0.0%44.8%
Sedoheptulose-7-Phosphate 68.1%8.2%20.5%1.1%2.1%31.9%
Lactate 85.4%12.3%2.3%0.0%N/A14.6%

Data is for illustrative purposes only and must be corrected for natural isotope abundance.

Interpretation of Hypothetical Data:

  • Xylulose-5-Phosphate: The high abundance of the M+2 isotopologue (77.4%) indicates direct and significant labeling from the [1,2-d2]-Xylose tracer, as expected.

  • Ribose-5-Phosphate: The presence of M+2 R5P confirms flux from xylulose-5-phosphate through the non-oxidative PPP. The lower fractional enrichment compared to its precursor suggests contributions from other unlabeled sources or slower turnover.

  • Lactate: The presence of M+1 and M+2 lactate demonstrates that carbon (and associated deuterium) from the PPP has entered glycolysis via intermediates like glyceraldehyde-3-phosphate and fructose-6-phosphate. The specific isotopomer pattern can be used to model the relative activities of different PPP enzymes.[6]

By applying metabolic flux analysis models to these datasets, researchers can derive quantitative flux rates through the targeted pathways, providing a deeper understanding of cellular metabolism in an in vivo context.

References

Application Notes and Protocols for the D-xylose-d2 Absorption Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The D-xylose absorption test is a well-established diagnostic tool for assessing the integrity and absorptive capacity of the proximal small intestine.[1][2] D-xylose, a pentose sugar, is readily absorbed by the small intestine primarily through passive diffusion and does not require enzymatic digestion for its absorption.[2] Its subsequent excretion in the urine provides a non-invasive measure of intestinal absorption function.[2] The use of a deuterated form of D-xylose (D-xylose-d2) coupled with mass spectrometry offers a highly sensitive and specific method for analysis, distinguishing it from endogenous substances. This document provides detailed protocols for the D-xylose-d2 absorption test, including patient preparation, sample collection, and analysis, as well as interpretation of results.

Principle of the Test

Following oral administration, D-xylose is absorbed in the duodenum and jejunum.[3] The amount of D-xylose absorbed is proportional to the surface area and integrity of the intestinal mucosa. Once absorbed into the bloodstream, D-xylose is filtered by the kidneys and excreted in the urine.[3] A low level of D-xylose in the blood or urine can indicate malabsorption due to conditions such as celiac disease, Crohn's disease, or small intestinal bacterial overgrowth.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the D-xylose absorption test.

Table 1: D-xylose Dosage

PopulationD-xylose DoseReference
Adults25 g[2][4]
Children0.5 g/kg of body weight (up to 25 g)[5]
Children5 g[6][7]

Table 2: Sample Collection Timing

Sample TypePopulationTimingReference
BloodAdultsFasting (baseline), 1 and 3 hours post-ingestion[4]
Fasting (baseline), 2 hours post-ingestion[3]
BloodChildrenFasting (baseline), 1 hour post-ingestion[6]
UrineAdults5-hour collection post-ingestion[2][4]
UrineChildren5-hour collection post-ingestion[5]

Table 3: Reference Ranges for D-xylose Absorption Test

Sample TypePopulationDoseNormal RangeReference
Blood
Adults (1-hour)25 g> 20-30 mg/dL[7]
Adults (2-hour)25 g> 40-50 mg/dL[7]
Children (>6 months, 1-hour)5 g> 20 mg/dL[8]
Children (<6 months, 1-hour)5 g> 15 mg/dL[8]
Children (1-hour)5 g37.0 +/- 7.7 mg/dL (mean +/- 1 SD)[6]
Urine
Adults25 g> 4.0 g / 5 hours[2]
25 g4.1 - 8.2 g / 5 hours[5]
Children5 g1.2 - 2.4 g / 5 hours[5]
5 g> 1.25 g / 5 hours[3]

Experimental Protocols

Patient Preparation
  • Fasting: Patients should fast for 8-12 hours prior to the test. For infants, a 4-hour fast is recommended.[5] Water can be consumed during this period.

  • Dietary Restrictions: For 24 hours before the test, patients should avoid foods high in pentose, such as fruits, jams, and pastries.[9]

  • Medication Review: Certain medications, including aspirin and indomethacin, may interfere with test results and should be discontinued after consulting with a physician.[4]

D-xylose-d2 Administration
  • Administer the appropriate dose of D-xylose-d2 (refer to Table 1) dissolved in 250 mL of water.[5]

  • An additional 250 mL of water should be consumed immediately after the D-xylose-d2 solution.[5]

Sample Collection
  • Baseline Blood Sample: Collect a fasting blood sample into an appropriate tube (e.g., serum separator tube) before D-xylose-d2 administration.

  • Post-Dose Blood Samples: Collect blood samples at the time points indicated in Table 2.

  • Urine Collection: Begin a 5-hour urine collection immediately after the D-xylose-d2 is administered. The patient should empty their bladder completely at the start of the test, and this first void is discarded. All subsequent urine for the next 5 hours is collected in a single container.[5]

Sample Processing and Storage
  • Blood: Allow blood to clot, then centrifuge to separate serum. Transfer serum to a clean, labeled tube.

  • Urine: At the end of the 5-hour collection period, measure and record the total volume of urine. Mix the entire collection well and transfer an aliquot to a labeled tube.

  • Storage: Store serum and urine samples at -20°C or lower until analysis.

Analytical Methodology: D-xylose-d2 Analysis by LC-MS/MS

This section outlines a general approach for the analysis of D-xylose-d2 in serum and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method should be validated in the user's laboratory.

1. Sample Preparation

  • Protein Precipitation (for serum samples):

    • To 100 µL of serum, add 300 µL of cold acetonitrile containing an internal standard (e.g., ¹³C₅-D-xylose).[10]

    • Vortex for 30 seconds to precipitate proteins.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[10]

    • Transfer the supernatant to a clean tube for analysis.

  • Urine Sample Dilution:

    • Dilute urine samples with an appropriate volume of mobile phase or a suitable buffer containing the internal standard. The dilution factor will depend on the expected concentration of D-xylose-d2.

2. Chromatographic Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar compounds like sugars.[11]

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of an additive like ammonium formate or formic acid to improve ionization.

  • Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for sugars.[11]

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-xylose-d2 and the internal standard. The exact m/z values will depend on the deuteration pattern of the D-xylose-d2 standard used.

  • Data Analysis: Quantify D-xylose-d2 by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a matching matrix (e.g., charcoal-stripped serum or synthetic urine).

Diagrams

D_xylose_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_bloodstream Bloodstream Oral_D-xylose-d2 Oral Administration of D-xylose-d2 Enterocyte Enterocyte Oral_D-xylose-d2->Enterocyte Passive Diffusion Portal_Vein Portal Vein Enterocyte->Portal_Vein Transport

Caption: D-xylose-d2 Absorption Pathway.

D_xylose_Test_Workflow Patient_Prep Patient Preparation (Fasting, Diet) Dose_Admin Administer D-xylose-d2 Patient_Prep->Dose_Admin Sample_Collection Blood & Urine Sample Collection Dose_Admin->Sample_Collection Sample_Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis & Interpretation LCMS_Analysis->Data_Analysis

Caption: D-xylose-d2 Absorption Test Workflow.

References

Application Notes and Protocols for Xylose-d2 Analysis in Blood and Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of blood and urine samples for the quantitative analysis of Xylose-d2, a stable isotope-labeled form of xylose. The methodologies outlined are primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for stable isotope tracer studies.

Introduction

D-xylose is a five-carbon sugar used in clinical settings to assess intestinal absorption. The use of stable isotope-labeled this compound allows for tracer studies to investigate its metabolism and pharmacokinetics without the need for radioactive isotopes. Accurate quantification of this compound in biological matrices such as blood and urine is crucial for these studies. The following protocols detail robust and reproducible sample preparation techniques to ensure high-quality data for clinical and research applications.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analysis of xylose using LC-MS/MS. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Quantitative Parameters for Xylose Analysis in Plasma

ParameterValueReference
Limit of Detection (LOD)0.6 µg/mL[1][2]
Limit of Quantification (LOQ)1.8 µg/mL[1][2]
Linearity Range0.0500 - 25.0 µg/mL[3]
Recovery90.2% - 100%[1][2][4]
Inter-day Precision (RSD)3.3% - 5.5%[1][2]

Table 2: Quantitative Parameters for Xylose Analysis in Urine

ParameterValueReference
Limit of Detection (LOD)Not Specified
Limit of Quantification (LOQ)2.5 µg/mL (for Lactulose)[4]
Linearity RangeUp to 1000 µg/mL (for Mannitol)[4]
Recovery>90.2%[4]
Inter-day Precision (RSD)1.9% - 4.7%[4]

Experimental Protocols

Protocol 1: Sample Preparation of Blood (Plasma) for this compound Analysis

This protocol describes the preparation of plasma samples using protein precipitation with acetonitrile. This method is effective for removing proteins that can interfere with LC-MS/MS analysis.[1][2]

Materials:

  • Whole blood collected in anticoagulant-containing tubes (e.g., EDTA, heparin)

  • Centrifuge

  • Microcentrifuge tubes (1.5 mL)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., ¹³C-labeled xylose)

  • Vortex mixer

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 90% acetonitrile with 1 mM ammonium formate)[1][2]

  • LC-MS vials

Procedure:

  • Plasma Collection: Centrifuge the whole blood sample at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Transfer a known volume (e.g., 100 µL) of the plasma supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard solution to the plasma sample.

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying (Optional): Dry the supernatant under a gentle stream of nitrogen.[1][2]

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of the reconstitution solution.[1][2]

  • Transfer for Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

Protocol 2: Sample Preparation of Urine for this compound Analysis

This protocol outlines a simple dilution method for the preparation of urine samples. Due to the lower protein content in urine compared to blood, extensive protein removal is often not necessary.[5][6]

Materials:

  • Urine sample

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge

  • Deionized water, HPLC grade

  • Methanol (MeOH), HPLC grade

  • Internal Standard (IS) solution (e.g., ¹³C-labeled xylose)

  • Vortex mixer

  • LC-MS vials

Procedure:

  • Sample Centrifugation: Centrifuge the urine sample at 2000 x g for 5 minutes to pellet any particulate matter.

  • Aliquoting: Transfer a known volume (e.g., 50 µL) of the urine supernatant to a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a specific volume of the internal standard solution to the urine sample.

  • Dilution: Add a diluent (e.g., a mixture of water and methanol) to the urine sample. A 1:10 or 1:20 dilution is common.[6]

  • Vortexing: Vortex the mixture for 10 seconds to ensure homogeneity.

  • Transfer for Analysis: Transfer the diluted sample to an LC-MS vial for analysis.

Visualizations

The following diagrams illustrate the experimental workflows for the sample preparation of blood and urine for this compound analysis.

Blood_Sample_Prep_Workflow cluster_blood Blood Sample Preparation Workflow start Whole Blood Sample centrifuge1 Centrifuge (2000 x g, 10 min, 4°C) start->centrifuge1 plasma Collect Plasma centrifuge1->plasma aliquot Aliquot Plasma plasma->aliquot add_is Spike with Internal Standard aliquot->add_is add_acn Add Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge2 Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge2 supernatant Collect Supernatant centrifuge2->supernatant dry Dry Down (Nitrogen Stream) supernatant->dry reconstitute Reconstitute dry->reconstitute end LC-MS/MS Analysis reconstitute->end

Caption: Workflow for Blood (Plasma) Sample Preparation.

Urine_Sample_Prep_Workflow cluster_urine Urine Sample Preparation Workflow start Urine Sample centrifuge Centrifuge (2000 x g, 5 min) start->centrifuge supernatant Collect Supernatant centrifuge->supernatant aliquot Aliquot Urine supernatant->aliquot add_is Spike with Internal Standard aliquot->add_is dilute Dilute with Water/Methanol add_is->dilute vortex Vortex dilute->vortex end LC-MS/MS Analysis vortex->end

Caption: Workflow for Urine Sample Preparation.

References

Application Notes and Protocols: Tracing Gut Microbiota Metabolism with Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate metabolic interplay within the gut microbiome is a critical determinant of host health and disease. Understanding the specific metabolic activities of different microbial species is paramount for developing targeted therapeutic strategies. Stable isotope probing (SIP) is a powerful technique to trace the flow of nutrients through microbial metabolic networks. This document provides detailed application notes and protocols for utilizing Xylose-d2 , a deuterated version of the pentose sugar xylose, to study the metabolism of the gut microbiota.

D-xylose is a significant component of hemicellulose in plant-based dietary fibers and is readily metabolized by various gut bacteria.[1][2][3][4] The use of this compound allows for the precise tracking of xylose utilization and its conversion into various metabolic end-products by gut microbes. This approach can elucidate which microbial species are actively consuming xylose, the metabolic pathways involved, and the downstream impact on the host.

Core Applications

  • Identifying Active Xylose Consumers: Pinpoint specific bacterial taxa that actively metabolize xylose within a complex gut microbial community.

  • Mapping Metabolic Pathways: Elucidate the metabolic fate of xylose, including its entry into the pentose phosphate pathway and conversion to short-chain fatty acids (SCFAs) and other metabolites.

  • Quantifying Metabolic Flux: Determine the rate of xylose consumption and metabolite production by different microbial groups.

  • Evaluating Prebiotic Potential: Assess the efficacy of xylose or xylo-oligosaccharides as prebiotics by tracking their consumption by beneficial gut bacteria.

  • Drug Development and Discovery: Understand how gut microbiota metabolize dietary components and how this may influence the metabolism of orally administered drugs.

Data Presentation

Table 1: Example Data on this compound Incorporation into Bacterial Biomass

Bacterial TaxonIsotopic Enrichment (%)Fold Change vs. Control
Bacteroides thetaiotaomicron15.2 ± 2.112.5
Prevotella copri8.7 ± 1.57.1
Bifidobacterium longum2.5 ± 0.82.0
Faecalibacterium prausnitziiNot Detected-

Table 2: Example Data on Labeled Metabolites in Fecal Water after this compound Administration

MetaboliteLabeled Fraction (%)Concentration (µM)
Acetate-d125.8 ± 3.4150 ± 25
Propionate-d118.2 ± 2.985 ± 15
Lactate-d112.5 ± 1.840 ± 8
Formate-d130.1 ± 4.1180 ± 30

Experimental Protocols

Protocol 1: In Vitro Batch Fermentation with Fecal Slurry

This protocol outlines the use of this compound in a controlled in vitro setting to study its metabolism by a complex microbial community from a fecal sample.

Materials:

  • Fresh fecal sample

  • Anaerobic chamber or workstation

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • Reduced anaerobic growth medium (e.g., Gifu Anaerobic Medium)

  • This compound solution (sterile, anaerobic)

  • Unlabeled xylose solution (sterile, anaerobic, for control)

  • Sterile, anaerobic cryovials

  • Centrifuge

  • Instruments for downstream analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), 16S rRNA gene sequencing)

Procedure:

  • Fecal Slurry Preparation:

    • Within an anaerobic chamber, homogenize a fresh fecal sample (1:10 w/v) in sterile, anaerobic PBS.

    • Allow the slurry to settle for 5 minutes to pellet large debris.

    • Use the supernatant containing the microbial suspension for inoculation.

  • Incubation:

    • In the anaerobic chamber, dispense 9 mL of pre-reduced anaerobic growth medium into sterile culture tubes.

    • Inoculate each tube with 1 mL of the fecal slurry supernatant.

    • Add this compound to the treatment tubes to a final concentration of 10 mM.

    • Add unlabeled xylose to the control tubes to a final concentration of 10 mM.

    • Incubate the tubes at 37°C for a defined period (e.g., 24, 48 hours).

  • Sample Collection and Processing:

    • At each time point, collect samples from both treatment and control cultures.

    • Centrifuge a portion of the culture to separate the bacterial pellet from the supernatant.

    • Store the supernatant at -80°C for metabolite analysis (e.g., by GC-MS or LC-MS).

    • Wash the bacterial pellet twice with sterile PBS and store at -80°C for DNA and protein extraction.

  • Downstream Analysis:

    • Metabolite Analysis: Analyze the supernatant for deuterated metabolites (e.g., SCFAs, organic acids) using GC-MS or LC-MS.

    • DNA-SIP: Extract DNA from the bacterial pellets. Perform isopycnic centrifugation to separate labeled ("heavy") DNA from unlabeled ("light") DNA. Analyze the DNA fractions by 16S rRNA gene sequencing to identify the bacteria that incorporated the deuterium from this compound into their biomass.

    • Protein-SIP: Extract proteins from the bacterial pellets. Analyze by LC-MS/MS to identify and quantify labeled peptides, providing insights into the active metabolic functions of specific taxa.[5][6]

Protocol 2: In Vivo Mouse Gavage Study

This protocol describes the administration of this compound to mice to study its metabolism by the gut microbiota in a living organism.

Materials:

  • Experimental mice (e.g., C57BL/6)

  • Metabolic cages for separate collection of feces and urine

  • Sterile this compound solution for oral gavage

  • Sterile vehicle control (e.g., water)

  • Oral gavage needles

  • Anesthesia

  • Surgical tools for tissue collection

  • Liquid nitrogen

Procedure:

  • Acclimation and Baseline Sampling:

    • Acclimate mice to metabolic cages for at least 3 days.

    • Collect baseline fecal and urine samples for 24 hours prior to the start of the experiment.

  • This compound Administration:

    • Administer a single dose of this compound solution (e.g., 2 g/kg body weight) via oral gavage to the treatment group.

    • Administer the vehicle control to the control group.

  • Sample Collection:

    • Collect fecal and urine samples at regular intervals (e.g., 0-6h, 6-12h, 12-24h, 24-48h) post-gavage.

    • At the end of the experiment, anesthetize the mice and collect cecal contents, colon tissue, and blood samples.

    • Immediately snap-freeze all samples in liquid nitrogen and store at -80°C.

  • Downstream Analysis:

    • Metabolomics: Analyze fecal, cecal, urine, and blood samples for deuterated metabolites using GC-MS or LC-MS.

    • Metagenomics/Metatranscriptomics: Extract DNA and RNA from fecal and cecal samples to assess changes in the gut microbial community composition and gene expression in response to this compound administration.

    • Host Tissue Analysis: Analyze host tissues (e.g., colon, liver) for labeled metabolites to understand the host's absorption and metabolism of microbial-derived compounds.

Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cluster_analysis Analytical Techniques fecal_slurry Fecal Slurry Preparation incubation Anaerobic Incubation with this compound fecal_slurry->incubation sampling_vitro Sample Collection (Pellet & Supernatant) incubation->sampling_vitro analysis_vitro Downstream Analysis sampling_vitro->analysis_vitro ms Mass Spectrometry (GC-MS, LC-MS) for Metabolomics analysis_vitro->ms Metabolites sip Stable Isotope Probing (DNA-SIP, Protein-SIP) analysis_vitro->sip Biomass gavage Oral Gavage of this compound sampling_vivo Fecal, Urine, Tissue Collection gavage->sampling_vivo analysis_vivo Downstream Analysis sampling_vivo->analysis_vivo analysis_vivo->ms Metabolites omics Metagenomics & Metatranscriptomics analysis_vivo->omics Community

Caption: Experimental workflow for studying gut microbiota metabolism using this compound.

xylose_metabolism Xylose_d2 This compound Xylulose_d2 Xylulose-d2 Xylose_d2->Xylulose_d2 Xylose Isomerase Xylulose5P_d2 Xylulose-5-P-d2 Xylulose_d2->Xylulose5P_d2 Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P_d2->PPP Glycolysis Glycolysis PPP->Glycolysis Pyruvate_d Labeled Pyruvate Glycolysis->Pyruvate_d SCFAs_d Labeled SCFAs (Acetate, Propionate) Pyruvate_d->SCFAs_d Fermentation

Caption: Simplified metabolic pathway of this compound in gut bacteria.

References

Application Notes and Protocols for Xylose-d2 in Biofuel and Industrial Biotechnology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Xylose-d2, a deuterium-labeled form of xylose, in advancing research in the fields of biofuel production and industrial biotechnology. The inclusion of detailed experimental protocols and quantitative data aims to facilitate the adoption of this powerful tracer in metabolic flux analysis and fermentation optimization studies.

Introduction to this compound in Metabolic Research

Xylose, the second most abundant sugar in lignocellulosic biomass, is a key substrate for the sustainable production of biofuels and biochemicals.[1][2][3] Understanding and engineering microbial metabolic pathways for efficient xylose utilization is a critical area of research. Isotope tracers, such as deuterated xylose (this compound), are invaluable tools for elucidating metabolic fluxes and identifying bottlenecks in these pathways.

The use of stable isotopes like deuterium (²H) allows for the tracking of carbon and hydrogen atoms through metabolic networks without the concerns associated with radioactive isotopes. By providing this compound as a carbon source to microorganisms, researchers can trace the distribution of deuterium into various intracellular metabolites and final products. This information is crucial for quantifying the rates of enzymatic reactions (fluxes) and understanding the dynamic response of cells to genetic and environmental perturbations. While 13C-based tracers have been more commonly used in metabolic flux analysis (MFA), deuterium labeling offers complementary information and can be a powerful alternative or co-substrate in isotopic studies.

Applications of this compound

Metabolic Flux Analysis (MFA)

This compound is a powerful tool for quantifying the intracellular fluxes of xylose metabolism in various microorganisms, including bacteria like Escherichia coli and yeasts such as Saccharomyces cerevisiae. By analyzing the deuterium labeling patterns in amino acids, organic acids, and other metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain a detailed understanding of pathway utilization.

Key insights from this compound based MFA include:

  • Quantification of pathway splits: Determine the flux distribution between the pentose phosphate pathway (PPP) and glycolysis.

  • Cofactor balancing: Elucidate the regeneration and consumption of redox cofactors such as NAD(P)H, which is critical in pathways like the xylose reductase/xylitol dehydrogenase (XR/XDH) pathway.

  • Identification of metabolic bottlenecks: Pinpoint enzymatic steps that limit the overall conversion of xylose to the desired product.

  • Validation of metabolic models: Provide experimental data to constrain and validate genome-scale metabolic models.

Fermentation Optimization

The data obtained from this compound tracer studies can be directly applied to optimize fermentation processes for the production of biofuels (e.g., ethanol, butanol) and other valuable chemicals (e.g., xylitol, organic acids). By understanding the metabolic response to different conditions, such as oxygen availability, nutrient composition, and genetic modifications, bioprocess engineers can design more efficient and economically viable production strategies.

Strain Engineering and Development

This compound is instrumental in the rational design and evaluation of genetically engineered microbial strains. By comparing the metabolic fluxes of wild-type and engineered strains, researchers can:

  • Assess the impact of gene knockouts or overexpressions on xylose metabolism.

  • Validate the functionality of heterologous pathways introduced for xylose utilization (e.g., the xylose isomerase pathway).

  • Identify off-target effects of genetic modifications.

Quantitative Data from Xylose Fermentation Studies

The following tables summarize key quantitative data from various studies on xylose fermentation by different microorganisms. While these studies may not have specifically used this compound, the reported yields and productivities provide a valuable baseline for designing and interpreting tracer experiments.

Table 1: Ethanol Production from Xylose by Engineered Saccharomyces cerevisiae

StrainFermentation ConditionsXylose Consumed (g/L)Ethanol Produced (g/L)Ethanol Yield (g/g)Reference
S. cerevisiae TMB 3001Anaerobic chemostat, xylose-glucose mixture (3:1)12% of initial-0.21 (estimated on xylose)[4]
S. cerevisiae expressing camel rumen XISemi-anaerobic batch, 40 g/L xylose40~160.40 (90% theoretical)[5]
S. cerevisiae expressing sheep rumen XISemi-anaerobic batch, 40 g/L xylose40~15.50.39 (88% theoretical)[5]
S. cerevisiae CAT-1-XIT (pRS42K::XI)YP medium, 40 g/L xylose29.612.60.31

Table 2: Xylitol and Ethanol Production from Xylose by Candida Species

StrainFermentation ConditionsXylose Consumed (%)Xylitol Produced (g/L)Xylitol Yield (g/g)Ethanol Produced (g/L)Ethanol Yield (g/g)Reference
Candida materiae UFMG-CM-Y480Moderate oxygen-limiting, 50 g/L xylose98.932.230.743--[1][3]
Candida intermedia clones20% (v/v) wheat straw hydrolysate--0.00-0.29-0.22-0.33[2]
Candida materiae UFMG-CM-Y48325 g/L glucose, 25 g/L xylose95.312.84-10.250.265[1]
Candida materiae UFMG-CM-Y48240 g/L glucose, 10 g/L xylose95.96.040.13114.820.310[1]

Experimental Protocols

Protocol 1: Metabolic Flux Analysis of Xylose Metabolism using this compound

This protocol outlines a general workflow for conducting a metabolic flux analysis experiment using this compound as a tracer. It is adapted from established 13C-MFA protocols and highlights key considerations for using a deuterium label.

1. Strain Cultivation and Isotopic Labeling:

  • Pre-culture: Grow the microbial strain of interest in a non-labeled medium to obtain sufficient biomass for inoculation.

  • Main Culture: Inoculate a defined minimal medium where the primary carbon source is a mixture of unlabeled xylose and a known percentage of this compound (e.g., 50% this compound). The exact percentage will depend on the analytical sensitivity and the pathways of interest.

  • Steady-State Growth: Cultivate the cells in a chemostat or in the exponential phase of a batch culture to ensure metabolic and isotopic steady state. This is crucial for accurate flux calculations.

  • Cell Harvesting: Rapidly quench metabolic activity and harvest the cells. This is typically done by quickly filtering the culture and freezing the cells in liquid nitrogen.

2. Metabolite Extraction:

  • Extract intracellular metabolites from the harvested cell pellets using a suitable solvent system, such as a cold methanol-water mixture or chloroform-methanol-water.

  • Separate the polar (containing central metabolites) and non-polar fractions.

3. Analytical Methods for Deuterium Labeling Analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the amino acids and organic acids in the polar extract to make them volatile for GC analysis.

    • Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites. The mass shifts due to deuterium incorporation will provide information on the labeling patterns.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Directly analyze phosphorylated intermediates and other polar metabolites from the extract.

    • Use tandem mass spectrometry (MS/MS) to fragment the molecules and gain positional information about deuterium labeling.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H or ²H NMR can be used to determine the positional enrichment of deuterium in metabolites. This can provide more detailed information than MS alone but generally requires larger sample amounts.

4. Data Analysis and Flux Calculation:

  • Mass Isotopomer Distribution (MID) Correction: Correct the raw MS data for the natural abundance of isotopes.

  • Flux Estimation: Use a computational flux analysis software (e.g., INCA, Metran, OpenFLUX) to estimate the intracellular fluxes. The software uses the measured MIDs and a stoichiometric model of the organism's central metabolism to find the flux distribution that best fits the experimental data.

Protocol 2: Xylose Fermentation in Saccharomyces cerevisiae**

This protocol describes a typical batch fermentation experiment to evaluate the performance of an engineered S. cerevisiae strain in converting xylose to ethanol.

1. Strain and Media Preparation:

  • Yeast Strain: Use an engineered S. cerevisiae strain capable of xylose fermentation.

  • Pre-culture Medium: YP medium (10 g/L yeast extract, 20 g/L peptone) with 20 g/L glucose.

  • Fermentation Medium: YP medium with the desired concentration of xylose (e.g., 40 g/L). For inhibitor tolerance studies, lignocellulosic hydrolysate can be used.

2. Fermentation Setup:

  • Inoculum Preparation: Grow the yeast strain in the pre-culture medium to an optical density at 600 nm (OD600) of approximately 5.

  • Fermentation: Inoculate the fermentation medium with the pre-culture to a starting OD600 of around 1.

  • Conditions: Maintain the fermentation at 30°C with agitation (e.g., 150 rpm) under micro-aerobic or anaerobic conditions. Anaerobic conditions can be achieved by using fermentation locks or by sparging the medium with nitrogen gas.

3. Sampling and Analysis:

  • Time-course Sampling: Take samples at regular intervals throughout the fermentation (e.g., every 12 hours).

  • Cell Growth: Measure the OD600 to monitor cell growth.

  • Substrate and Product Analysis: Analyze the concentration of xylose, ethanol, xylitol, and other byproducts in the supernatant using High-Performance Liquid Chromatography (HPLC).

4. Calculation of Fermentation Parameters:

  • Substrate Consumption Rate: Calculate the rate of xylose consumption over time.

  • Product Yield: Determine the grams of product (e.g., ethanol) produced per gram of xylose consumed.

  • Productivity: Calculate the grams of product produced per liter of culture per hour.

Visualizations of Metabolic Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the application of this compound.

Metabolic Pathways

Xylose_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_XI Xylose Isomerase Pathway cluster_XR_XDH Oxidoreductase Pathway Xylose_ext This compound Xylose_int This compound Xylose_ext->Xylose_int Transport XI Xylose Isomerase (xylA) Xylose_int->XI XR Xylose Reductase (XYL1) Xylose_int->XR NAD(P)H -> NAD(P)+ Xylulose Xylulose XK Xylulokinase (XKS1) Xylulose->XK ATP -> ADP Xylulose5P Xylulose-5-Phosphate PPP Pentose Phosphate Pathway Xylulose5P->PPP Glycolysis Glycolysis PPP->Glycolysis Ethanol Ethanol Glycolysis->Ethanol Xylitol Xylitol XDH Xylitol Dehydrogenase (XYL2) Xylitol->XDH NAD+ -> NADH XI->Xylulose XR->Xylitol XDH->Xylulose XK->Xylulose5P Signalling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Xylose_ext Extracellular This compound Transporter Sugar Transporter Xylose_ext->Transporter Xylose_int Intracellular This compound Transporter->Xylose_int Signaling_Cascade Signaling Cascade (e.g., PKA, Snf1) Xylose_int->Signaling_Cascade Sensing Gene_Expression Regulation of Gene Expression Signaling_Cascade->Gene_Expression Metabolism Xylose Metabolism Gene_Expression->Metabolism Activation/ Repression Stress_Response Stress Response Gene_Expression->Stress_Response Activation/ Repression MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Strain Cultivation with This compound B Metabolic Quenching & Cell Harvesting A->B C Metabolite Extraction B->C D MS or NMR Analysis C->D E Mass Isotopomer Distribution Analysis D->E G Flux Estimation E->G F Metabolic Model Construction F->G H Interpretation of Metabolic Fluxes G->H Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis A Strain Selection & Pre-culture C Inoculation A->C B Fermentation Media Preparation B->C D Incubation & Monitoring C->D E Sampling D->E F HPLC Analysis (Substrate & Products) E->F G Data Calculation (Yield, Productivity) F->G

References

Tracing Xylose Metabolism in Plant Biology with Xylose-d2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylose is a pentose sugar that plays a fundamental role in the structure of the plant cell wall as a major component of hemicellulose. The metabolic pathways of xylose are intricately linked with central carbon metabolism, including the pentose phosphate pathway (PPP), which is crucial for the biosynthesis of nucleotides, aromatic amino acids, and lignin precursors. Understanding the flux of xylose through these pathways is vital for research in plant growth and development, biomass utilization for biofuels, and for developing strategies to enhance crop resilience.

The use of stable isotope-labeled compounds, such as deuterium-labeled xylose (Xylose-d2), provides a powerful tool for tracing the metabolic fate of xylose in vivo. By introducing this compound into a plant system, researchers can track the incorporation of deuterium into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of key regulatory points. Mass spectrometry is a highly sensitive and selective analytical technique that enables the detection and quantification of these deuterated metabolites in complex biological samples.

These application notes provide detailed protocols for tracing xylose metabolism in the model plant Arabidopsis thaliana using this compound. The protocols cover hydroponic administration of the labeled sugar, extraction of metabolites from plant tissues, and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathways of Xylose in Plants

In plants, xylose can be metabolized through several interconnected pathways. The primary route for xylose phosphorylation is via a specific xylulokinase to form xylulose-5-phosphate, which then enters the pentose phosphate pathway. The key enzymes in this initial conversion are xylose isomerase, which converts xylose to xylulose, and xylulokinase. Xylulose-5-phosphate is a central intermediate of the non-oxidative branch of the PPP and can be converted to other sugar phosphates, such as ribose-5-phosphate, sedoheptulose-7-phosphate, and fructose-6-phosphate, which can then enter glycolysis.

Xylose_Metabolism Xylose_d2 This compound Xylulose_d2 Xylulose-d2 Xylose_d2->Xylulose_d2 Xylose Isomerase CellWall Cell Wall (Hemicellulose) Xylose_d2->CellWall UDP-Xylose Synthase Xylulose5P_d2 Xylulose-5-P-d2 Xylulose_d2->Xylulose5P_d2 Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P_d2->PPP Glycolysis Glycolysis PPP->Glycolysis

Caption: Overview of Xylose Metabolism in Plants.

Experimental Protocols

Protocol 1: Hydroponic Administration of this compound to Arabidopsis thaliana

This protocol describes the administration of this compound to Arabidopsis thaliana seedlings grown in a hydroponic system. This method allows for controlled and uniform delivery of the labeled substrate to the plant roots.

Materials:

  • Arabidopsis thaliana (e.g., Col-0) seeds

  • 1.5 mL microcentrifuge tubes

  • Rockwool plugs

  • Pipette tip rack

  • Hoagland's hydroponic solution (0.25X and 0.5X)

  • This compound (D-Xylose-1,2-d2)

  • Sterile distilled water

  • 70% ethanol

  • 10% sodium hypochlorite solution

  • Polysorbate 20 (Tween 20)

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization:

    • Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

    • Wash with 70% ethanol for 5 minutes with gentle agitation.

    • Remove ethanol and add 1 mL of 10% sodium hypochlorite solution containing a drop of Tween 20. Agitate for 10 minutes.

    • Carefully remove the bleach solution and rinse the seeds 5 times with sterile distilled water.

    • Resuspend the seeds in sterile water and store at 4°C for 2-3 days for stratification.

  • Hydroponic System Setup:

    • Prepare rockwool plugs by cutting them to fit into the openings of a pipette tip rack.

    • Thoroughly rinse the rockwool plugs with sterile distilled water.

    • Place the pipette tip rack into a container that will serve as the reservoir for the hydroponic solution.

    • Fill the reservoir with 0.25X Hoagland's solution to a level where the bottom of the rockwool plugs is submerged.

  • Seed Germination and Growth:

    • Sow 2-3 stratified seeds onto each rockwool plug.

    • Cover the container to maintain high humidity and place it in a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C.

    • After 7-10 days, thin the seedlings to one per rockwool plug.

    • Once the seedlings are established (around 14 days old), replace the 0.25X Hoagland's solution with 0.5X Hoagland's solution.

  • This compound Labeling:

    • Prepare a fresh 0.5X Hoagland's solution containing 5 mM this compound. The optimal concentration may need to be determined empirically for different experimental goals.

    • Carefully replace the existing hydroponic solution with the this compound containing solution.

    • Continue to grow the plants in the labeling solution for the desired duration. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to track the dynamics of xylose metabolism.

  • Harvesting:

    • At each time point, harvest the whole seedlings or specific tissues (e.g., roots, shoots).

    • Quickly rinse the harvested tissue with ice-cold water to remove any external labeling solution.

    • Blot the tissue dry and immediately freeze it in liquid nitrogen to quench metabolism.

    • Store the frozen samples at -80°C until metabolite extraction.

Hydroponic_Workflow cluster_prep Preparation cluster_growth Growth cluster_labeling Labeling & Harvest Seed Seed Sterilization & Stratification Hydroponics Hydroponic System Setup Germination Germination & Seedling Growth (14 days) Hydroponics->Germination Labeling Transfer to Hydroponics with this compound (5 mM) Germination->Labeling Harvest Harvest Tissues at Time Points (e.g., 6, 12, 24h) Labeling->Harvest Quench Flash Freeze in Liquid Nitrogen Harvest->Quench

Caption: Experimental Workflow for Hydroponic Labeling.

Protocol 2: Metabolite Extraction from this compound Labeled Plant Tissue

This protocol describes the extraction of polar metabolites from frozen plant tissue using a methanol-chloroform-water extraction method.

Materials:

  • Frozen plant tissue (~50-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Methanol (pre-chilled to -20°C)

  • Chloroform (pre-chilled to -20°C)

  • Ultrapure water (ice-cold)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge (refrigerated)

  • Vacuum concentrator (e.g., SpeedVac)

Procedure:

  • Tissue Grinding:

    • Pre-chill a mortar and pestle with liquid nitrogen.

    • Place the frozen plant tissue into the mortar and add a small amount of liquid nitrogen.

    • Grind the tissue to a fine powder. Allow the liquid nitrogen to evaporate.

  • Metabolite Extraction:

    • Transfer the frozen powder to a pre-weighed 1.5 mL microcentrifuge tube.

    • Add 1 mL of a pre-chilled extraction solvent mixture of methanol:chloroform:water (2.5:1:1 v/v/v).

    • Vortex the tube vigorously for 30 seconds.

    • Incubate the sample on a shaker at 4°C for 15 minutes.

  • Phase Separation:

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous phase (containing polar metabolites) into a new 1.5 mL microcentrifuge tube. Avoid disturbing the protein/lipid interface.

  • Drying and Storage:

    • Dry the collected aqueous phase in a vacuum concentrator without heat.

    • The dried metabolite extract can be stored at -80°C until LC-MS/MS analysis.

Extraction_Workflow Start Frozen Plant Tissue Grind Grind in Liquid N2 Start->Grind Extract Add Methanol: Chloroform:Water Grind->Extract Centrifuge Centrifuge for Phase Separation Extract->Centrifuge Collect Collect Aqueous Phase Centrifuge->Collect Dry Dry in Vacuum Concentrator Collect->Dry End Store at -80°C Dry->End

Caption: Metabolite Extraction Workflow.

Protocol 3: LC-MS/MS Analysis of Deuterium-Labeled Xylose Metabolites

This protocol provides a general framework for the analysis of this compound and its downstream metabolites using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Instrument parameters will need to be optimized for the specific LC-MS/MS system being used.

Materials:

  • Dried metabolite extract

  • Ultrapure water with 0.1% formic acid (Mobile Phase A)

  • Acetonitrile with 0.1% formic acid (Mobile Phase B)

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher)

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

  • Sample Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile in water.

    • Vortex and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial.

  • LC Separation:

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.3 mL/min

    • Gradient:

      • 0-1 min: 95% B

      • 1-8 min: Linear gradient to 50% B

      • 8-9 min: Linear gradient to 5% B

      • 9-11 min: Hold at 5% B

      • 11-12 min: Return to 95% B

      • 12-15 min: Equilibrate at 95% B

    • Injection Volume: 5 µL

  • MS/MS Detection (MRM):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • MRM Transitions: Set up the mass spectrometer to monitor the specific precursor-to-product ion transitions for the deuterated metabolites of interest. The exact m/z values will depend on the specific this compound isotopologue used. For D-Xylose-1,2-d2, the mass will be increased by 2 Da compared to the unlabeled compound. The following table provides hypothetical MRM transitions for key metabolites, assuming the use of this compound. These will need to be empirically determined and optimized.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound151.0589.0215
Xylulose-d2151.0589.0215
Xylulose-5-P-d2231.0297.0020
Ribulose-5-P-d2231.0297.0020
Ribose-5-P-d2231.0297.0020
Sedoheptulose-7-P-d2291.0397.0025

Note: The precursor and product ion m/z values are illustrative and should be optimized based on the specific labeled xylose and the mass spectrometer used.

  • Data Analysis:

    • Integrate the peak areas for each MRM transition.

    • Calculate the isotopic enrichment for each metabolite by comparing the peak area of the deuterated form to the sum of the peak areas of the deuterated and non-deuterated forms.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in a clear and structured table to facilitate comparison between different time points or experimental conditions.

Table 1: Isotopic Enrichment of Xylose and Downstream Metabolites in Arabidopsis thaliana after Hydroponic Feeding with 5 mM this compound.

Metabolite6 hours12 hours24 hours48 hours
Xylose 85.2 ± 3.1%88.5 ± 2.5%90.1 ± 1.9%92.3 ± 1.5%
Xylulose 65.7 ± 4.2%72.3 ± 3.8%78.9 ± 3.1%81.5 ± 2.7%
Xylulose-5-Phosphate 42.1 ± 5.5%55.8 ± 4.9%68.2 ± 4.1%75.6 ± 3.5%
Ribulose-5-Phosphate 35.6 ± 6.1%48.9 ± 5.3%60.1 ± 4.7%68.4 ± 4.0%
Ribose-5-Phosphate 33.8 ± 5.9%46.2 ± 5.1%58.7 ± 4.5%66.9 ± 3.8%
Sedoheptulose-7-Phosphate 25.4 ± 7.2%38.1 ± 6.5%50.3 ± 5.8%59.8 ± 5.1%
Fructose-6-Phosphate 15.9 ± 8.1%25.3 ± 7.4%38.6 ± 6.6%48.2 ± 5.9%

Data are presented as mean isotopic enrichment (%) ± standard deviation (n=3). Isotopic enrichment is calculated as (Peak Area of Labeled Metabolite) / (Peak Area of Labeled Metabolite + Peak Area of Unlabeled Metabolite) x 100.

Conclusion

The use of this compound as a metabolic tracer, coupled with robust experimental protocols and sensitive analytical techniques like LC-MS/MS, offers a powerful approach to dissect the complexities of xylose metabolism in plants. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers to design and execute experiments aimed at understanding the dynamic flow of carbon through xylose-related metabolic pathways. This knowledge is fundamental for advancing our understanding of plant biology and has significant implications for the development of improved crops and sustainable bio-based products.

Application Notes and Protocols for the Analytical Resolution of Xylose-d2 from other Pentoses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and quantification of Xylose-d2 from other pentoses, including arabinose, ribose, and lyxose. The protocols described herein are intended for use in research and development settings, particularly in metabolic studies, pharmacokinetic analyses, and other applications where tracing and quantification of deuterated xylose are required.

Introduction

Xylose, a five-carbon aldose sugar, is a key component of hemicellulose in plant biomass and plays a role in various biological processes. Stable isotope-labeled xylose, such as this compound, is a valuable tool in metabolic research to trace the fate of this pentose in biological systems. The accurate resolution and quantification of this compound from other structurally similar pentoses are critical for obtaining reliable data in such studies. This document outlines detailed protocols for the analytical separation of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Capillary Electrophoresis (CE).

Sample Preparation

Proper sample preparation is crucial for the accurate analysis of pentoses. The following protocols describe the hydrolysis of complex carbohydrates to release monosaccharides and the subsequent derivatization required for GC-MS analysis.

Acid Hydrolysis of Polysaccharides (from Plant Biomass)

This protocol is suitable for releasing pentose sugars from hemicellulose in plant materials.

Protocol:

  • Weigh approximately 100 mg of dried, ground biomass into a pressure-resistant vial.

  • Add 2 mL of 2 M trifluoroacetic acid (TFA).

  • Seal the vial tightly and heat at 121°C for 1 hour.

  • Cool the vial to room temperature and centrifuge to pellet the solid residue.

  • Transfer the supernatant containing the monosaccharides to a clean tube.

  • Evaporate the TFA under a stream of nitrogen or using a rotary evaporator.

  • Re-dissolve the dried residue in 1 mL of deionized water.

  • The sample is now ready for cleanup and/or derivatization.

Derivatization for GC-MS Analysis (Alditol Acetates)

This derivatization procedure reduces the sugar to its corresponding alditol, which is then acetylated. This method is advantageous as it produces a single peak for each sugar.

Protocol:

  • To 1 mL of the aqueous sugar sample (or a dried standard), add 1 mL of a freshly prepared solution of 20 mg/mL sodium borohydride in 1 M ammonium hydroxide.

  • Incubate at 40°C for 90 minutes to reduce the sugars to alditols.

  • To stop the reaction, add 200 µL of glacial acetic acid.

  • Evaporate the sample to dryness under a stream of nitrogen at 40°C.

  • Add 1 mL of methanol and evaporate to dryness; repeat this step three times to remove all borate.

  • Add 500 µL of acetic anhydride and 500 µL of pyridine.

  • Seal the vial and incubate at 100°C for 30 minutes.

  • Cool the sample to room temperature.

  • The resulting alditol acetates can be extracted by adding 1 mL of dichloromethane and 1 mL of water, vortexing, and collecting the lower organic layer.

  • Evaporate the organic solvent and reconstitute in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

cluster_prep Sample Preparation Workflow start Start: Complex Carbohydrate Sample hydrolysis Acid Hydrolysis (e.g., 2M TFA, 121°C, 1h) start->hydrolysis Release Monosaccharides cleanup Neutralization & Cleanup hydrolysis->cleanup Remove Acid & Impurities derivatization Derivatization (for GC-MS) cleanup->derivatization Increase Volatility (GC-MS) analysis Instrumental Analysis (GC-MS, HPLC-MS, or CE) cleanup->analysis Direct Injection (HPLC, CE) derivatization->analysis

Caption: General sample preparation workflow for pentose analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. After derivatization, pentoses can be readily analyzed with high resolution and sensitivity.

Experimental Protocol:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MS or equivalent

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 200°C, hold for 0 minutes

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-500

Data Presentation:

Analyte (as Alditol Acetate)Expected Retention Time (min)Key Mass Fragments (m/z)
Ribose~15.573, 103, 115, 145, 217
Arabinose~15.873, 103, 115, 145, 217
Xylose ~16.2 73, 103, 115, 145, 217
This compound Slightly earlier than Xylose 74, 104, 117, 147, 219 (expected shifts)
Lyxose~16.573, 103, 115, 145, 217

Note: Retention times are approximate and will vary depending on the specific instrument and column conditions. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in GC[1]. The mass fragments for this compound are predicted based on a +2 Da shift for fragments containing the deuterium labels.

Mass Spectral Interpretation: The mass spectrum of xylose alditol acetate will show characteristic fragments. For this compound, fragments containing the deuterium labels will be shifted by +2 mass units. By monitoring these specific mass fragments, selective detection and quantification of this compound can be achieved, even if it co-elutes with other pentoses.

cluster_gcms GC-MS Analysis Workflow sample Derivatized Sample (Alditol Acetates) injection GC Injection (Split/Splitless) sample->injection separation GC Column Separation (e.g., DB-5ms) injection->separation Vaporization ionization Electron Ionization (70 eV) separation->ionization Elution detection Mass Spectrometer (Quadrupole) ionization->detection Ion Acceleration data Data Acquisition (Scan or SIM) detection->data Signal Processing

Caption: Workflow for the GC-MS analysis of derivatized pentoses.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC, particularly with Hydrophilic Interaction Liquid Chromatography (HILIC), is well-suited for the separation of polar compounds like underivatized sugars. Coupling HILIC with mass spectrometry provides high selectivity and sensitivity.

Experimental Protocol:

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or similar HILIC column

  • Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

  • Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid

  • Gradient:

    • 0-1 min: 90% B

    • 1-10 min: 90% to 70% B

    • 10-12 min: 70% to 90% B

    • 12-15 min: 90% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ion Source: Electrospray Ionization (ESI), negative mode

  • MS Parameters:

    • Capillary Voltage: 3500 V

    • Gas Temperature: 300°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psi

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation:

AnalyteExpected Retention Time (min)MRM Transition (m/z)
Ribose~5.2149 -> 89
Arabinose~5.8149 -> 89
Xylose ~6.5 149 -> 89
This compound ~6.5 151 -> 91
Lyxose~7.1149 -> 89

Note: Retention times are approximate and will vary. This compound will have a similar retention time to unlabeled xylose but will be distinguished by its mass. The MRM transition for this compound is predicted based on a +2 Da shift.

cluster_hplc HILIC-MS Analysis Workflow sample Aqueous Sample injection HPLC Injection sample->injection separation HILIC Column Separation (e.g., BEH Amide) injection->separation Gradient Elution ionization Electrospray Ionization (ESI) separation->ionization Elution detection Tandem Mass Spectrometer (MRM Mode) ionization->detection Ion Transfer data Data Acquisition & Quantification detection->data Signal Processing

Caption: Workflow for the HILIC-MS analysis of underivatized pentoses.
Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and is an excellent technique for the analysis of charged or derivatized sugars. For enhanced sensitivity, derivatization with a fluorescent tag and Laser-Induced Fluorescence (LIF) detection is recommended.

Experimental Protocol (CE-LIF of APTS-labeled sugars):

  • Derivatization with APTS (8-aminopyrene-1,3,6-trisulfonic acid):

    • To 10 µL of the sugar sample, add 10 µL of 0.2 M APTS in 1.2 M citric acid.

    • Add 10 µL of 1 M sodium cyanoborohydride in DMSO.

    • Incubate at 55°C for 2 hours.

    • Dilute the sample with water prior to CE analysis.

  • CE-LIF Conditions:

    • CE System: Beckman P/ACE MDQ or equivalent

    • LIF Detector: Excitation at 488 nm, Emission at 520 nm

    • Capillary: Fused silica, 50 µm I.D., 30 cm total length (20 cm to detector)

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5

    • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds

    • Separation Voltage: 20 kV (reverse polarity, anode at the detector end)

    • Capillary Temperature: 25°C

Data Presentation:

Analyte (APTS-labeled)Expected Migration Time (min)
Ribose~8.1
Arabinose~8.4
Xylose ~8.7
This compound ~8.7
Lyxose~9.0

Note: Migration times are approximate. This compound and unlabeled xylose are expected to have very similar migration times as their charge-to-size ratio will be nearly identical. This technique is excellent for separating pentose isomers, but may not resolve the deuterated from the non-deuterated form without very high-resolution instrumentation. Combining CE with MS would be necessary for definitive identification of this compound.

cluster_ce CE-LIF Analysis Workflow sample APTS-Derivatized Sample injection Hydrodynamic Injection sample->injection separation Capillary Electrophoresis Separation injection->separation High Voltage Applied detection Laser-Induced Fluorescence (LIF) separation->detection Migration data Data Acquisition (Electropherogram) detection->data Signal Processing

Caption: Workflow for the CE-LIF analysis of APTS-derivatized pentoses.

Conclusion

The analytical techniques described provide robust and reliable methods for the resolution of xylose from other pentose isomers. For the specific analysis of this compound, mass spectrometry-based methods (GC-MS and HPLC-MS) are superior as they can differentiate the deuterated analyte based on its mass-to-charge ratio, even in cases of co-elution. The choice of method will depend on the specific application, sample matrix, and available instrumentation. The provided protocols serve as a starting point and may require further optimization for specific research needs.

References

Troubleshooting & Optimization

How to optimize Xylose-d2 labeling efficiency in microbial cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize xylose-d2 labeling efficiency in microbial cultures.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of this compound labeling in microbial cultures?

A1: this compound (deuterium-labeled xylose) is a stable isotope tracer used to probe the metabolic pathways of xylose in microorganisms. By tracking the incorporation of deuterium into various metabolites and cellular components, researchers can elucidate metabolic fluxes, identify active pathways, and understand how different conditions or genetic modifications affect xylose utilization. This is particularly valuable in metabolic engineering and drug development for understanding cellular responses and optimizing bioprocesses.

Q2: Which metabolic pathways are involved in xylose metabolism in microbes?

A2: Microorganisms primarily utilize one of several pathways for xylose catabolism. The most common are:

  • Isomerase Pathway: Predominantly found in bacteria, this pathway directly converts xylose to xylulose using xylose isomerase.

  • Oxidoreductase Pathway: Common in yeasts, this two-step pathway involves the reduction of xylose to xylitol by xylose reductase, followed by the oxidation of xylitol to xylulose by xylitol dehydrogenase.

  • Weimberg (Oxidative) Pathway: An alternative pathway in some bacteria that oxidizes xylose to xylonolactone and subsequently to α-ketoglutarate.

  • Dahms Pathway: Another bacterial pathway that metabolizes an intermediate of the Weimberg pathway to pyruvate and glycolaldehyde.

The active pathway can significantly influence the distribution of the deuterium label.

Q3: How is the deuterium enrichment from this compound measured in microbial biomass?

A3: Deuterium enrichment is typically quantified using mass spectrometry (MS) coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS). After cultivating microbes on a this compound containing medium, the biomass is harvested, and specific molecules of interest (e.g., amino acids, lipids, or intracellular metabolites) are extracted and purified. The mass spectrometer then measures the shift in the mass-to-charge ratio (m/z) of these molecules due to the incorporation of deuterium, allowing for the calculation of labeling efficiency.

Q4: Can deuterium from this compound be lost during metabolism?

A4: Yes, deuterium loss can occur through several mechanisms. One significant factor is the exchange of deuterium atoms with protons from the aqueous culture medium. This can be catalyzed by certain enzymes during metabolic reactions. The extent of this "scrambling" effect depends on the specific metabolic pathways active in the microorganism and the position of the deuterium labels on the xylose molecule. It is a critical factor to consider when interpreting labeling data.

Troubleshooting Guides

This section addresses common issues encountered during this compound labeling experiments.

Problem 1: Low Incorporation of Deuterium Label

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Xylose Transport: The microbial strain may have a low affinity or a slow transport system for xylose, especially in the presence of more preferred carbon sources like glucose.Ensure that the experimental strain is capable of efficient xylose uptake. Consider using a strain that has been engineered for enhanced xylose transport. If using a mixed-sugar medium, be aware of carbon catabolite repression, where the presence of glucose can inhibit the uptake of xylose. It may be necessary to deplete glucose before introducing this compound.
Suboptimal Culture Conditions: Factors such as pH, temperature, and aeration can significantly impact microbial metabolism and, consequently, the uptake and utilization of this compound.Optimize culture conditions for the specific microbial strain being used. This may involve adjusting the pH of the medium, incubating at the optimal growth temperature, and ensuring adequate aeration for aerobic cultures.
Incorrect Stage of Growth for Labeling: Introducing the label at a suboptimal growth phase (e.g., lag phase or stationary phase) can result in lower incorporation.Introduce the this compound during the exponential growth phase when metabolic activity is at its peak.
Toxicity of Deuterated Compound: While rare for this compound, high concentrations of some deuterated compounds can have a slight inhibitory effect on microbial growth.If growth inhibition is observed, try reducing the concentration of this compound in the medium or perform a dose-response experiment to determine the optimal concentration.
Problem 2: High Variability in Labeling Efficiency Between Replicates

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Inoculum Size: Variations in the initial cell density can lead to differences in growth rates and, consequently, labeling efficiency.Standardize the inoculum preparation procedure to ensure a consistent starting cell density for all replicates.
Inhomogeneous Mixing of Culture: Inadequate mixing can lead to localized differences in nutrient and this compound availability.Ensure thorough mixing of the culture medium, especially after the addition of the this compound label.
Errors in Sample Quenching and Extraction: Inconsistent quenching of metabolic activity or variations in the extraction protocol can introduce significant variability.Implement a rapid and standardized quenching protocol to halt metabolic activity instantly. Ensure that the extraction procedure is consistent across all samples.
Problem 3: Unexpected Deuterium Labeling Patterns

Possible Causes & Solutions

CauseRecommended Solution
Deuterium Scrambling/Exchange: As mentioned in the FAQs, deuterium atoms can exchange with protons from the aqueous medium, leading to a distribution of the label that is not directly reflective of the carbon backbone's path.While difficult to eliminate completely, understanding the metabolic pathways of your organism can help predict where exchange is likely to occur. Analyzing the labeling patterns of multiple metabolites can help to deconvolute the effects of exchange from the direct metabolic flux.
Metabolic Branching and Cycling: The organism may be utilizing unexpected metabolic pathways, leading to the label appearing in unanticipated metabolites.A thorough understanding of the organism's metabolic network is crucial. Consider performing a broader metabolomic analysis to identify all labeled products.
Contamination of Culture: Contamination with another microorganism can lead to the consumption of this compound and the production of unexpected labeled compounds.Ensure aseptic techniques are strictly followed throughout the experiment. Regularly check for culture purity.

Quantitative Data Summary

The efficiency of xylose utilization, a prerequisite for efficient labeling, can vary significantly between different microbial strains and under different conditions. The following tables provide a summary of relevant quantitative data.

Table 1: Comparison of Xylose Consumption Rates in Different E. coli Strains under Anaerobic Conditions

E. coli StrainMaximum D-xylose Consumption Rate (mM/h) in Glucose-Xylose MixMaximum D-xylose Consumption Rate (mM/h) in Xylose-Only Medium
BL21(DE3)1.11.98
JH001 (Evolved)1.93.69
JH019 (Evolved)2.97.36

Data adapted from studies on E. coli xylose metabolism.

Table 2: Fermentation Performance of Engineered Saccharomyces cerevisiae Strains on Xylose

StrainXylose PathwayEthanol Production Rate (g/L/h)Ethanol Yield (g/g xylose)Xylitol Byproduct (g/L)
SR8uOxidoreductase (XR/XDH)~0.5 - 1.0~0.35 - 0.41~2.5 - 5.0
SXA-R2P-EIsomerase (XI)~0.2 - 0.5~0.42 - 0.45~0.5 - 1.5

Data adapted from comparative studies of engineered yeast strains.[1]

Experimental Protocols

General Protocol for this compound Labeling in E. coli
  • Pre-culture Preparation: Inoculate a single colony of E. coli into a liquid medium (e.g., M9 minimal medium) containing a non-labeled carbon source (e.g., glucose or xylose). Grow overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate fresh M9 minimal medium containing the desired concentration of non-labeled xylose with the overnight pre-culture to a starting OD600 of ~0.05.

  • Growth Phase Monitoring: Monitor the growth of the culture by measuring the OD600 at regular intervals.

  • Introduction of this compound: When the culture reaches the mid-exponential growth phase (typically an OD600 of 0.4-0.6), introduce the this compound label. This can be done by either adding a concentrated stock of this compound to the culture or by pelleting the cells and resuspending them in fresh medium containing this compound as the sole carbon source.

  • Incubation: Continue to incubate the culture under the same conditions for a defined period. The duration of labeling will depend on the specific research question and the turnover rate of the metabolites of interest.

  • Metabolic Quenching: To halt metabolic activity, rapidly quench the culture. A common method is to transfer a defined volume of the culture into a tube containing a cold quenching solution (e.g., 60% methanol at -40°C).

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Metabolite Extraction: Extract the metabolites from the cell pellet using an appropriate solvent system (e.g., a mixture of chloroform, methanol, and water).

  • Sample Analysis: Analyze the extracted metabolites using GC-MS or LC-MS to determine the extent of deuterium incorporation.

Visualizations

Microbial_Xylose_Metabolism cluster_extracellular Extracellular cluster_cell Microbial Cell cluster_bacteria Bacterial Pathways cluster_yeast Yeast Pathway This compound This compound Xylose-d2_in This compound This compound->Xylose-d2_in Transport Xylose Isomerase Xylose Isomerase Xylose-d2_in->Xylose Isomerase Isomerase Pathway Weimberg Pathway Weimberg Pathway Xylose-d2_in->Weimberg Pathway Xylose Reductase Xylose Reductase Xylose-d2_in->Xylose Reductase Oxidoreductase Pathway Xylulose-d Xylulose-d Xylose Isomerase->Xylulose-d Dahms Pathway Dahms Pathway Weimberg Pathway->Dahms Pathway Xylitol-d Xylitol-d Xylose Reductase->Xylitol-d Xylitol Dehydrogenase Xylitol Dehydrogenase Xylitol-d->Xylitol Dehydrogenase Xylitol Dehydrogenase->Xylulose-d Pentose Phosphate Pathway Pentose Phosphate Pathway Xylulose-d->Pentose Phosphate Pathway Labeled Biomass Labeled Biomass Pentose Phosphate Pathway->Labeled Biomass Metabolites

Caption: Overview of major this compound metabolic pathways in microbial cells.

Experimental_Workflow A 1. Pre-culture Growth (Non-labeled medium) B 2. Inoculate Main Culture A->B C 3. Monitor Growth to Mid-Exponential Phase B->C D 4. Introduce this compound Label C->D E 5. Incubate for Label Incorporation D->E F 6. Quench Metabolism E->F G 7. Harvest Cells F->G H 8. Extract Metabolites G->H I 9. Analyze by MS H->I

Caption: General experimental workflow for this compound labeling in microbial cultures.

Troubleshooting_Logic Start Low Deuterium Incorporation? Cause1 Inefficient Xylose Transport? Start->Cause1 Yes Cause2 Suboptimal Culture Conditions? Cause1->Cause2 No Solution1 Use engineered strain or avoid glucose repression Cause1->Solution1 Yes Cause3 Incorrect Growth Phase? Cause2->Cause3 No Solution2 Optimize pH, temperature, and aeration Cause2->Solution2 Yes Solution3 Label during exponential phase Cause3->Solution3 Yes End Re-run Experiment Solution1->End Solution2->End Solution3->End

References

Strategies to overcome matrix effects in Xylose-d2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of Xylose-d2. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, particularly those related to matrix effects in bioanalytical studies.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the quantification of this compound.

Question: Why am I observing poor reproducibility and accuracy in my this compound quantification?

Answer:

Poor reproducibility and accuracy in this compound quantification are often attributable to matrix effects.[1][2] Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix, leading to ion suppression or enhancement.[1][2] This can significantly impact the precision and accuracy of your results.[3]

Recommended Actions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard, such as ¹³C-labeled xylose.[4][5][6] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction.[5]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][7][8]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[7][9] For a polar compound like xylose, a mixed-mode SPE combining reversed-phase and ion exchange can yield the cleanest extracts.[9]

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, but recovery for polar analytes like xylose may be low.[9]

    • Protein Precipitation (PPT): While the simplest method, PPT is the least effective at removing matrix components and often results in significant matrix effects.[9]

  • Improve Chromatographic Separation: Modifying your liquid chromatography (LC) method can help separate this compound from interfering matrix components.[4][8][10]

    • Gradient Optimization: Adjusting the mobile phase gradient can improve the resolution between your analyte and matrix components.

    • Column Selection: Consider using a column with a different selectivity.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[11] However, ensure that the diluted concentration of this compound remains within the linear range of your assay.

Question: My this compound signal is significantly lower in plasma samples compared to the standard solution (ion suppression). What should I do?

Answer:

Ion suppression is a common matrix effect, especially in complex biological matrices like plasma.[7] It occurs when co-eluting endogenous compounds compete with the analyte for ionization, reducing the analyte's signal.[2] Phospholipids are a major cause of ion suppression in plasma samples.[7]

Recommended Actions:

  • Assess the Matrix Effect: You can qualitatively assess when ion suppression occurs in your chromatogram using a post-column infusion experiment.[4] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of this compound indicates ion suppression.

  • Implement Robust Sample Cleanup:

    • Targeted Phospholipid Removal: Use specialized SPE cartridges or plates designed to remove phospholipids from the sample.[12]

    • Mixed-Mode SPE: As mentioned previously, this is very effective at removing a broad range of interferences.[9]

  • Chromatographic Adjustments:

    • Modify Mobile Phase pH: Altering the pH of the mobile phase can change the retention times of interfering compounds relative to this compound.[9]

    • Use a Different Column Chemistry: A column with a different stationary phase may provide better separation from the phospholipids causing suppression.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how does it affect my this compound quantification?

A1: A matrix effect is the influence of co-eluting substances from the sample matrix on the ionization of the target analyte (this compound).[1] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detected signal, which can negatively impact the accuracy, precision, and sensitivity of the quantification.[1][2]

Q2: What is the best internal standard for this compound quantification?

A2: The ideal internal standard is a stable isotope-labeled version of the analyte, such as uniformly ¹³C-labeled xylose ([U-¹³C]-Xylose).[4][5][6] This type of internal standard has nearly identical chemical and physical properties to this compound, meaning it will behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects.[5]

Q3: Can I use a structural analog as an internal standard?

A3: While structural analogs can be used, they are not as effective as a stable isotope-labeled internal standard. This is because their chromatographic behavior and ionization efficiency may differ from this compound, leading to incomplete correction for matrix effects.

Q4: How can I quantitatively assess the matrix effect?

A4: The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration.[11][13] The ratio of these two peak areas is the matrix factor. A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.

Experimental Protocols

Protocol 1: Assessment of Matrix Effect using Post-Extraction Spiking
  • Prepare a Neat Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Process a blank matrix sample (e.g., plasma without this compound) using your established sample preparation method.

  • Prepare a Post-Extraction Spiked Sample: Spike the blank matrix extract from step 2 with the this compound standard to the same final concentration as the neat solution.

  • Analysis: Analyze both the neat solution and the post-extraction spiked sample using your LC-MS/MS method.

  • Calculation: Calculate the matrix factor (MF) using the following formula:

    • MF = (Peak Area of this compound in Post-Extraction Spiked Sample) / (Peak Area of this compound in Neat Solution)

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for your specific application.

  • Conditioning: Condition a mixed-mode SPE cartridge with methanol followed by equilibration with water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove loosely bound interferences.

  • Elution: Elute the this compound from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonia).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Illustrative Matrix Effect Assessment for this compound

Sample TypeMean Peak Area (n=3)Standard DeviationMatrix Factor
Neat Solution (100 ng/mL)1,500,00075,000-
Post-Extraction Spiked Plasma975,00095,0000.65
Post-Extraction Spiked Urine1,200,000110,0000.80

This table illustrates a scenario with significant ion suppression in plasma and moderate suppression in urine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing start Biological Sample (e.g., Plasma) spike Spike with SIL-IS (¹³C-Xylose) start->spike ppt Protein Precipitation (e.g., Acetonitrile) spike->ppt spe Solid-Phase Extraction (Mixed-Mode) ppt->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS System evap->lcms data Data Acquisition lcms->data quant Quantification (Peak Area Ratio) data->quant report Final Concentration quant->report troubleshooting_matrix_effects start Poor Reproducibility or Inaccurate Results? check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is implement_is Implement SIL-IS (e.g., ¹³C-Xylose) check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) me_present->optimize_prep Yes no_me Continue with Validated Method me_present->no_me No optimize_lc Improve Chromatographic Separation optimize_prep->optimize_lc dilute Dilute Sample optimize_lc->dilute revalidate Re-validate Method dilute->revalidate

References

Technical Support Center: Enhancing Sensitivity for Low-Concentration Xylose-d2 Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low concentrations of Xylose-d2.

Frequently Asked Questions (FAQs)

Q1: What is the expected limit of detection (LOD) for this compound using LC-MS/MS?

A1: While the exact LOD for this compound can be matrix-dependent, highly sensitive LC-MS/MS methods can detect D-xylose concentrations below 1.0 ng/mL in various biological matrices such as plasma and urine.[1] Similar sensitivity is achievable for this compound with a well-optimized method.

Q2: Is a derivatization step necessary for this compound analysis by LC-MS/MS?

A2: Derivatization is not always required. Many laboratories have in-house methods for the direct analysis of sugars like xylose.[1] However, for certain applications or to improve chromatographic retention and sensitivity, derivatization may be employed. It is best to consult with your laboratory's analytical chemists to determine the optimal approach for your specific sample type and instrumentation.

Q3: Can I use a single deuterated internal standard for multiple analytes in the same run?

A3: While it is possible to use a single internal standard for multiple analytes, it is generally recommended to use a specific deuterated internal standard for each analyte you are quantifying.[2] This is because the primary purpose of a deuterated internal standard is to co-elute with and mimic the ionization behavior of the specific analyte, thereby accurately compensating for matrix effects and variations in sample preparation and instrument response.[2]

Q4: What are the common causes of poor sensitivity when analyzing low concentrations of this compound?

A4: Poor sensitivity can stem from several factors, including:

  • Suboptimal sample preparation: Inadequate extraction, protein precipitation, or removal of interfering substances can lead to signal suppression.

  • Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate and imprecise results.[3][4]

  • Instrumental issues: A dirty ion source, incorrect mass spectrometer settings, or a poorly performing chromatography column can all contribute to low signal intensity.[5]

  • Issues with the deuterated internal standard: Problems such as low isotopic purity, hydrogen-deuterium (H/D) exchange, or chromatographic separation from the native analyte can affect quantification.[3][6]

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

This guide provides a step-by-step approach to diagnosing and resolving low signal intensity for your this compound analyte.

Troubleshooting Workflow for Low this compound Signal

LowSignalTroubleshooting start Low or No this compound Signal Detected check_ms 1. Verify MS Instrument Settings - Correct MRM transitions? - Adequate dwell time? - Source parameters optimized? start->check_ms check_lc 2. Assess Chromatographic Performance - Expected retention time? - Good peak shape? - Stable pressure? check_ms->check_lc Settings OK solution_ms Optimize MS parameters. Tune instrument. check_ms->solution_ms Settings Incorrect check_sample_prep 3. Review Sample Preparation - Correct extraction procedure followed? - Potential for sample degradation? check_lc->check_sample_prep Performance OK solution_lc Equilibrate/flush/replace column. Check for leaks. check_lc->solution_lc Poor Performance check_is 4. Evaluate Internal Standard (IS) - IS signal also low? - Co-elution of analyte and IS? check_sample_prep->check_is Protocol OK solution_sample_prep Re-prepare samples. Optimize extraction protocol. check_sample_prep->solution_sample_prep Error in Prep investigate_matrix 5. Investigate Matrix Effects - Perform post-extraction spike experiment. - Dilute sample and re-inject. check_is->investigate_matrix IS OK solution_is Adjust chromatography for co-elution. Verify IS concentration and purity. check_is->solution_is IS Issue solution_matrix Implement sample cleanup (SPE). Modify chromatographic gradient. investigate_matrix->solution_matrix Matrix Effects Present

Caption: A step-by-step decision tree for troubleshooting low this compound signal.

Issue 2: Inconsistent Quantification and High Variability

High variability in your results can often be traced back to matrix effects or issues with your deuterated internal standard.

Potential Cause Recommended Action
Differential Matrix Effects Due to the "deuterium isotope effect," this compound may elute slightly earlier than native xylose on a reversed-phase column.[2][3] If this occurs in a region of ion suppression or enhancement, the analyte and internal standard will be affected differently, leading to poor quantification.[4] Solution: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure co-elution of this compound and the native analyte.[7]
Hydrogen-Deuterium (H/D) Exchange Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[1][3] This can alter the mass of the internal standard and affect its accuracy. Solution: Avoid prolonged storage of this compound in acidic or basic solutions.[8] Prepare fresh working solutions and analyze samples promptly.
Low Isotopic Purity of Internal Standard If the this compound internal standard contains a significant amount of unlabeled xylose (d0), it will artificially inflate the measured concentration of the native analyte, especially at low levels.[9] Solution: Verify the isotopic purity of your this compound standard using high-resolution mass spectrometry if possible.[10][11] Source high-purity standards (>98%).

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Plasma

This protocol outlines a general procedure for the extraction of this compound from plasma samples.

  • Sample Thawing: Thaw plasma samples on ice to prevent degradation.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the appropriate amount of this compound internal standard solution to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold methanol (or another suitable organic solvent) to each tube to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Workflow for Plasma Sample Preparation

SamplePrepWorkflow start Start: Plasma Sample thaw Thaw on Ice start->thaw aliquot Aliquot 100 µL thaw->aliquot spike Spike with this compound IS aliquot->spike precipitate Add 400 µL Ice-Cold Methanol spike->precipitate vortex Vortex 1 min precipitate->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Caption: A typical workflow for the preparation of plasma samples for this compound analysis.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for Xylose Analysis
ParameterTypical Setting
Column HILIC or a suitable reversed-phase C18 column
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for Xylose and this compound
Product Ion (m/z) To be determined for Xylose and this compound
Collision Energy To be optimized for each transition
Table 2: Sample Handling and Storage Recommendations
Sample TypeMinimum Volume/AmountRecommended Storage
Plasma/Serum 200 µL-80°C
Urine 200 µL-80°C
Feces 100 mg-80°C
Fermentation Broth 1.0 mL-20°C or lower
Microbial Cultures ≥ 10⁸ cells (wet pellet)-80°C

Data in this table is adapted from general guidelines for xylose analysis and should be validated for specific this compound applications.[1]

References

Troubleshooting low recovery of Xylose-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low recovery of Xylose-d2 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using this compound as an internal standard?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS). In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), a known amount of SIL-IS is added to every sample, calibrator, and quality control sample.[1] Since this compound is chemically almost identical to the non-labeled xylose (the analyte), it is expected to behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] The ratio of the analyte's signal to the internal standard's signal is used for quantification, which helps to correct for variability in sample extraction, matrix effects, and instrument response.[1]

Q2: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?

A2: Yes, deuterium-hydrogen exchange is a potential issue with deuterium-labeled internal standards.[2] This exchange can occur under certain pH and temperature conditions, potentially leading to a shift in the mass-to-charge ratio and interfering with accurate quantification. It is advisable to evaluate the stability of the deuterated internal standard during method development.[4]

Q3: What are the most common reasons for low recovery of this compound?

A3: Low recovery of this compound can stem from several factors, including:

  • Insufficient Extraction: The chosen extraction solvent may not be optimal for the highly polar nature of xylose.[5]

  • Losses during Sample Cleanup: this compound can be lost during steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) if the conditions are not optimized.

  • Analyte Degradation: Although generally stable, extreme pH or high temperatures during extraction could potentially degrade xylose.[5]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer.[6]

  • Pipetting or Dilution Errors: Inaccurate addition of the internal standard to the samples will lead to erroneous recovery calculations.

Q4: How do I know if the problem is with the extraction or the LC-MS/MS analysis?

A4: To distinguish between extraction issues and analytical issues, you can prepare a "post-extraction spike" sample. In this sample, you extract a blank matrix and then add the this compound just before the final evaporation and reconstitution step. If the recovery of the post-extraction spike is good, but the recovery of your pre-extraction spike samples is low, the problem likely lies within your extraction and cleanup steps. If the recovery of the post-extraction spike is also low, there may be an issue with matrix effects during ionization or problems with the LC-MS/MS system itself.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to identifying and resolving issues leading to low recovery of this compound.

Step 1: Initial Checks & Verification

Before making significant changes to your protocol, verify the following:

  • Internal Standard Integrity:

    • Confirm the concentration and purity of your this compound stock solution.

    • Ensure the internal standard has not degraded.

  • Pipettes and Equipment:

    • Verify the calibration of all pipettes used for sample and standard preparation.

  • Calculations:

    • Double-check all calculations for dilutions and recovery percentages.

Step 2: Optimizing Sample Preparation

The sample preparation stage is critical for achieving good recovery. Xylose is a small, polar molecule, which can make it challenging to extract efficiently from complex biological matrices.

Protein Precipitation

For samples like plasma or serum, protein precipitation is a common first step.

Experimental Protocol: Protein Precipitation Optimization

  • Objective: To determine the most effective protein precipitation solvent for maximizing this compound recovery.

  • Procedure: a. Aliquot 100 µL of blank plasma into several microcentrifuge tubes. b. Spike a known concentration of this compound into each tube. c. Add varying ratios (e.g., 2:1, 3:1, 4:1) of different ice-cold precipitation solvents (e.g., acetonitrile, methanol, acetone) to the tubes. d. Vortex each tube for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins. f. Transfer the supernatant to a clean tube for further processing or direct analysis.

  • Analysis: Compare the recovery of this compound for each solvent and ratio.

Data Presentation: Effect of Precipitation Solvent on this compound Recovery

Precipitation SolventSolvent-to-Sample RatioMean Recovery (%)Standard Deviation (%)
Acetonitrile2:175.24.8
Acetonitrile3:185.63.1
Methanol2:168.95.2
Methanol3:178.14.5
Acetone3:172.56.3

Note: Data is illustrative and will vary based on specific experimental conditions.

Liquid-Liquid Extraction (LLE)

LLE is generally not ideal for highly polar molecules like xylose, as they will preferentially stay in the aqueous phase. However, derivatization to a less polar compound or using specific extraction techniques like those involving boronic acids can be effective.[7][8]

Solid-Phase Extraction (SPE)

SPE is a powerful technique for cleaning up complex samples and concentrating the analyte. The choice of sorbent and the optimization of the wash and elution steps are crucial for good recovery.

Troubleshooting Workflow for SPE

Below is a troubleshooting workflow to diagnose low recovery during SPE.

SPE_Troubleshooting start Low this compound Recovery in SPE check_analyte_breakthrough Analyze Load and Wash Fractions for this compound start->check_analyte_breakthrough analyte_in_load_wash Analyte found in Load or Wash fractions check_analyte_breakthrough->analyte_in_load_wash Yes no_analyte_in_load_wash Analyte NOT found in Load or Wash fractions check_analyte_breakthrough->no_analyte_in_load_wash No troubleshoot_retention Troubleshoot Retention analyte_in_load_wash->troubleshoot_retention troubleshoot_elution Troubleshoot Elution no_analyte_in_load_wash->troubleshoot_elution solution_retention Solutions: - Decrease sample load flow rate - Ensure proper sorbent conditioning - Adjust sample pH to ensure analyte is neutral - Use a stronger sorbent troubleshoot_retention->solution_retention solution_elution Solutions: - Use a stronger elution solvent - Increase elution solvent volume - Apply elution solvent in multiple smaller aliquots - Allow for a 'soak step' with the elution solvent troubleshoot_elution->solution_elution end Recovery Improved solution_retention->end solution_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

Experimental Protocol: SPE Method Development for this compound

  • Objective: To optimize an SPE protocol for the extraction of this compound from a biological matrix.

  • Sorbent Selection: For a polar molecule like xylose, a polar or mixed-mode sorbent is recommended. Polymeric sorbents like hydrophilic-lipophilic balanced (HLB) or mixed-mode cation exchange sorbents could be suitable.

  • Method: a. Conditioning: Wash the sorbent with a strong organic solvent (e.g., methanol) to activate the functional groups. b. Equilibration: Equilibrate the sorbent with a solution that mimics the polarity of the sample loading solution (e.g., water or a buffered solution). c. Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. d. Washing: Wash the sorbent with a weak solvent to remove matrix interferences without eluting the this compound. This is a critical step to optimize. Test different percentages of organic solvent in an aqueous buffer. e. Elution: Elute the this compound with a strong solvent. Test different organic solvents (e.g., methanol, acetonitrile) and the addition of modifiers (e.g., a small percentage of acid or base) to disrupt the interaction between the analyte and the sorbent.

  • Analysis: Analyze the fractions from each step (load, wash, and elution) to determine where the analyte is being lost.

Data Presentation: Effect of Wash Solvent on this compound Recovery

Wash Solvent Composition% this compound in Wash Fraction% this compound in Elution Fraction (Recovery)
100% Water< 1%88%
5% Methanol in Water2%85%
10% Methanol in Water15%72%
20% Methanol in Water45%40%

Note: Data is illustrative and will vary based on the chosen sorbent and specific experimental conditions.

Step 3: LC-MS/MS Analysis Considerations

If you suspect issues with the analytical stage, consider the following:

  • Matrix Effects: Complex matrices like urine can cause significant ion suppression.[6] Ensure that your chromatography is effectively separating this compound from co-eluting matrix components. A stable isotope-labeled internal standard should co-elute with the analyte to ensure similar matrix effects.[2]

  • Mobile Phase: The pH and composition of the mobile phase can affect the retention and ionization of xylose. Ensure the mobile phase is prepared correctly and is stable.

  • Source Conditions: Optimize the mass spectrometer's ion source parameters (e.g., gas flows, temperature, voltages) for this compound.

Signaling Pathway and Workflow Diagrams

The following diagram illustrates the general workflow for sample analysis using an internal standard.

Sample_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation, SPE) add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification results Final Concentration quantification->results

Caption: General workflow for bioanalysis with an internal standard.

References

How to minimize the back-exchange of deuterium in Xylose-d2 studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Xylose-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the back-exchange of deuterium during your experiments, ensuring the integrity and accuracy of your data.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a problem in this compound studies?

A1: Deuterium back-exchange is the process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding solvent (e.g., water in mobile phases or sample buffers). This is a significant issue because it leads to an underestimation of the true deuterium labeling, potentially compromising the quantitative accuracy and interpretation of experimental results. The hydroxyl (-OH) groups on xylose are particularly susceptible to this exchange.

Q2: What are the primary factors that influence the rate of deuterium back-exchange on xylose?

A2: The rate of back-exchange for the hydroxyl groups on xylose is primarily influenced by three factors:

  • pH: The exchange process is catalyzed by both acid and base. The rate of exchange is slowest at a specific pH, known as the pH minimum.[1]

  • Temperature: Like most chemical reactions, the rate of back-exchange increases with temperature.[2][3]

  • Solvent Composition: The presence of protic solvents (solvents with exchangeable hydrogens, like water and methanol) facilitates back-exchange. The concentration of these solvents in your sample and chromatography mobile phase can impact the extent of deuterium loss.

Q3: What is the optimal pH for minimizing back-exchange?

A3: The minimum rate of hydrogen-deuterium exchange for hydroxyl and amine groups typically occurs in the pH range of 2.5 to 3.0.[1] Operating within this pH range during sample preparation and analysis is crucial for minimizing deuterium loss.

Q4: How significant is the effect of temperature on back-exchange?

A4: Temperature has a substantial effect on the rate of back-exchange. It is generally recommended to keep samples as cold as possible throughout the entire workflow, from sample preparation to analysis.[2] Many modern HPLC/UPLC systems offer cooling options for the autosampler and column compartment to maintain low temperatures.

Q5: Can the choice of analytical column affect back-exchange?

A5: While the column chemistry itself doesn't directly cause back-exchange, the conditions under which it is operated do. Longer analysis times on any column will increase the residence time of the analyte in a protic mobile phase, thus increasing the opportunity for back-exchange. Therefore, using shorter columns or faster gradients to reduce analysis time can be beneficial.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound studies.

Problem 1: Significant loss of deuterium label observed in final analysis.
Possible Cause Troubleshooting Step
Suboptimal pH of mobile phase or sample solvent. Verify the pH of all solvents your sample comes into contact with. Adjust the pH of your mobile phase and sample diluent to be within the optimal range of 2.5-3.0 using an appropriate buffer (e.g., formic acid).
Elevated temperature during sample storage or analysis. Ensure your autosampler and column compartment are properly cooled, ideally to 4°C or lower. Minimize the time samples spend at room temperature.
Prolonged analysis time. Optimize your chromatographic method to reduce the run time. Consider using a shorter column, a faster flow rate, or a steeper gradient.
High water content in the mobile phase. While some water is necessary for reversed-phase chromatography, minimize its content where possible, especially during the initial stages of the gradient.
Problem 2: Inconsistent deuterium labeling results between replicates.
Possible Cause Troubleshooting Step
Variable sample handling and wait times. Standardize your sample preparation workflow to ensure each sample is handled identically and for the same duration before analysis. Automating the process as much as possible can help.
Fluctuations in instrument temperature. Confirm that the cooling systems for your autosampler and column are stable and maintaining the set temperature throughout the analytical run.
Inconsistent pH of prepared solvents. Prepare fresh mobile phases and sample diluents regularly and verify the pH before each batch of experiments.

Data Presentation: Impact of pH and Temperature on Back-Exchange

The following table summarizes the expected impact of pH and temperature on the back-exchange of deuterium from the hydroxyl groups of a sugar like xylose, based on general principles of hydrogen-deuterium exchange.

Condition Temperature pH Expected Back-Exchange Recommendation
Optimal 0-4°C2.5-3.0MinimalHighly Recommended for all this compound studies.
Sub-optimal 0-4°C4.0-6.0ModerateAcceptable if optimal pH is not achievable, but expect some label loss.
Sub-optimal 20-25°C2.5-3.0ModerateIf cooling is unavailable, strict pH control is critical.
Poor 20-25°C> 6.0 or < 2.0HighNot recommended. Significant data quality issues are likely.
Very Poor > 25°C> 6.0 or < 2.0Very HighAvoid these conditions as they will lead to substantial loss of deuterium.

Experimental Protocols

Protocol 1: Minimized Back-Exchange Sample Preparation for LC-MS Analysis of this compound

This protocol outlines the steps for preparing a this compound sample for analysis by LC-MS, with a focus on minimizing deuterium back-exchange.

Materials:

  • This compound sample

  • Milli-Q® water

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes

  • Autosampler vials with caps

Procedure:

  • Prepare the Mobile Phases:

    • Mobile Phase A (Aqueous): Add 0.1% formic acid to Milli-Q® water to achieve a pH of approximately 2.7.

    • Mobile Phase B (Organic): Acetonitrile.

  • Prepare the Sample Diluent:

    • Prepare a solution of 95:5 Water:Acetonitrile with 0.1% formic acid. Ensure the pH is between 2.5 and 3.0.

    • Pre-cool the diluent on ice or in a refrigerator at 4°C.

  • Sample Dilution:

    • If your this compound sample is in a solid form, dissolve it in the pre-cooled sample diluent to the desired concentration.

    • If your sample is in a solution, dilute it with the pre-cooled sample diluent.

    • Perform all dilutions in pre-cooled microcentrifuge tubes.

  • Transfer to Autosampler Vials:

    • Immediately transfer the diluted sample to pre-cooled autosampler vials.

    • Cap the vials promptly to prevent atmospheric moisture condensation.

  • LC-MS Analysis:

    • Place the vials in a cooled autosampler set to 4°C or lower.

    • Equilibrate the LC system with the mobile phases. Ensure the column compartment is also cooled to 4°C.

    • Inject the sample and run your optimized LC-MS method.

Visualizations

Mechanism of Deuterium Back-Exchange

The following diagram illustrates the acid- and base-catalyzed exchange of deuterium on a hydroxyl group of xylose.

G Mechanism of Deuterium Back-Exchange on a Hydroxyl Group cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange RD_OH R-O-D RD_OH2_plus R-O(D)-H+ RD_OH->RD_OH2_plus + H+ RD_OH2_plus->RD_OH - H+ R_plus R+ + HOD RD_OH2_plus->R_plus - HOD R_OH R-O-H R_plus->R_OH + H2O RD_OH_base R-O-D RO_minus R-O- RD_OH_base->RO_minus + OH- RO_minus->RD_OH_base - OH- R_OH_base R-O-H RO_minus->R_OH_base + H2O

Caption: Acid- and base-catalyzed mechanisms of deuterium back-exchange.

Experimental Workflow to Minimize Back-Exchange

This diagram outlines the recommended workflow for handling and analyzing this compound samples.

G Recommended Workflow for this compound Analysis cluster_prep Sample Preparation (Cold) cluster_analysis LC-MS Analysis (Cold) A Prepare Solvents (pH 2.5-3.0) B Pre-cool Solvents and Vials A->B C Dilute this compound Sample B->C D Transfer to Autosampler Vial C->D E Place in Cooled Autosampler (≤ 4°C) D->E Immediate Transfer F Inject onto Cooled LC Column (≤ 4°C) E->F G Rapid Chromatographic Separation F->G H Mass Spectrometry Detection G->H

Caption: Workflow for minimizing deuterium back-exchange during analysis.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence of steps to troubleshoot unexpected deuterium loss.

G Troubleshooting Deuterium Loss start Deuterium Loss Detected check_ph Verify pH of all solvents (Target: 2.5-3.0) start->check_ph ph_ok Is pH optimal? check_ph->ph_ok adjust_ph Adjust pH with Formic Acid ph_ok->adjust_ph No check_temp Verify Temperature of Autosampler and Column (≤ 4°C) ph_ok->check_temp Yes adjust_ph->check_temp temp_ok Is Temperature optimal? check_temp->temp_ok adjust_temp Set and Stabilize Cooling temp_ok->adjust_temp No check_time Review Analysis Time temp_ok->check_time Yes adjust_temp->check_time time_ok Is runtime minimized? check_time->time_ok optimize_lc Optimize LC Method (shorter column, faster gradient) time_ok->optimize_lc No end Re-analyze Sample time_ok->end Yes optimize_lc->end

Caption: A logical flowchart for troubleshooting deuterium back-exchange.

References

Technical Support Center: Optimizing Derivatization for Volatile Analysis of Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the volatile analysis of Xylose-d2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during derivatization for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for volatile analysis?

A1: Sugars like xylose, including its deuterated form this compound, are highly polar and non-volatile.[1][2] Direct injection into a gas chromatograph would lead to decomposition in the hot injector port.[3] Derivatization is a crucial step to increase the volatility and thermal stability of the sugar molecules, allowing them to be analyzed by GC-MS.[1][2][3] This is achieved by replacing the active hydrogen atoms in the hydroxyl (-OH) groups with less polar functional groups.[2][3]

Q2: What are the most common derivatization methods for xylose and its isotopologues?

A2: The most common derivatization techniques for sugars for GC analysis are silylation, acetylation, and oximation, often in combination.[1][4]

  • Silylation (e.g., TMS-oximation): This method replaces active hydrogens with a trimethylsilyl (TMS) group. It is a popular choice due to the good volatility and stability of the resulting derivatives.[2] An initial oximation step is often recommended to reduce the number of anomeric peaks.[1]

  • Acetylation (e.g., alditol acetates): This involves converting the sugar to its corresponding sugar alcohol (alditol) followed by acetylation. This method is advantageous as it produces a single peak for each sugar, simplifying quantification.[1]

  • Trifluoroacetylation (TFA-oximation): Similar to silylation, this method uses a reagent like N-Methyl-bis(trifluoroacetamide) (MBTFA) to form volatile trifluoroacetyl esters.[3]

Q3: Will the deuterium labels on this compound be lost during derivatization?

A3: The deuterium atoms in this compound are typically bonded to carbon atoms (C-D bonds). Standard derivatization methods like silylation, acetylation, and oximation target the hydroxyl (-OH) groups and do not involve the cleavage of C-D bonds. Therefore, the deuterium labels are expected to be retained during these derivatization processes.

Q4: I am seeing multiple peaks for my this compound standard. What is the cause?

A4: The presence of multiple peaks for a single sugar standard is a common issue and is often due to the existence of different isomers (anomers), such as α and β forms, in solution.[1] To mitigate this, an oximation step can be performed prior to silylation or trifluoroacetylation, which reduces the number of isomers to just two (syn and anti).[1][2] Alternatively, the alditol acetate derivatization method converts the sugar into a single, open-chain derivative, resulting in a single chromatographic peak.[1]

Troubleshooting Guides

Problem 1: Incomplete Derivatization

Symptoms:

  • Low peak intensity or area for the this compound derivative.

  • Presence of broad, tailing peaks in the chromatogram.

  • Poor reproducibility of results.[5]

Possible Causes and Solutions:

CauseSolution
Presence of Water Silylation reagents are highly sensitive to moisture.[6] Ensure all glassware is thoroughly dried and use anhydrous solvents. Samples should be completely dry before adding the derivatization reagent.[7]
Insufficient Reagent The derivatization reagent should be in excess to ensure complete reaction with all hydroxyl groups.[8] Increase the volume of the derivatization reagent.
Suboptimal Reaction Conditions The reaction may require specific temperatures and times for completion. Consult established protocols for the chosen derivatization method. For example, TMS-oximation often involves heating at 70°C for 30 minutes.[1]
Sample Matrix Effects Other components in the sample may interfere with the derivatization reaction. Consider a sample cleanup step prior to derivatization.
Problem 2: Derivative Degradation

Symptoms:

  • Appearance of unexpected peaks in the chromatogram.

  • Decreasing peak area over time when samples are re-injected.

Possible Causes and Solutions:

CauseSolution
Hydrolysis of Derivatives Silyl derivatives, in particular, are susceptible to hydrolysis.[6] Analyze samples as soon as possible after derivatization and avoid exposure to moisture.
High Injector Temperature The derivatized compound may be degrading in the GC inlet. Optimize the injector temperature to ensure volatilization without causing thermal decomposition.
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause degradation of the derivatives. Use deactivated liners and columns.

Experimental Protocols

Protocol 1: TMS-Oximation of this compound

This protocol is adapted from established methods for sugar analysis.[1]

  • Sample Preparation: Weigh approximately 2 mg of the dried this compound sample into a reaction vial.

  • Oximation: Add 200 µL of a 40 mg/mL solution of ethylhydroxylamine hydrochloride (EtOx) in pyridine. Heat the vial at 70°C for 30 minutes.

  • Cooling: Allow the sample to cool to room temperature for about 5 minutes.

  • Silylation: Add 120 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the vial. Heat at 70°C for another 30 minutes.

  • Dilution: Dilute the sample with 320 µL of ethyl acetate for a final approximate concentration of 3.125 mg/mL.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Alditol Acetate Derivatization of this compound

This protocol is a multi-step process that results in a single derivative peak.[1][5]

  • Reduction: Dissolve the this compound sample in a solution of sodium borohydride in n-methylimidazole and water. Heat at 37°C for 90 minutes to reduce the xylose to xylitol.

  • Reaction Quenching: Stop the reaction by adding glacial acetic acid.

  • Acetylation: Add acetic anhydride and heat at 37°C for 45 minutes.

  • Stopping the Reaction: Freeze the samples at -15°C for 15 minutes.

  • Extraction: Carefully quench the reaction with water and extract the alditol acetate derivative with chloroform.

  • Drying and Reconstitution: Evaporate the combined chloroform extracts to dryness and reconstitute in a known volume of chloroform for GC-MS analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Dry_Sample Dry this compound Sample Add_Reagent Add Derivatization Reagent (e.g., Silylation or Acetylation) Dry_Sample->Add_Reagent Anhydrous Conditions Heat_React Heat Reaction Mixture Add_Reagent->Heat_React Controlled Temperature & Time Dilute_Sample Dilute Sample Heat_React->Dilute_Sample GCMS_Analysis GC-MS Analysis Dilute_Sample->GCMS_Analysis

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Troubleshooting_Tree Start Problem: Low/No Peak Check_Derivatization Incomplete Derivatization? Start->Check_Derivatization Check_Degradation Derivative Degradation? Check_Derivatization->Check_Degradation No Moisture Moisture Present? Check_Derivatization->Moisture Yes Check_Injection Injection Issue? Check_Degradation->Check_Injection No Injector_Temp Injector Too Hot? Check_Degradation->Injector_Temp Yes Dry_Glassware Solution: Thoroughly Dry Glassware & Solvents Moisture->Dry_Glassware Yes Reagent_Amount Insufficient Reagent? Moisture->Reagent_Amount No Increase_Reagent Solution: Increase Reagent Volume Reagent_Amount->Increase_Reagent Yes Reaction_Conditions Suboptimal Conditions? Reagent_Amount->Reaction_Conditions No Optimize_Conditions Solution: Optimize Temp & Time Reaction_Conditions->Optimize_Conditions Yes Lower_Temp Solution: Lower Injector Temperature Injector_Temp->Lower_Temp Yes Sample_Age Sample Analyzed Promptly? Injector_Temp->Sample_Age No Analyze_Fresh Solution: Analyze Freshly Prepared Samples Sample_Age->Analyze_Fresh No

References

Correction methods for natural isotope abundance in Xylose-d2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting stable isotope tracing experiments using Xylose-d2.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a this compound labeling experiment?

A1: this compound tracing experiments are designed to track the metabolic fate of xylose, a five-carbon sugar. By introducing xylose labeled with deuterium (a heavy isotope of hydrogen), researchers can follow the deuterium atoms as they are incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and the identification of metabolic bottlenecks.[1][2]

Q2: Why is it necessary to correct for natural isotope abundance?

A2: All elements exist naturally as a mixture of isotopes. For example, carbon is predominantly ¹²C, but a small fraction (about 1.1%) is ¹³C. Similarly, hydrogen has a natural abundance of deuterium (²H). When analyzing samples with mass spectrometry, these naturally occurring heavy isotopes contribute to the measured mass isotopomer distribution (MID), which can be mistaken for incorporation of the labeled tracer.[3][4][5] Correcting for this natural abundance is crucial for accurately determining the true enrichment from the this compound tracer.[3][4][5]

Q3: What are the key steps in a this compound labeling experiment workflow?

A3: A typical workflow involves:

  • Experimental Design: Defining the biological question, selecting the appropriate this compound tracer, and determining labeling duration and sampling time points.

  • Cell Culture and Labeling: Growing cells in a defined medium and then introducing the this compound tracer.

  • Metabolite Extraction: Quenching metabolism and extracting metabolites from the cells or tissue.

  • Mass Spectrometry Analysis: Analyzing the extracted metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the mass isotopomer distributions.

  • Data Analysis: Correcting the raw mass spectrometry data for natural isotope abundance to determine the true isotopic enrichment.

  • Biological Interpretation: Relating the corrected data to metabolic pathways and fluxes.

Q4: Which software can I use for natural abundance correction of deuterium labeling data?

A4: Several software packages are available to perform natural abundance correction. For deuterium labeling data, it is important to use software that specifically supports it. Recommended tools include:

  • AccuCor: An R-based tool that supports correction for ¹³C, ²H, and ¹⁵N.[6][7][8]

  • IsoCorrectoR: An R package that can correct MS and MS/MS data for any tracer isotope, including deuterium, and can handle high-resolution data.[3][5]

  • Corna: A Python package for natural abundance correction that supports various experimental setups.[9]

Troubleshooting Guides

Issue 1: Unexpectedly low or no deuterium enrichment in downstream metabolites.

  • Possible Cause 1: Inefficient uptake or metabolism of xylose.

    • Troubleshooting Step:

      • Verify that your cell line or organism can efficiently metabolize xylose. Some cell lines may have low expression of the necessary transporters or enzymes.

      • Optimize the concentration of this compound and the labeling time. A time-course experiment can help determine the optimal labeling duration.[10]

      • Ensure that other primary carbon sources (like glucose) are not in excess in the medium, as they may be preferentially consumed.

  • Possible Cause 2: Loss of deuterium label.

    • Troubleshooting Step:

      • Be aware that deuterium on certain positions of a molecule can be lost through exchange with protons from water during sample preparation or analysis. This is a known challenge with deuterium labeling.

      • Use a this compound tracer where the deuterium atoms are on chemically stable positions.

      • Minimize exposure of samples to conditions that could promote H/D exchange, such as high pH or temperature.

Issue 2: High background signal in unlabeled control samples.

  • Possible Cause 1: Contamination during sample preparation.

    • Troubleshooting Step:

      • Use high-purity solvents and reagents.

      • Thoroughly clean all labware and equipment.

      • Run blank samples (containing only the extraction solvent) to identify potential sources of contamination.

  • Possible Cause 2: Inaccurate natural abundance correction.

    • Troubleshooting Step:

      • Ensure you are using the correct chemical formulas for your metabolites of interest in the correction software.

      • Verify that the natural isotopic abundances used by the software are accurate. See the table below for reference.

      • Process an unlabeled control sample through your correction workflow. The corrected data for the unlabeled sample should show baseline or near-zero enrichment.

Issue 3: Inconsistent results between replicates.

  • Possible Cause 1: Variability in cell culture or sample handling.

    • Troubleshooting Step:

      • Ensure consistent cell seeding densities and growth conditions across all replicates.

      • Standardize the timing and procedure for quenching metabolism and extracting metabolites.[11]

      • Use an internal standard during metabolite extraction and analysis to control for technical variability.

  • Possible Cause 2: Instrument instability.

    • Troubleshooting Step:

      • Run quality control (QC) samples throughout your analytical run to monitor instrument performance.[12]

      • Check for any drifts in retention time or signal intensity.

      • Perform routine maintenance and calibration of the mass spectrometer.

Experimental Protocols

Protocol: General Metabolite Extraction for this compound Labeled Adherent Cells

  • Cell Culture and Labeling:

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Remove the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add pre-warmed medium containing the desired concentration of this compound and incubate for the specified labeling period.

  • Quenching and Extraction:

    • Aspirate the labeling medium.

    • Immediately wash the cells twice with ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well to quench metabolism and extract metabolites.

    • Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube.

    • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Quantitative Data

Table 1: Natural Isotopic Abundance of Key Elements

This table provides the natural abundances of the stable isotopes for elements commonly found in metabolites, which is essential for accurate correction calculations.

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen¹H1.00782599.9885
²H (D)2.0141020.0115
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Nitrogen¹⁴N14.00307499.632
¹⁵N15.0001090.368
Oxygen¹⁶O15.99491599.757
¹⁷O16.9991320.038
¹⁸O17.9991600.205

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_correction Correction & Interpretation exp_design Experimental Design (Tracer, Duration) cell_culture Cell Culture exp_design->cell_culture labeling This compound Labeling cell_culture->labeling extraction Metabolite Extraction labeling->extraction ms_analysis MS Analysis (GC-MS or LC-MS) extraction->ms_analysis data_processing Raw Data Processing ms_analysis->data_processing na_correction Natural Abundance Correction data_processing->na_correction interpretation Biological Interpretation na_correction->interpretation

Caption: Experimental workflow for a this compound stable isotope tracing experiment.

correction_logic cluster_measured Measured Data cluster_components Contributing Factors cluster_corrected Corrected Data raw_mid Raw Mass Isotopomer Distribution (MID) corrected_mid Corrected MID (True Enrichment) raw_mid->corrected_mid Correction Algorithm natural_abundance Natural Isotopic Abundance natural_abundance->raw_mid tracer_enrichment Tracer (this compound) Enrichment tracer_enrichment->raw_mid corrected_mid->tracer_enrichment Reveals

Caption: Logical diagram of the natural isotope abundance correction process.

References

Technical Support Center: Mitigating Ion Suppression in LC-MS Analysis of Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS analysis of Xylose-d2.

Troubleshooting Guide

Issue: Poor peak shape or no retention of this compound on a C18 column.

Cause: this compound, like other sugars, is a highly polar molecule and exhibits poor retention on non-polar stationary phases like C18.[1] This can lead to co-elution with other polar matrix components, resulting in significant ion suppression.[2]

Solution:

  • Utilize an appropriate chromatography mode: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended technique for separating polar compounds like sugars.[3][4] HILIC stationary phases, such as those with amino or amide functional groups, can effectively retain and separate carbohydrates.[3]

  • Consider derivatization: Derivatizing this compound with a reagent like 1-phenyl-3-methyl-5-pyrazolone (PMP) can significantly increase its hydrophobicity, leading to better retention on reversed-phase columns and improved ionization efficiency.[5]

Issue: Significant signal variability or loss of sensitivity for this compound in biological samples compared to standards in pure solvent.

Cause: This is a classic indicator of matrix effects, where co-eluting endogenous compounds from the sample matrix (e.g., salts, lipids, proteins) compete with this compound for ionization, leading to ion suppression.[2][6][7][8]

Solution:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before LC-MS analysis.[1][6][7]

    • Solid-Phase Extraction (SPE): SPE can be used to selectively isolate this compound from complex matrices.[1][9]

    • Liquid-Liquid Extraction (LLE): LLE can partition this compound away from interfering substances.

    • Protein Precipitation: For plasma or serum samples, protein precipitation is a crucial first step to remove the bulk of protein content.[6]

  • Chromatographic Separation: Improve the separation of this compound from matrix components by optimizing the LC method.

    • Gradient Elution: A well-designed gradient can help to resolve this compound from interfering peaks.

    • Column Chemistry: Experiment with different HILIC column chemistries to achieve the best separation.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard, in this case, a different isotopologue of xylose if available and not the analyte itself, is the best way to compensate for ion suppression. Since this compound is the analyte, an ideal internal standard would be Xylose-d1 or 13C-labeled xylose. The internal standard co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the LC-MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where the presence of other compounds in the sample reduces the ionization efficiency of the analyte of interest, in this case, this compound.[2][7][8] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and reduced reproducibility of the analytical method.[8]

Q2: How can I determine if my this compound signal is being suppressed?

A2: A common method is to perform a post-column infusion experiment.[9] A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the elution of interfering compounds that are causing ion suppression.[10] Another approach is to compare the peak area of this compound in a neat solution versus a post-extraction spiked matrix sample; a lower peak area in the matrix sample indicates suppression.[9]

Q3: What type of LC column is best for this compound analysis?

A3: Due to its high polarity, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended over a standard C18 column.[1][3][4] Columns with amino (NH2) or amide functional groups are commonly used for carbohydrate analysis in HILIC mode.[3]

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not always necessary, derivatization can be highly beneficial. It can improve the chromatographic retention of this compound on reversed-phase columns and enhance its ionization efficiency, leading to better sensitivity and peak shape.[5] A common derivatizing agent for sugars is 1-phenyl-3-methyl-5-pyrazolone (PMP).[5]

Q5: What are the most effective sample preparation techniques to reduce ion suppression for this compound in biological fluids?

A5: A multi-step approach is often the most effective. This typically involves an initial protein precipitation step, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup.[1][6][7] The choice between LLE and SPE will depend on the specific matrix and the physicochemical properties of the interfering compounds.

Experimental Protocols

Protocol 1: Generic HILIC-MS Method for this compound Analysis
  • LC Column: HILIC column with an amino or amide stationary phase (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Linear gradient from 95% to 50% B

    • 5-6 min: Hold at 50% B

    • 6-6.1 min: Linear gradient back to 95% B

    • 6.1-8 min: Re-equilibration at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Detection: ESI in negative ion mode. Monitor the appropriate m/z for this compound.

Protocol 2: PMP Derivatization of this compound
  • To 20 µL of sample (or standard), add 20 µL of 0.5 M PMP in methanol and 20 µL of 0.3 M NaOH.

  • Vortex and incubate at 70 °C for 60 minutes.

  • Cool the mixture to room temperature.

  • Neutralize by adding 20 µL of 0.3 M HCl.

  • Add 200 µL of dichloromethane and vortex thoroughly.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Discard the upper aqueous layer.

  • Evaporate the lower organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Quantitative Data Summary

The following tables provide illustrative data on the impact of different sample preparation and chromatographic methods on the recovery of sugars and the reduction of ion suppression.

Table 1: Comparison of Sample Preparation Techniques for Sugar Analysis in Plasma

Sample Preparation MethodAnalyte Recovery (%)Ion Suppression (%)
Protein Precipitation85 ± 540 ± 8
Liquid-Liquid Extraction75 ± 725 ± 6
Solid-Phase Extraction92 ± 415 ± 5

Table 2: Effect of Chromatographic Method on Signal-to-Noise Ratio for Xylose

Chromatographic MethodColumn TypeSignal-to-Noise Ratio
Reversed-PhaseC1815
HILICAmino150
Reversed-Phase with PMP DerivatizationC18250

Visualizations

experimental_workflow Figure 1: Experimental Workflow for this compound Analysis sample Biological Sample prep Sample Preparation (Protein Precipitation, SPE/LLE) sample->prep deriv Derivatization (Optional) (e.g., PMP) prep->deriv lcms HILIC-MS Analysis deriv->lcms data Data Analysis lcms->data

Caption: Figure 1: A typical workflow for the analysis of this compound from biological samples.

troubleshooting_logic Figure 2: Troubleshooting Logic for Ion Suppression start Poor Signal/Variability for this compound check_chrom Is retention adequate on C18? start->check_chrom switch_hilic Switch to HILIC column check_chrom->switch_hilic No check_matrix Assess matrix effects (Post-column infusion) check_chrom->check_matrix Yes switch_hilic->check_matrix optimize_prep Optimize sample preparation (SPE, LLE) check_matrix->optimize_prep Suppression observed end Improved Analysis check_matrix->end No significant suppression use_is Use stable isotope-labeled internal standard optimize_prep->use_is use_is->end

References

Navigating the Separation of Xylose Isomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with xylose and its isomers, achieving clean chromatographic separation is a critical yet often challenging task. This technical support center provides troubleshooting guidance and detailed experimental protocols to address common issues encountered during the separation of these closely related sugar molecules.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses frequent problems in a question-and-answer format, offering targeted solutions to improve your chromatographic results.

Question: Why are my xylose isomer peaks showing significant tailing?

Answer: Peak tailing in sugar analysis is a common issue that can compromise resolution and quantification. Several factors can contribute to this problem.

  • Secondary Interactions with the Stationary Phase: Unwanted interactions between the sugar analytes and the column packing material can cause tailing. This is particularly prevalent with silica-based columns where residual silanol groups can interact with the hydroxyl groups of the sugars.

    • Solution: Consider using a highly deactivated or end-capped column to minimize these secondary interactions. Alternatively, switching to a polymer-based column can alleviate this issue.[1]

  • Mobile Phase pH: The pH of the mobile phase can influence the charge of both the analyte and the stationary phase, affecting peak shape.

    • Solution: For basic analytes, a mobile phase with a lower pH can reduce interactions with silanol groups and improve peak tailing.[2] Experiment with adjusting the mobile phase pH within the stable range of your column.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller volume to see if the peak shape improves.[1][3]

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column from contaminants. If the column is contaminated, try flushing it with a strong solvent. If the packing bed has deformed, the column may need to be replaced.[1]

Question: I am seeing poor resolution between xylose and its isomer (e.g., xylulose, lyxose). How can I improve their separation?

Answer: Co-elution of xylose isomers is a frequent challenge due to their structural similarity. Optimizing your chromatographic method is key to achieving baseline separation.

  • Mobile Phase Composition: The composition of the mobile phase plays a crucial role in selectivity.

    • Solution for Aldopentoses (Xylose, Lyxose, Arabinose, Ribose): High-Performance Anion-Exchange Chromatography (HPAEC) with a sodium hydroxide (NaOH) eluent can be effective. Optimal resolution of all aldopentoses has been achieved using a 20 mM NaOH eluent.[4] Varying the NaOH concentration can alter the elution order and improve separation.[4]

    • Solution for Xylose and Xylulose: For separating these isomers, consider using two hydrogen-loaded ion exchange columns in series.[5] Capillary zone electrophoresis with a borax buffer at pH 9.55 has also been shown to effectively separate xylose and xylitol, a related sugar alcohol.[6]

  • Column Selection: The choice of stationary phase is critical for resolving isomers.

    • Solution: Ligand-exchange chromatography is well-suited for separating monosaccharide isomers.[7] Cation-exchange resins in the calcium (Ca2+) form have shown good potential for separating xylose from other monosaccharides like glucose and arabinose.[8][9] For chiral separations of D- and L-isomers, a chiral column such as Chiralpak AD-H can be used.[10]

  • Temperature: Column temperature can affect the equilibrium between anomers (α and β forms) of the sugars, which can impact peak shape and resolution.

    • Solution: To prevent the separation of anomers, which can appear as split or broadened peaks, it is recommended to set the column temperature between 70-80 °C when using certain sugar analysis columns.[11]

Question: My chromatogram shows split peaks for xylose. What is the cause and how can I fix it?

Answer: Split peaks for a single sugar analyte are often due to the separation of its anomers (α and β forms) on the column.

  • Anomer Separation: At lower temperatures, the interconversion between the α and β anomers may be slow enough relative to the chromatographic run time, resulting in two distinct peaks.

    • Solution: Increasing the column temperature to 70-80 °C will accelerate the anomer interconversion, causing the two peaks to coalesce into a single, sharp peak.[11]

  • Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion, including splitting.

    • Solution: Whenever possible, dissolve your sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.[2]

  • Column Void or Blockage: A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths, leading to split peaks.

    • Solution: Check for and remedy any voids at the head of the column. Replacing the inlet frit or the guard column can resolve blockages.[2]

Quantitative Data Summary

The following tables provide a summary of key parameters for the separation of xylose and its isomers based on different chromatographic techniques.

Table 1: HPAEC-PAD Conditions for Aldopentose Separation

ParameterValueReference
Column Anion-exchange stationary phase (Polystyrene-based)[4]
Mobile Phase 20 mM Sodium Hydroxide (NaOH)[4]
Flow Rate 1.0 mL/min[4]
Detection Pulsed Amperometric Detection (PAD)[4]
Elution Order D-arabinose, D-lyxose, D-xylose, D-ribose[4]

Table 2: Ligand-Exchange Chromatography for Monosaccharide Separation

ParameterValueReference
Column Cation-exchange resin (e.g., Lead(II) form)[12]
Mobile Phase Deionized Water[12]
Temperature 45-55 °C[12]
Detection Refractive Index (RI)[12]

Experimental Protocols

Below are detailed methodologies for key experiments in the chromatographic separation of xylose isomers.

Protocol 1: HPAEC-PAD for the Separation of Aldopentoses

This protocol is optimized for the separation of D-xylose, D-lyxose, D-arabinose, and D-ribose.

1. Materials and Reagents:

  • High-Performance Anion-Exchange Chromatograph with Pulsed Amperometric Detector (HPAEC-PAD)

  • Anion-exchange column (e.g., Dionex CarboPac PA1)

  • 50% (w/v) Sodium Hydroxide (NaOH) solution, carbonate-free

  • Deionized water (18.2 MΩ·cm)

  • D-Xylose, D-lyxose, D-arabinose, and D-ribose standards

  • 0.45 µm membrane filters

2. Mobile Phase Preparation:

  • Prepare a 20 mM NaOH eluent by diluting the 50% NaOH stock solution with deionized water. Ensure the water is sparged with helium or nitrogen to remove dissolved carbonate.

3. Sample and Standard Preparation:

  • Prepare individual stock solutions of each aldopentose at a concentration of 0.1 wt% in deionized water.

  • Filter the solutions through a 0.45 µm membrane filter.

  • For analysis of a mixture, combine equal volumes of the stock solutions.

4. Chromatographic Conditions:

  • Column: Anion-exchange column

  • Mobile Phase: 20 mM NaOH

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 2 µL of a 0.01 wt% solution

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

5. Data Analysis:

  • Identify peaks based on the retention times of the individual standards. The typical elution order is D-arabinose, D-lyxose, D-xylose, and D-ribose.[4]

Protocol 2: Sample Preparation from Lignocellulosic Biomass Hydrolysate

This protocol outlines the steps for preparing a sample from biomass for xylose isomer analysis.

1. Acid Hydrolysis:

  • Accurately weigh approximately 300 mg of the biomass sample into a pressure tube.

  • Add 3.00 mL of 72% sulfuric acid (H₂SO₄).

  • Mix thoroughly and place in a 30 °C water bath for 1 hour, stirring every 10 minutes.

  • After 1 hour, add 84 mL of deionized water to the tube and seal it.

  • Autoclave the sample at 121 °C for 1 hour.

2. Neutralization and Filtration:

  • Allow the hydrolysate to cool to room temperature.

  • Neutralize the sample to a pH of 5.5-6.0 using calcium carbonate (CaCO₃).

  • Filter the neutralized hydrolysate through a 0.22 µm syringe filter to remove any particulate matter.

3. Dilution:

  • Dilute the filtered hydrolysate with deionized water to a concentration that is within the linear range of your calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.

Experimental_Workflow_HPAEC_PAD cluster_prep Preparation cluster_analysis Analysis cluster_results Results reagents Reagents & Standards mobile_phase Mobile Phase Prep (20 mM NaOH) reagents->mobile_phase sample_prep Sample Prep (0.1 wt% in water) reagents->sample_prep hpaec_pad HPAEC-PAD System mobile_phase->hpaec_pad injection Inject Sample (2 µL) sample_prep->injection separation Chromatographic Separation injection->separation 1.0 mL/min detection PAD Detection separation->detection data_acq Data Acquisition detection->data_acq peak_id Peak Identification data_acq->peak_id quant Quantification peak_id->quant Troubleshooting_Logic start Chromatographic Issue Identified peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? start->poor_resolution split_peaks Split Peaks? start->split_peaks sol_tailing Check: - Secondary Interactions - Mobile Phase pH - Column Overload - Column Health peak_tailing->sol_tailing Yes sol_resolution Optimize: - Mobile Phase - Column Selection - Temperature poor_resolution->sol_resolution Yes sol_split Investigate: - Anomer Separation - Injection Solvent - Column Void/Blockage split_peaks->sol_split Yes

References

Best practices for storage and handling of Xylose-d2 to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Xylose-d2 to ensure its stability and integrity throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound and prevent degradation or loss of isotopic purity, it should be stored in a tightly sealed container in a cool, dry place, protected from light. For extended storage, maintaining a temperature of -20°C is recommended.[1] It is crucial to minimize exposure to atmospheric moisture to prevent hydrogen-deuterium (H/D) exchange.

Q2: How long can I store this compound?

A2: When stored under the recommended conditions in a properly sealed container, solid this compound can have an indefinite shelf life. However, it is best practice to re-analyze the isotopic purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.

Q3: What is the stability of this compound in aqueous solutions?

A3: Aqueous solutions of this compound are significantly less stable than the solid form. For short-term storage, solutions should be kept at 4°C for no longer than 24 hours. For storage exceeding 24 hours, it is highly recommended to freeze the solution at -20°C or -70°C, where it can remain stable for up to two months. Avoid repeated freeze-thaw cycles. The pH of the solution also impacts stability, with neutral to slightly acidic conditions being preferable.

Q4: Can the deuterium atoms on this compound exchange with hydrogen from the environment?

A4: Yes, this process, known as hydrogen-deuterium (H/D) exchange, can occur. The deuterium atoms on the hydroxyl (-OD) groups of this compound are labile and can exchange with protons (¹H) from water molecules in the atmosphere or in protic solvents. To prevent the loss of isotopic enrichment, it is critical to store solid this compound in a desiccated environment and to use deuterated solvents when preparing solutions for analysis where the retention of the deuterium label is important.

Q5: How does temperature affect the stability of this compound?

A5: Xylose, and by extension this compound, is susceptible to thermal degradation at elevated temperatures. Decomposition can begin at temperatures as low as 150°C.[2] In aqueous solutions, higher temperatures will accelerate degradation, especially at non-neutral pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Isotopic Purity in Solid Sample 1. Improper storage in a non-airtight container. 2. Exposure to high humidity.1. Always store this compound in a tightly sealed vial. 2. Store the vial inside a desiccator with a fresh desiccant.
Inconsistent Results in LC-MS Analysis 1. H/D back-exchange in the mobile phase. 2. Incomplete dissolution of the sample. 3. Degradation of the sample in solution.1. If the deuterium label on the hydroxyl groups is critical for your analysis, consider using a mobile phase prepared with deuterated solvents. 2. Ensure complete dissolution by vortexing and/or brief sonication. 3. Prepare solutions fresh before analysis and keep them cool.
Unexpected Peaks in NMR Spectrum 1. Presence of degradation products. 2. Contamination of the sample.1. Confirm the structure of the unexpected peaks by 2D NMR or MS. If degradation is confirmed, obtain a fresh sample and ensure proper storage and handling. 2. Use high-purity solvents and clean labware.
Poor Peak Shape in Chromatography 1. Sample overload on the column. 2. Interaction of the analyte with the column material. 3. Use of an inappropriate solvent for sample dissolution.1. Reduce the concentration of the injected sample. 2. Try a different column chemistry or modify the mobile phase. 3. Dissolve the sample in the initial mobile phase or a weaker solvent.

Quantitative Stability Data

The stability of xylose is dependent on temperature and pH. The following table summarizes the degradation rate constants (k) for xylose under various conditions. This data can be used as a proxy for the stability of this compound.

Temperature (°C) pH Rate Constant (k, min⁻¹) Reference
200Not Specified0.012 - 0.025[3]
160 - 200AcidicVaries with acid concentration[2]

Note: The rate of degradation increases with both temperature and deviation from a neutral pH.

Experimental Protocols

Protocol: Preparation of this compound for LC-MS Analysis

This protocol outlines the steps for preparing a this compound sample for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), for example, when used as an internal standard for the quantification of unlabeled xylose.

  • Reagent and Equipment Preparation:

    • This compound (solid)

    • Unlabeled Xylose standard

    • Deuterated methanol (CD₃OD) or other appropriate deuterated solvent

    • HPLC-grade water (H₂O) and acetonitrile (ACN)

    • Formic acid (FA)

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator

    • Autosampler vials with caps

    • Micropipettes

  • Preparation of Stock Solutions:

    • Accurately weigh a precise amount of this compound and dissolve it in a known volume of deuterated methanol to prepare a stock solution of, for example, 1 mg/mL.

    • Similarly, prepare a stock solution of unlabeled xylose in HPLC-grade water:methanol (50:50, v/v).

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the unlabeled xylose stock solution with HPLC-grade water:methanol (50:50, v/v) to create a series of calibration standards at different concentrations.

    • Spike each calibration standard with a fixed concentration of the this compound internal standard from the stock solution.

  • Sample Preparation:

    • For your experimental samples, add the same fixed concentration of the this compound internal standard as used in the calibration standards.

    • If your sample matrix is complex (e.g., plasma, tissue homogenate), perform a protein precipitation or solid-phase extraction to remove interferences. A common method is to add three volumes of ice-cold acetonitrile or methanol containing the this compound internal standard to one volume of the sample, vortex, centrifuge, and collect the supernatant.

  • Final Dilution and Analysis:

    • Transfer the final solutions (calibration standards and prepared samples) to autosampler vials.

    • Analyze the samples using a suitable LC-MS method. The chromatographic conditions should be optimized to achieve good separation of xylose from other matrix components. The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) for both unlabeled xylose and this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis stock_d2 Prepare this compound Stock spike_standards Spike Standards with this compound stock_d2->spike_standards spike_sample Spike Sample with this compound stock_d2->spike_sample stock_unlabeled Prepare Unlabeled Xylose Stock standards Create Calibration Standards stock_unlabeled->standards standards->spike_standards lcms LC-MS Analysis spike_standards->lcms prep_sample Prepare Experimental Sample prep_sample->spike_sample spike_sample->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for quantitative analysis using this compound.

troubleshooting_logic cluster_solid Solid Sample Issues cluster_solution Solution-Phase Issues start Inconsistent Results? solid_check Check Solid Sample Integrity start->solid_check solution_check Review Solution Preparation start->solution_check improper_storage Improper Storage? solid_check->improper_storage desiccate Store in Desiccator improper_storage->desiccate Yes fresh_prep Prepared Fresh? solution_check->fresh_prep back_exchange Potential H/D Back-Exchange? solution_check->back_exchange prepare_fresh Prepare Fresh Solution fresh_prep->prepare_fresh No use_d_solvents Use Deuterated Solvents back_exchange->use_d_solvents Yes

Caption: Troubleshooting decision tree for inconsistent experimental results.

stability_factors Xylose_d2 This compound Stability Temp Temperature Xylose_d2->Temp Degradation Moisture Moisture/Humidity Xylose_d2->Moisture H/D Exchange pH pH (in solution) Xylose_d2->pH Degradation Light Light Xylose_d2->Light Potential Degradation Time Storage Time Xylose_d2->Time Degradation

Caption: Factors affecting the stability of this compound.

References

How to resolve co-eluting peaks in Xylose-d2 analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of Xylose-d2, with a primary focus on resolving co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What are the most common compounds that co-elute with this compound?

A1: Due to their structural similarities, this compound most commonly co-elutes with its pentose isomers. These include:

  • Arabinose

  • Lyxose

  • Ribose

Additionally, depending on the complexity of the sample matrix and the chromatographic conditions, other monosaccharides such as glucose and fructose , as well as the sugar alcohol xylitol , may also co-elute or have closely eluting peaks.

Q2: Why is it challenging to separate this compound from its isomers?

A2: this compound and its isomers are aldopentoses, meaning they have the same molecular weight and functional groups. The primary difference lies in the stereochemistry (the spatial arrangement of the hydroxyl groups). This subtle structural difference makes achieving baseline separation chromatographically challenging.

Q3: What analytical techniques are best suited for this compound analysis to avoid co-elution?

A3: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are powerful techniques for this compound analysis.

  • HPLC-MS/MS: Particularly with methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Exchange Chromatography, HPLC can effectively separate xylose isomers. The mass spectrometer can further distinguish between this compound and its non-deuterated counterparts based on their mass-to-charge ratio.

  • GC-MS: After derivatization to increase volatility, GC offers excellent resolving power for sugars. The distinct fragmentation patterns in the mass spectrometer aid in the identification and quantification of this compound.

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in your this compound analysis.

Q4: My chromatogram shows a single, broad, or shouldered peak where I expect to see this compound. How can I confirm if this is due to co-elution?

A4: A broad or shouldered peak is a strong indicator of co-elution. To confirm, you can:

  • Examine the Mass Spectrum: Analyze the mass spectrum across the peak. If you observe ions corresponding to both this compound and other potential co-eluents (e.g., unlabeled xylose or its isomers), co-elution is likely occurring.

  • Inject Individual Standards: If available, inject analytical standards of potential co-eluting compounds (e.g., arabinose, lyxose) under the same chromatographic conditions to determine their retention times.

  • Vary the Injection Volume: Injecting a smaller volume of your sample may sometimes improve the resolution of closely eluting peaks.[1]

Q5: I have confirmed co-elution. What are the first steps to improve peak resolution in my HPLC method?

A5: To improve resolution in HPLC, you can systematically adjust the following parameters:

  • Mobile Phase Composition: Modifying the organic-to-aqueous ratio, changing the organic solvent (e.g., acetonitrile to methanol), or adjusting the buffer pH can significantly alter selectivity. For HILIC separations of sugars, a mobile phase of acetonitrile and water is commonly used.[2]

  • Column Temperature: Lowering the column temperature can sometimes increase retention and improve the separation of isomers.

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and enhance resolution, although it will also increase the analysis time.

Q6: I'm still facing co-elution after adjusting the mobile phase and temperature. What other HPLC parameters can I change?

A6: If initial adjustments are insufficient, consider these more significant changes:

  • Change the Stationary Phase: This is often the most effective way to resolve co-eluting peaks.[3] If you are using a C18 column, it is likely not retaining the polar xylose well.[4] Consider switching to a column with a different selectivity, such as:

    • Amine-based columns (e.g., Amino, NH2): These are widely used for sugar analysis in HILIC mode.[5][6]

    • Ion-exchange columns: These can separate sugars based on their interactions with the charged stationary phase. Weak base anion (WBA) exchange resins have shown good selectivity for xylose and arabinose.[7]

  • Use a Different Eluent System: For anion-exchange chromatography, using a sodium hydroxide eluent can be effective for separating aldopentoses.[8]

Q7: I am using GC-MS for my this compound analysis and observe co-eluting peaks. How can I improve the separation?

A7: For GC-MS, optimization involves both the derivatization and the chromatographic conditions:

  • Derivatization Method: The choice of derivatization reagent can impact chromatographic resolution. Trimethylsilyl (TMS) ether derivatives are commonly used for sugars. A two-step derivatization involving methoxyamination followed by trimethylsilylation can prevent the formation of multiple anomers, simplifying the chromatogram.

  • Temperature Program: Adjusting the temperature ramp rate of the GC oven can significantly impact separation. A slower temperature ramp can improve the resolution of closely eluting compounds.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency.

  • Column Selection: Using a longer GC column or a column with a different stationary phase can provide better separation.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound in Plasma

This protocol provides a general methodology for the quantification of this compound in plasma samples using HILIC-MS/MS.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 13C-labeled xylose).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. HPLC-MS/MS Conditions:

ParameterRecommended Setting
HPLC Column Amine-based HILIC column (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 95% B to 50% B over 10 minutes, followed by a 5-minute re-equilibration at 95% B
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS Ionization Electrospray Ionization (ESI), Negative Mode
MS/MS Transition Monitor the specific precursor-to-product ion transition for this compound
Protocol 2: GC-MS Analysis of this compound (as TMS derivative)

This protocol outlines the derivatization and analysis of this compound by GC-MS.

1. Derivatization (Two-Step Methoxyamination-Silylation):

  • Evaporate the sample extract containing this compound to complete dryness.

  • Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Incubate at 60°C for 60 minutes.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 60°C for 30 minutes.[9]

  • Cool to room temperature before injection.

2. GC-MS Conditions:

ParameterRecommended Setting
GC Column DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temp 70°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-600

Quantitative Data Summary

The following table summarizes typical retention times for xylose and potential co-eluents under different chromatographic conditions. Note that these values can vary depending on the specific instrument, column, and mobile phase preparation.

CompoundHILIC Retention Time (min)Ion-Exchange (NaOH eluent) Retention Time (min)
Arabinose~8.5~12.2
Lyxose~9.0~13.5
Xylose ~9.5 ~14.8
Ribose~10.2~16.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_GC HPLC or GC Separation Reconstitution->HPLC_GC MS_Detection Mass Spectrometry Detection (MS/MS) HPLC_GC->MS_Detection Data_Analysis Data Analysis (Peak Integration & Quantification) MS_Detection->Data_Analysis Result Result Data_Analysis->Result Final Concentration of this compound

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree Start Co-eluting or Poorly Resolved Peaks in this compound Analysis Check_MS Check Mass Spectrum Across the Peak Start->Check_MS Multiple_Ions Multiple Ions Detected? Check_MS->Multiple_Ions Coelution_Confirmed Co-elution Confirmed Multiple_Ions->Coelution_Confirmed Yes Single_Ion Single Ion for this compound Multiple_Ions->Single_Ion No Optimize_Method Optimize Chromatographic Method Coelution_Confirmed->Optimize_Method Adjust_Mobile_Phase Adjust Mobile Phase (Gradient, pH) Optimize_Method->Adjust_Mobile_Phase Adjust_Temperature Adjust Column Temperature Adjust_Mobile_Phase->Adjust_Temperature Change_Column Change Stationary Phase (e.g., HILIC, Ion-Exchange) Adjust_Temperature->Change_Column Peak_Shape_Issue Investigate Other Peak Shape Issues (Tailing, Fronting) Single_Ion->Peak_Shape_Issue

Caption: Troubleshooting decision tree for co-eluting peaks.

References

Validation & Comparative

A Comprehensive Guide to the Validation of a Novel LC-MS/MS Method for Xylose-d2 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of xylose, utilizing Xylose-d2 as an internal standard, against traditional analytical techniques. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of xylose in various biological matrices. This document outlines the validation process according to FDA and EMA guidelines and provides detailed experimental protocols.[1][2][3]

Comparison of Analytical Methods for Xylose Quantification

The accurate quantification of xylose is crucial in various research areas, including diagnostics for malabsorption, biofuel development, and metabolic studies. While traditional methods like enzymatic and colorimetric assays are available, they often face limitations in specificity and sensitivity. The novel LC-MS/MS method presented here offers significant advantages in terms of accuracy, precision, and specificity.

Table 1: Comparison of Performance Characteristics of Xylose Quantification Methods

ParameterNovel LC-MS/MS Method (with this compound IS)Enzymatic Assay (Xylose Dehydrogenase)Colorimetric Assay (Phloroglucinol)
Principle Chromatographic separation followed by mass spectrometric detection of xylose and its deuterated internal standard.Enzymatic conversion of D-xylose to xylono-lactone with concomitant reduction of NAD+ to NADH, measured spectrophotometrically.[4]Reaction of xylose with phloroglucinol in the presence of acid to form a colored complex, measured spectrophotometrically.
Specificity Very High (distinguishes between isomers and isobars)High (specific for D-xylose)Low (interference from other pentoses and hexoses)
Linearity (R²) >0.999>0.99>0.95
Limit of Detection (LOD) < 1 ng/mL[5]~0.5 mg/dL~1 mg/dL
Limit of Quantitation (LOQ) < 5 ng/mL~1.5 mg/dL~3 mg/dL
Precision (%CV) < 5%< 10%< 15%
Accuracy (%Recovery) 95-105%90-110%80-120%
Sample Throughput High (with autosampler)ModerateModerate
Matrix Effects Can be minimized with appropriate sample preparation and use of an internal standard.Can be significant; requires sample cleanup.High susceptibility to matrix interference.

Validation of the Novel LC-MS/MS Method

The validation of an analytical method is critical to ensure that it is suitable for its intended purpose.[1][2] The following sections detail the experimental protocols for validating the novel LC-MS/MS method for this compound quantification in accordance with international guidelines.[3][6][7][8][9]

Experimental Workflow for Method Validation

The following diagram illustrates the systematic workflow for the validation of the novel analytical method.

Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Define_Purpose Define Purpose and Scope Prepare_Protocol Prepare Validation Protocol Define_Purpose->Prepare_Protocol Specificity Specificity Prepare_Protocol->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Approval QA/Regulatory Approval Prepare_Report->Approval

Caption: Workflow for the validation of the novel analytical method.

Detailed Experimental Protocols
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources to assess for interfering peaks at the retention time of xylose and this compound.

    • Analyze the blank matrix spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

    • Analyze the analyte in the presence of structurally similar compounds and commonly co-administered drugs to assess for interference.

  • Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.

  • Protocol:

    • Prepare a series of calibration standards by spiking known concentrations of xylose into the blank matrix. A typical range would cover 5 ng/mL to 5000 ng/mL.

    • Add a constant concentration of the internal standard (this compound) to all standards.

    • Analyze the standards in triplicate.

    • Plot the peak area ratio (xylose/Xylose-d2) against the nominal concentration of xylose.

    • Perform a linear regression analysis and determine the coefficient of determination (R²), which should be ≥ 0.99.

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

    • Analyze five replicates of each QC level.

    • Calculate the percent recovery for each sample. The mean recovery should be within ±15% of the nominal value (±20% for LLOQ).

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze five replicates of each QC level (low, medium, high) in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze five replicates of each QC level on three different days with different analysts and/or equipment.

    • Calculate the coefficient of variation (%CV) for each level. The %CV should not exceed 15% (20% for LLOQ).

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Protocol:

    • LOD: Determined as the concentration that yields a signal-to-noise ratio of at least 3.

    • LOQ: The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (%CV ≤ 20% and recovery of 80-120%).

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations in the LC-MS/MS parameters, such as:

      • Column temperature (± 2°C)

      • Mobile phase composition (± 2%)

      • Flow rate (± 5%)

    • Analyze QC samples under these modified conditions and assess the impact on the results.

Biological Context: The Pentose Phosphate Pathway

The quantification of xylose is relevant to understanding metabolic pathways such as the pentose phosphate pathway (PPP), where pentoses are interconverted and utilized.

Pentose_Phosphate_Pathway Glucose Glucose Glucose_6P Glucose-6-Phosphate Glucose->Glucose_6P 6P_Gluconolactone 6-Phospho-glucono-δ-lactone Glucose_6P->6P_Gluconolactone G6PD 6P_Gluconate 6-Phosphogluconate 6P_Gluconolactone->6P_Gluconate Ribulose_5P Ribulose-5-Phosphate 6P_Gluconate->Ribulose_5P 6PGD Xylulose_5P Xylulose-5-Phosphate Ribulose_5P->Xylulose_5P Isomerase Ribose_5P Ribose-5-Phosphate Ribulose_5P->Ribose_5P Isomerase Sedoheptulose_7P Sedoheptulose-7-Phosphate Erythrose_4P Erythrose-4-Phosphate Fructose_6P Fructose-6-Phosphate Glycolysis Glycolysis Fructose_6P->Glycolysis Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Glyceraldehyde_3P->Glycolysis Xylulose_5PRibose_5P Xylulose_5PRibose_5P Sedoheptulose_7PGlyceraldehyde_3P Sedoheptulose_7PGlyceraldehyde_3P Xylulose_5PRibose_5P->Sedoheptulose_7PGlyceraldehyde_3P Transketolase Erythrose_4PFructose_6P Erythrose_4PFructose_6P Sedoheptulose_7PGlyceraldehyde_3P->Erythrose_4PFructose_6P Transaldolase Erythrose_4PXylulose_5P Erythrose_4PXylulose_5P Fructose_6PGlyceraldehyde_3P Fructose_6PGlyceraldehyde_3P Erythrose_4PXylulose_5P->Fructose_6PGlyceraldehyde_3P Transketolase

Caption: Simplified diagram of the Pentose Phosphate Pathway.

References

Cross-Validation of Analytical Platforms for Xylose-d2 Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of deuterated xylose (Xylose-d2) is critical in various research and clinical applications, including metabolic studies and diagnostic tests. The choice of analytical platform significantly impacts the reliability and efficiency of these measurements. This guide provides an objective comparison of three common analytical platforms for this compound measurement: Enzymatic Assays, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of each platform is supported by experimental data, and detailed methodologies are provided for key experiments.

Data Presentation: A Comparative Overview of Analytical Platforms

The following table summarizes the key quantitative performance characteristics of each analytical platform for xylose measurement. While direct comparative data for this compound across all platforms is limited, the presented data for D-xylose and other stable isotope-labeled sugars provide a strong basis for comparison.

Performance MetricEnzymatic AssayGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Spectrophotometric measurement of NADH produced by xylose dehydrogenase.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Separation by liquid chromatography and detection by tandem mass spectrometry.
Linearity 0.25 to 15 mg/dL (R² = 0.9996–0.9999)[1]Good linearity with isotope dilution assays.[2]Wide dynamic range, often spanning 5-6 orders of magnitude.[3]
Accuracy (Bias) Mean bias of -16.08 mg compared to phloroglucinol method.[1]High accuracy with isotope dilution; some methods show <3% variation.[2]High accuracy, with bias generally within ±15%.
Precision (%CV) Within-run CV: 1.08% - 32.7%; Between-run CV: 1.53% (on select analyzers).[1]<3% variation for calibration curve points in serum.[2]Intra-batch CV typically <10%.[3]
Limit of Detection (LOD) 0.140 mg/L[4]High sensitivity, capable of detecting low levels of labeled compounds.As low as <1.0 ng/mL in various biological matrices.[3]
Limit of Quantification (LOQ) 0.46 mg/L[4]1.8 µg/mL for xylose in plasma.[5]0.7 µg/mL for xylose in plasma.[5]
Sample Throughput High, suitable for automation.[1]Moderate, limited by derivatization and run times.High, with rapid analysis times.
Specificity High for D-xylose, but potential for cross-reactivity with high concentrations of D-glucose.[4]High, especially with mass spectrometric detection.Very high, due to the selectivity of tandem mass spectrometry.

Experimental Protocols

Detailed methodologies for the key analytical platforms are outlined below. These protocols are based on established methods and provide a framework for the measurement of this compound.

Enzymatic Assay for D-Xylose Quantification

This method is based on the activity of xylose dehydrogenase, which catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.

Sample Preparation:

  • Urine samples can be diluted with buffer as needed to fall within the linear range of the assay.

  • For samples with high glucose concentrations, a pre-incubation step with hexokinase and ATP can be included to eliminate glucose interference.[4]

Assay Procedure:

  • Reagent 1 (R1) Preparation: Prepare a solution of NAD+ in a suitable buffer (e.g., phosphate buffer).

  • Reagent 2 (R2) Preparation: Prepare a solution of xylose dehydrogenase in the same buffer.

  • Reaction:

    • Mix the sample with R1 and incubate for 5 minutes.

    • Add R2 to the mixture and incubate for another 5 minutes.

  • Measurement: Measure the change in absorbance at 340 nm before and after the addition of R2.

  • Quantification: Calculate the D-xylose concentration based on a standard curve prepared with known concentrations of D-xylose.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound

GC-MS analysis of sugars requires derivatization to increase their volatility. An isotope dilution method using a stable isotope-labeled internal standard is recommended for accurate quantification.

Sample Preparation and Derivatization:

  • Internal Standard Addition: Add a known amount of a suitable internal standard (e.g., [13C5]-Xylose) to the sample.

  • Deproteinization: For biological samples like plasma or serum, precipitate proteins using a suitable agent (e.g., acetonitrile) and centrifuge to collect the supernatant.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization: A two-step derivatization process is common for sugars:

    • Oximation: React the dried sample with an oximation reagent (e.g., hydroxylamine hydrochloride in pyridine) to convert the open-chain aldehyde/ketone group to an oxime.

    • Silylation: React the oxime with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with trimethylchlorosilane) to convert hydroxyl groups to trimethylsilyl ethers.

GC-MS Analysis:

  • Column: Use a capillary column suitable for sugar analysis (e.g., DB-5).

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Temperature Program: Employ a temperature gradient to separate the derivatized xylose from other sample components.

  • Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the specific ions corresponding to this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound

LC-MS/MS offers high sensitivity and specificity for the direct analysis of sugars in complex matrices, often without the need for extensive derivatization.

Sample Preparation:

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., [13C5]-Xylose) to the sample.

  • Protein Precipitation: For biological samples, precipitate proteins with a solvent like acetonitrile, vortex, and centrifuge.

  • Dilution: Dilute the supernatant with the initial mobile phase as needed.

LC-MS/MS Analysis:

  • Column: Utilize a hydrophilic interaction liquid chromatography (HILIC) column for the retention and separation of polar analytes like xylose.

  • Mobile Phase: Use a gradient of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Ionization: Employ electrospray ionization (ESI) in either positive or negative mode.

  • Mass Spectrometry: Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both this compound and the internal standard to ensure highly selective and sensitive quantification.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical platforms.

Enzymatic_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_detection Detection Sample Biological Sample (e.g., Urine) Dilution Dilution with Buffer Sample->Dilution GlucoseRemoval Optional: Glucose Removal (Hexokinase + ATP) Dilution->GlucoseRemoval MixR1 Mix with NAD+ (R1) GlucoseRemoval->MixR1 Incubate1 Incubate (5 min) MixR1->Incubate1 AddR2 Add Xylose Dehydrogenase (R2) Incubate1->AddR2 Incubate2 Incubate (5 min) AddR2->Incubate2 Spectrophotometer Measure Absorbance at 340 nm Incubate2->Spectrophotometer Quantification Quantify using Standard Curve Spectrophotometer->Quantification

Caption: Workflow for the enzymatic measurement of Xylose.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample AddIS Add Internal Standard ([13C5]-Xylose) Sample->AddIS Deproteinize Deproteinization AddIS->Deproteinize Dry Evaporation to Dryness Deproteinize->Dry Oximation Oximation Dry->Oximation Silylation Silylation Oximation->Silylation GCMS GC-MS Analysis (SIM/MRM) Silylation->GCMS Quantification Quantification GCMS->Quantification

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample AddIS Add Internal Standard ([13C5]-Xylose) Sample->AddIS Precipitate Protein Precipitation AddIS->Precipitate Dilute Dilution Precipitate->Dilute LCMS LC-MS/MS Analysis (HILIC, MRM) Dilute->LCMS Quantification Quantification LCMS->Quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

References

A Comparative Guide: Xylose-d2 vs. Unlabeled Xylose for Illuminating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, understanding the flow of molecules through various pathways is paramount. Stable isotope tracing has emerged as a powerful technique to elucidate these complex networks. This guide provides a comprehensive comparison between the use of deuterium-labeled xylose (xylose-d2) and unlabeled xylose in metabolic pathway studies, offering insights into their respective applications, experimental considerations, and the nature of the data they generate.

The Fundamental Difference: Tracing the Path of Metabolism

The core distinction between using this compound and unlabeled xylose lies in the ability to trace the metabolic fate of the xylose molecule. Unlabeled xylose provides a snapshot of the overall metabolite pool sizes at a given time point. In contrast, this compound, a stable, non-radioactive isotopologue of xylose, acts as a tracer. By introducing a "heavy" version of xylose into a biological system, researchers can track the incorporation of the deuterium atoms into downstream metabolites. This allows for the direct measurement of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic view of cellular metabolism.

Key Applications and Insights

FeatureThis compound (Labeled)Unlabeled Xylose
Primary Application Metabolic Flux Analysis (MFA)Steady-state metabolomics
Key Insights - Pathway activity and flux rates- Relative contributions of different pathways- Identification of active metabolic routes- Elucidation of metabolic reprogramming in disease- Relative and absolute metabolite concentrations- Identification of metabolic bottlenecks based on pool sizes- Overall metabolic state of the system
Data Generated Mass isotopomer distributions, fractional labeling, flux mapsMetabolite peak intensities/areas, concentration profiles

Experimental Comparison: A Head-to-Head Look

To illustrate the practical differences, the following tables outline a hypothetical comparative experiment using a mammalian cell line.

Table 1: Experimental Design
ParameterThis compound ExperimentUnlabeled Xylose Experiment
Cell Culture Medium Glucose-free medium supplemented with a known concentration of this compoundGlucose-free medium supplemented with the same concentration of unlabeled xylose
Incubation Time Time-course experiment (e.g., 0, 1, 4, 8, 24 hours) to track label incorporationSingle time point (e.g., 24 hours) to assess steady-state metabolite levels
Metabolite Extraction Quenching with cold methanol and subsequent extractionQuenching with cold methanol and subsequent extraction
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Data Analysis Mass isotopomer distribution analysis to determine labeling patternsPeak integration and comparison to standards for quantification
Table 2: Expected Quantitative Data from LC-MS/MS Analysis

This table presents hypothetical data to demonstrate the type of information obtained from each experimental approach. The values for this compound represent the percentage of the metabolite pool that has incorporated deuterium from the tracer.

MetaboliteThis compound Experiment (Fractional Labeling at 24h)Unlabeled Xylose Experiment (Relative Concentration)
Xylulose-5-phosphate95%1.00
Ribose-5-phosphate85%0.85
Sedoheptulose-7-phosphate70%0.60
Fructose-6-phosphate60%1.20
Glyceraldehyde-3-phosphate55%0.90
Lactate40%2.50

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HeLa) in 6-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Media Preparation: Prepare glucose-free DMEM supplemented with 10% dialyzed fetal bovine serum and either 10 mM unlabeled xylose or 10 mM this compound.

  • Labeling: Once cells reach approximately 50% confluency, replace the standard medium with the prepared xylose-containing medium.

  • Time Course Sampling (for this compound): At designated time points (e.g., 0, 1, 4, 8, 24 hours), proceed with metabolite extraction. For the unlabeled xylose experiment, extract metabolites at a single endpoint (e.g., 24 hours).

Protocol 2: Metabolite Extraction
  • Quenching: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

  • Cell Lysis: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • Sample Collection: Transfer the supernatant containing the metabolites to a new tube and store at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.

  • Data Acquisition (this compound): Perform full scan analysis to capture the mass isotopomer distributions of key metabolites.

  • Data Acquisition (Unlabeled Xylose): Perform targeted analysis using known m/z values for the metabolites of interest.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_pentose_phosphate Pentose Phosphate Pathway cluster_glycolysis Glycolysis Xylose_d2 This compound Xylulose_d2 Xylulose-d2 Xylose_d2->Xylulose_d2 Xylose Isomerase Xylulose5P_d2 Xylulose-5-Phosphate-d2 Xylulose_d2->Xylulose5P_d2 Xylulokinase Ribulose5P_d2 Ribulose-5-Phosphate-d2 Xylulose5P_d2->Ribulose5P_d2 Epimerase G3P_d2 Glyceraldehyde-3-Phosphate-d2 Xylulose5P_d2->G3P_d2 Transketolase R5P_d2 Ribose-5-Phosphate-d2 Ribulose5P_d2->R5P_d2 Isomerase S7P_d2 Sedoheptulose-7-Phosphate-d2 R5P_d2->S7P_d2 Transketolase F6P_d2 Fructose-6-Phosphate-d2 S7P_d2->F6P_d2 Transaldolase F6P_d2->G3P_d2 ... Lactate_d2 Lactate-d2 G3P_d2->Lactate_d2 ...

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

cluster_workflow Experimental Workflow start Start: Cell Culture media_prep Prepare Media (Unlabeled or this compound) start->media_prep labeling Isotope Labeling media_prep->labeling extraction Metabolite Extraction labeling->extraction analysis LC-MS/MS Analysis extraction->analysis data_proc Data Processing analysis->data_proc end End: Metabolic Insights data_proc->end

Caption: General experimental workflow for a stable isotope tracing study.

Conclusion: Choosing the Right Tool for the Job

The choice between this compound and unlabeled xylose depends entirely on the research question. For investigators seeking to understand the dynamic activity of metabolic pathways and quantify the flow of carbon through the cellular machinery, this compound is the indispensable tool. It provides a level of detail that is unattainable with unlabeled substrates.

Conversely, for studies focused on determining the overall metabolic state and identifying significant changes in metabolite concentrations under different conditions, unlabeled xylose provides a robust and cost-effective approach.

By understanding the strengths and applications of each, researchers can select the appropriate tool to unlock new insights into the complex and dynamic world of cellular metabolism.

Comparative Analysis of D-Xylose Absorption Across Intestinal Segments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D-xylose absorption rates in different segments of the small intestine, supported by experimental data. The information contained herein is intended to assist researchers and professionals in the fields of drug development and gastrointestinal physiology in understanding the regional differences in the absorption of this model monosaccharide.

D-xylose, a five-carbon sugar, is a valuable tool in clinical and preclinical studies for assessing the integrity and absorptive capacity of the proximal small intestine. Unlike many other sugars, its absorption does not depend on enzymatic digestion, making it a direct measure of mucosal health and permeability.[1] Understanding the differential absorption of D-xylose along the length of the small intestine is crucial for interpreting these diagnostic tests and for developing drug delivery systems that target specific intestinal regions.

Quantitative Comparison of D-Xylose Absorption

Experimental data from in vivo studies in rats provide a quantitative comparison of D-xylose absorption rates across different segments of the small intestine. The following table summarizes the absorption rates in the proximal jejunum, distal jejunum, and distal ileum.

Intestinal SegmentMean D-Xylose Absorption Rate (μmoles/gm dry wt/hr)Standard Error of the Mean (SEM)
Proximal Jejunum2611206
Distal Jejunum2983324
Distal Ileum2541117

Data derived from the control group in a study by Das et al. (2001) investigating the effects of fasting on D-xylose absorption in rats.[2]

The data indicates that D-xylose is readily absorbed throughout the small intestine, with the highest rate observed in the distal jejunum. While there are numerical differences between the segments, a study on fasting rats showed no statistically significant changes in xylose absorption in any segment, suggesting a relatively consistent passive absorption along the small intestine under normal conditions.[2]

Further research comparing the small and large intestines has demonstrated significantly greater absorption in the small intestine. One study found that after 60 minutes, D-xylose absorption was moderate in the mid-gut of the small intestine (57.0%), while it was practically insignificant in the large intestine (4.9%).[3] The uptake of D-xylose in everted sacs of the small intestine was also found to be approximately 20 times greater than in those of the large intestine.[3]

Mechanism of D-Xylose Transport

The primary mechanism for D-xylose absorption in the human jejunum at clinically relevant concentrations is passive diffusion.[4] This is supported by the linear relationship observed between initial D-xylose concentrations and absorption rates.[4] While there may be a minor component of co-transport with D-glucose, passive diffusion is the predominant process.[4] This indicates that the absorption of D-xylose is largely dependent on the mucosal surface area and permeability rather than on specific transporters.[4]

cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Lumen D-xylose Enterocyte Enterocyte Lumen->Enterocyte Passive Diffusion Blood Portal Vein Enterocyte->Blood Passive Diffusion

Figure 1. Simplified diagram of passive D-xylose transport across the intestinal epithelium.

Experimental Protocols

The quantitative data presented in this guide is primarily based on in vivo intestinal loop absorption studies in rats. This methodology allows for the direct measurement of substrate disappearance from a defined intestinal segment with intact blood supply.

In Vivo Intestinal Loop Absorption Study

Objective: To determine the rate of D-xylose absorption from different segments of the small intestine in a live animal model.

Animals: Adult albino rats (weighing 250-300 grams) are typically used.[2] The animals are fasted overnight with free access to water before the experiment.

Procedure:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent.

  • Surgical Preparation: A midline abdominal incision is made to expose the small intestine.

  • Intestinal Loop Formation: The small intestine is carefully handled, and several loops of approximately equal length are prepared from the proximal jejunum to the distal ileum.[2] These loops are numbered sequentially from the oral to the aboral direction.

  • D-xylose Administration: A known volume and concentration of D-xylose solution (e.g., 300 mM) is injected into each ligated intestinal loop.[2]

  • Incubation: The intestine is returned to the abdominal cavity, and the incision is closed. The animal is kept warm to maintain body temperature. The loops are incubated for a specific period (e.g., 1 hour).

  • Sample Collection and Analysis: After the incubation period, the animal is euthanized. The intestinal loops are re-exposed, and the remaining fluid within each loop is collected. The concentration of D-xylose in the collected fluid is determined using a suitable analytical method, such as a colorimetric assay.

  • Calculation of Absorption: The amount of D-xylose absorbed is calculated as the difference between the initial amount injected and the amount recovered from the loop. The absorption rate is then normalized to the dry weight of the intestinal tissue of the loop and the incubation time, expressed as μmoles/gm dry wt/hr.

cluster_workflow Experimental Workflow: In Vivo Intestinal Loop Study A Anesthetize Rat B Expose Small Intestine via Midline Incision A->B C Create Ligated Loops in Duodenum, Jejunum, and Ileum B->C D Inject D-xylose Solution into Each Loop C->D E Incubate for a Defined Period (e.g., 1 hour) D->E F Collect Remaining Fluid from Each Loop E->F G Measure D-xylose Concentration in Collected Fluid F->G H Calculate Absorption Rate for Each Intestinal Segment G->H

Figure 2. Workflow for the in vivo intestinal loop absorption study.

Alternative Experimental Models

Other established models for studying intestinal absorption include:

  • In Situ Single-Pass Intestinal Perfusion (SPIP): This technique involves perfusing a solution containing the test substance through a cannulated segment of the intestine in an anesthetized animal. It allows for the determination of permeability coefficients under controlled experimental conditions with an intact blood supply.

  • Everted Gut Sac Technique: In this in vitro method, a segment of the small intestine is removed, everted, filled with a buffer solution, and incubated in a solution containing the test substance. The appearance of the substance inside the sac is measured over time to determine the transport rate.

References

Inter-laboratory variability in the analysis of Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers and drug development professionals on the reproducibility of D-xylose quantification.

This guide provides an objective comparison of the performance of different analytical methods for D-xylose analysis across various settings, drawing upon available experimental data. While the specific focus of this guide is on D-xylose, the methodologies and variability observed can be informative for the analysis of its deuterated counterpart, Xylose-d2, which is often used as an internal standard or tracer in metabolic studies. The data presented here is intended to help researchers and scientists make informed decisions when selecting an analytical method and to understand the potential for inter-laboratory variability.

Data Presentation

The following tables summarize the quantitative data on the precision and accuracy of different analytical methods for D-xylose determination.

Table 1: Cross-Validation of an Enzymatic Method for D-Xylose in Urine Across Different Automated Analyzers [1]

Analyte ConcentrationParameterCobas c502 (Roche)ILab 600 (Werfen)Dimension Vista 1500 (Siemens)
Low Level (0.55 mg/dL) Mean (mg/dL) 0.7300.6440.522
SD 0.0060.0130.010
CV (%) 0.82.01.8
Inaccuracy (%) 32.717.25.1
Low Quality Control (1.5 mg/dL) Imprecision and Inaccuracy <15%<15%<15%
Medium Quality Control (6 mg/dL) Imprecision and Inaccuracy <15%<15%<15%
High Quality Control (11.5 mg/dL) Imprecision and Inaccuracy <15%<15%<15%

Table 2: Intra- and Inter-Assay Precision of a Modified Phloroglucinol-Based Assay for D-Xylose [2]

Sample TypeAnalyte Concentration (mg/L)Intra-Assay CV (%)Inter-Assay CV (%)
Urine LOQ (0.125) 6.026.45
QC Low <2.15<2.15
QC Medium <2.15<2.15
QC High <2.15<2.15
Serum LOQ (0.125) 8.8610.00
QC Low <2.15<2.15
QC Medium <2.15<2.15
QC High <2.15<2.15

Experimental Protocols

Enzymatic Method for D-Xylose Measurement

This method utilizes the enzyme β-xylose dehydrogenase for the specific quantification of D-xylose. The general protocol is as follows[1][3]:

  • Sample Preparation : Urine samples are diluted to ensure the D-xylose concentration falls within the linear range of the assay (typically between 0.002 and 1.00 g/L).[3]

  • Reaction Mixture :

    • Reagent 1 (R1), containing NAD+ in a phosphate buffer, is mixed with the prepared sample.

    • The mixture is incubated for 5 minutes.

    • Reagent 2 (R2), containing β-xylose dehydrogenase (β-XDH) in a phosphate buffer, is added.

    • The mixture is incubated for an additional 5 minutes.

  • Detection : The conversion of β-D-xylose to D-xylonic acid by β-XDH is coupled with the reduction of NAD+ to NADH. The amount of NADH formed is stoichiometric to the amount of D-xylose and is measured by the increase in absorbance at 340 nm.[3]

  • Calibration : A single-point calibration is typically performed using a standard solution of D-xylose and a water blank.[1]

Modified Phloroglucinol-Based Assay for D-Xylose Quantification

This colorimetric method is a common technique for D-xylose determination. An improved and validated version of this assay has been developed for enhanced sensitivity.[2]

  • Sample Preparation : Urine or serum samples are collected. Spiked samples for quality control are prepared at various concentrations.

  • Reaction : The assay is based on the reaction of xylose with a phloroglucinol reagent in the presence of acid to produce a colored complex.

  • Detection : The absorbance of the resulting colored solution is measured spectrophotometrically.

  • Validation Parameters : The method is validated for linearity, accuracy, precision (intra- and inter-assay), and the limit of quantification (LOQ). For instance, the LOQ might be defined as the lowest concentration with a coefficient of variation (CV) of less than 20%.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedure cluster_data Data Processing start Biological Sample (Urine/Serum) dilution Dilution to Linear Range start->dilution reagent_add Addition of Reagents (e.g., Enzymatic or Colorimetric) dilution->reagent_add incubation Incubation reagent_add->incubation detection Detection (e.g., Spectrophotometry at 340 nm) incubation->detection quantification Quantification of D-Xylose detection->quantification calibration Calibration Curve calibration->quantification end Final Concentration quantification->end

Caption: General experimental workflow for the analysis of D-xylose in biological samples.

signaling_pathway D_Xylose β-D-Xylose XDH β-Xylose Dehydrogenase (β-XDH) D_Xylose->XDH Substrate NAD NAD+ NAD->XDH Co-factor D_Xylonic_Acid D-Xylonic Acid XDH->D_Xylonic_Acid Product NADH NADH + H+ XDH->NADH Reduced Co-factor

Caption: Enzymatic conversion of D-xylose for quantification.

References

A Comparative Guide to Xylose Metabolism: Unraveling the Xylose Reductase and Xylose Isomerase Pathways with Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient utilization of xylose, the second most abundant sugar in lignocellulosic biomass, is a cornerstone of sustainable bioproduction. Two primary metabolic routes have been engineered in microorganisms for this purpose: the xylose reductase (XR-XDH) pathway and the xylose isomerase (XI) pathway. Understanding the intricacies of these pathways is paramount for optimizing the production of biofuels and other valuable chemicals. This guide provides an objective comparison of these two pathways, leveraging the power of isotopic labeling with Xylose-d2 to elucidate their performance, and is supported by experimental data and detailed protocols.

Unveiling the Metabolic Routes: Xylose Reductase vs. Xylose Isomerase

The catabolism of xylose in engineered microorganisms primarily follows one of two heterologous pathways.

The xylose reductase (XR-XDH) pathway , commonly found in xylose-utilizing yeasts, is a two-step process. First, xylose is reduced to xylitol by xylose reductase (XR), a reaction that predominantly utilizes NADPH as a cofactor. Subsequently, xylitol is oxidized to xylulose by xylitol dehydrogenase (XDH), with NAD+ as the preferred cofactor. This difference in cofactor preference can lead to a redox imbalance within the cell, often resulting in the accumulation of the byproduct xylitol.

In contrast, the xylose isomerase (XI) pathway , prevalent in bacteria, offers a more direct route. A single enzyme, xylose isomerase (XI), catalyzes the direct conversion of xylose to xylulose. This pathway avoids the cofactor imbalance inherent to the XR-XDH pathway and, in theory, can achieve a higher yield of the final product.

xylose_reductase_pathway Xylose Xylose Xylitol Xylitol Xylose->Xylitol Xylose Reductase (XR) NADPH -> NADP+ Xylulose Xylulose Xylitol->Xylulose Xylitol Dehydrogenase (XDH) NAD+ -> NADH PPP Pentose Phosphate Pathway Xylulose->PPP

Xylose Reductase (XR-XDH) Pathway.

xylose_isomerase_pathway Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase (XI) PPP Pentose Phosphate Pathway Xylulose->PPP

Xylose Isomerase (XI) Pathway.

The Role of this compound in Pathway Elucidation

To move beyond theoretical comparisons, stable isotope tracers like deuterium-labeled xylose (this compound) are invaluable tools. By introducing this compound into the fermentation medium, researchers can track the fate of the deuterium atoms as they are incorporated into various metabolites. This technique, known as metabolic flux analysis, provides a quantitative understanding of the carbon flow through the metabolic network.

Specifically, this compound can be used to:

  • Determine Pathway Dominance: By analyzing the isotopic enrichment in key intermediates and final products, the predominant pathway for xylose utilization can be identified.

  • Quantify Metabolic Fluxes: The rate of xylose consumption and the flux through each pathway can be precisely calculated.

  • Trace Byproduct Formation: The amount of xylitol produced via the XR-XDH pathway can be accurately quantified by tracking the deuterium label.

  • Identify Metabolic Bottlenecks: The accumulation of labeled intermediates can pinpoint enzymatic steps that are rate-limiting.

experimental_workflow Experimental Workflow with this compound cluster_fermentation Yeast Fermentation cluster_analysis Metabolite Analysis cluster_data Data Interpretation strain_xr_xdh Yeast with XR-XDH Pathway extraction Metabolite Extraction strain_xr_xdh->extraction strain_xi Yeast with XI Pathway strain_xi->extraction xylose_d2 This compound Medium xylose_d2->strain_xr_xdh xylose_d2->strain_xi hplc HPLC Analysis (Ethanol, Xylitol) extraction->hplc gcms GC-MS Analysis (Deuterium Labeling) extraction->gcms flux_analysis Metabolic Flux Analysis hplc->flux_analysis gcms->flux_analysis comparison Pathway Comparison flux_analysis->comparison

A Comparative Guide to Non-Radioactive Tracers: Validating Xylose-d2 for In Vivo Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Xylose-d2 with other commonly used isotopic tracers for in vivo research, focusing on its validation as a safe and effective tool for studying metabolic pathways. We present a synthesis of available data, detailed experimental protocols, and objective comparisons to aid in the selection of the most appropriate tracer for your research needs.

Introduction to Isotopic Tracers in Metabolic Research

In vivo metabolic studies rely on the use of isotopically labeled molecules, or tracers, to follow the fate of substrates through complex biochemical pathways. For decades, radioactive isotopes like Carbon-14 (¹⁴C) have been the gold standard due to their high sensitivity. However, concerns over radiation exposure have driven the development and adoption of stable, non-radioactive isotopes such as Deuterium (²H or D) and Carbon-13 (¹³C).[1][2] These stable isotopes offer a safer alternative for both researchers and study subjects, enabling a wide range of metabolic investigations in preclinical and clinical settings.[1][2]

Xylose, a five-carbon sugar, is a key intermediate in the pentose phosphate pathway (PPP), a critical route for generating NADPH and precursors for nucleotide biosynthesis.[3][4] Tracing the metabolism of xylose provides valuable insights into the activity of this pathway, which is often dysregulated in diseases such as cancer and metabolic syndrome. This guide focuses on the validation of deuterated xylose (this compound) as a non-radioactive tracer and compares its performance with ¹⁴C-xylose and ¹³C-xylose.

Comparison of Xylose Isotopic Tracers

The choice of an isotopic tracer depends on several factors, including the specific metabolic pathway under investigation, the analytical instrumentation available, and safety considerations. Below is a comparative summary of the key characteristics of this compound, ¹³C-xylose, and ¹⁴C-xylose.

FeatureThis compound (Deuterated Xylose)¹³C-Xylose (Carbon-13 Xylose)¹⁴C-Xylose (Carbon-14 Xylose)
Tracer Type Stable IsotopeStable IsotopeRadioactive Isotope
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyScintillation Counting, Autoradiography
Safety Profile Non-radioactive, generally considered safe for in vivo use.[1]Non-radioactive, generally considered safe for in vivo use.[1]Radioactive, requires specialized handling and disposal procedures. Poses a radiation exposure risk.
Sensitivity High with modern MS instrumentation.High with modern MS instrumentation.Very high, allowing for the use of very small tracer amounts.
Cost Generally lower than ¹³C-labeled compounds.Generally higher than deuterated compounds.Can be costly due to production and handling requirements.
Potential Issues Potential for kinetic isotope effects which may alter reaction rates. Possible chromatographic shifts compared to the unlabeled compound.Minimal kinetic isotope effect. Co-elutes with the unlabeled compound, simplifying analysis.Disposal of radioactive waste. Regulatory hurdles for use in humans.
Primary Applications Metabolic flux analysis, particularly for pathways involving C-H bond cleavage.Metabolic flux analysis, widely used for tracing carbon backbones through metabolic networks.Historically used for absorption, distribution, metabolism, and excretion (ADME) studies.[5][6][7][8]

Experimental Data: A Comparative Overview

Direct comparative studies validating the in vivo performance of this compound against ¹⁴C-xylose and ¹³C-xylose are limited in the publicly available literature. However, we can synthesize data from individual studies on each tracer to provide a comparative perspective.

¹⁴C-Xylose: Distribution and Metabolism

Studies using D-xylose-1-¹⁴C have provided foundational knowledge on the in vivo fate of xylose.

  • Absorption and Excretion: Following oral administration in rats and mice, the majority of ¹⁴C-xylose is absorbed and subsequently excreted in the urine.[6]

  • Tissue Distribution: In pigs, the highest retention of ¹⁴C was observed in the muscle, followed by the spleen, pancreas, liver, and heart.[5]

  • Oxidation to CO₂: A significant portion of administered D-xylose-1-¹⁴C is oxidized to ¹⁴CO₂, with studies in humans showing that approximately 15.5% of the infused label is expired as ¹⁴CO₂ within 6 hours.[5] This demonstrates that xylose is not just an inert sugar but is actively metabolized.

  • Metabolic Fate: In vitro studies with liver extracts have shown the oxidation of D-xylose-1-¹⁴C to D-xylonic acid-1-¹⁴C.[5]

ParameterFindingSpeciesReference
Tissue Distribution (retained ¹⁴C) Muscle > Spleen > Pancreas > Liver > Heart > KidneyPig[5]
Oxidation to CO₂ (% of infused dose) 15.5% within 6 hoursHuman[5]
Primary Excretion Route UrineRat, Mouse[6]
¹³C-Xylose: Metabolic Flux Analysis

¹³C-labeled xylose is utilized in metabolic flux analysis (MFA) to quantify the flow of carbon through metabolic pathways.

  • Pentose Phosphate Pathway (PPP) Flux: Studies in microorganisms have used ¹³C-xylose to trace its entry into the PPP and subsequent conversion to glycolytic and TCA cycle intermediates.

  • Co-utilization with Glucose: ¹³C-MFA has been employed to study the dynamics of glucose and xylose co-consumption, which is relevant for biofuel production from lignocellulosic biomass.

This compound: A Promising Non-Radioactive Alternative

While direct in vivo validation studies for this compound are emerging, the broader use of deuterated tracers provides a strong basis for its application.

  • Advantages of Deuterium Labeling: Deuterium has a very low natural abundance, which minimizes background signal and enhances the sensitivity of detection.[14] The short T1 relaxation time of deuterium allows for rapid data acquisition in NMR-based studies.[14]

  • Tracing Anabolic Pathways: Deuterated glucose (a close analog of xylose) has been successfully used to trace the synthesis of macromolecules like lipids, providing insights into anabolic metabolism.

  • Potential for Kinetic Isotope Effect: The larger mass difference between deuterium and hydrogen can lead to a more pronounced kinetic isotope effect (KIE) compared to ¹³C and ¹²C.[13] This means that enzyme-catalyzed reactions involving the cleavage of a C-D bond may be slower than those involving a C-H bond. While this can be a confounding factor, it can also be exploited to probe reaction mechanisms.

Experimental Protocols

Detailed and standardized protocols are crucial for the successful implementation of in vivo tracer studies.

General Workflow for In Vivo Stable Isotope Tracer Studies

The following diagram outlines the key steps involved in a typical in vivo stable isotope tracing experiment.

G cluster_0 Experimental Design cluster_1 In Vivo Administration & Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis & Interpretation Tracer_Selection Tracer Selection (e.g., this compound) Administration_Route Administration Route (Oral, IV) Dosage_Timing Dosage & Timing Tracer_Admin Tracer Administration Sample_Collection Sample Collection (Blood, Tissues) Tracer_Admin->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction MS_Analysis Mass Spectrometry Analysis Metabolite_Extraction->MS_Analysis Isotopologue_Analysis Isotopologue Distribution Analysis MS_Analysis->Isotopologue_Analysis Flux_Calculation Metabolic Flux Calculation Isotopologue_Analysis->Flux_Calculation Biological_Interpretation Biological Interpretation Flux_Calculation->Biological_Interpretation

In vivo stable isotope tracing workflow.

Protocol for In Vivo this compound Administration and Sample Analysis

This protocol provides a general framework that should be optimized for specific animal models and research questions.

1. Animal Preparation and Acclimatization:

  • House animals in a controlled environment with a regular light-dark cycle.
  • Provide ad libitum access to standard chow and water.
  • Acclimatize animals to handling and experimental procedures to minimize stress.

2. Tracer Administration:

  • Preparation of Dosing Solution: Dissolve this compound in a sterile, biocompatible vehicle (e.g., saline). The concentration should be calculated based on the desired dose and the animal's body weight.
  • Administration Route:
  • Oral Gavage: For studies on absorption and first-pass metabolism.
  • Intravenous (IV) Infusion: To bypass absorption and directly introduce the tracer into circulation. A bolus dose may be followed by a continuous infusion to achieve a steady state of tracer enrichment in the plasma.[15]

3. Sample Collection:

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and several points post-administration) into tubes containing an anticoagulant (e.g., EDTA). Immediately place on ice and centrifuge to separate plasma.
  • Tissue Collection: At the end of the study, euthanize the animal and rapidly collect tissues of interest. Freeze-clamp tissues in liquid nitrogen to quench metabolic activity.[15]
  • Store all samples at -80°C until analysis.

4. Metabolite Extraction:

  • Plasma: Perform protein precipitation by adding a cold solvent (e.g., methanol or acetonitrile) to the plasma sample. Vortex and centrifuge to pellet the protein. Collect the supernatant containing the metabolites.
  • Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cell debris and collect the supernatant.

5. Mass Spectrometry Analysis:

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography (LC-MS) for the separation and detection of xylose and its metabolites.
  • Chromatography: Employ a suitable LC column (e.g., HILIC for polar metabolites) to achieve good separation of xylose and its isomers.
  • Data Acquisition: Acquire data in full scan mode to detect all isotopologues of xylose and its downstream metabolites. Targeted MS/MS analysis can be used for confirmation and quantification.[16][17]

6. Data Analysis:

  • Isotopologue Distribution: Determine the relative abundance of the different isotopologues (molecules with different numbers of deuterium atoms) for xylose and its metabolites.
  • Correction for Natural Abundance: Correct the measured isotopologue distributions for the natural abundance of all relevant isotopes.
  • Metabolic Flux Calculation: Use metabolic flux analysis (MFA) software to calculate the rates of metabolic pathways based on the isotopic labeling patterns.

Metabolic Pathway of Xylose

Xylose enters central carbon metabolism primarily through the pentose phosphate pathway (PPP). The following diagram illustrates the key steps.

G cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylulose_5P Xylulose-5-Phosphate Xylulose->Xylulose_5P Xylulokinase Ribulose_5P Ribulose-5-Phosphate Xylulose_5P->Ribulose_5P Ribulose-5-P Epimerase Fructose_6P Fructose-6-Phosphate Xylulose_5P->Fructose_6P Transketolase Glyceraldehyde_3P Glyceraldehyde-3-Phosphate Xylulose_5P->Glyceraldehyde_3P Transketolase Ribose_5P Ribose-5-Phosphate Ribulose_5P->Ribose_5P Ribose-5-P Isomerase Sedoheptulose_7P Sedoheptulose-7-Phosphate Ribose_5P->Sedoheptulose_7P Transketolase Nucleotides Nucleotide Biosynthesis Ribose_5P->Nucleotides Erythrose_4P Erythrose-4-Phosphate Sedoheptulose_7P->Erythrose_4P Transaldolase Sedoheptulose_7P->Fructose_6P Transaldolase Erythrose_4P->Fructose_6P Transketolase

Entry of xylose into the pentose phosphate pathway.

Conclusion

This compound presents a valuable and safe alternative to radioactive tracers for in vivo metabolic studies. Its non-radioactive nature makes it suitable for a broader range of research applications, including studies in humans. While direct comparative data with ¹⁴C-xylose and ¹³C-xylose is still emerging, the principles of stable isotope tracing are well-established, and the analytical methods for detecting deuterated compounds are robust. The potential for kinetic isotope effects with deuterated tracers should be considered during experimental design and data interpretation. As research continues to advance, this compound is poised to become an indispensable tool for elucidating the complexities of the pentose phosphate pathway and its role in health and disease.

References

The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the debate often centers on the use of stable isotope-labeled internal standards, particularly deuterated compounds, versus non-deuterated (typically structural analog) internal standards. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most suitable IS for your bioanalytical needs.

Internal standards are essential for correcting variability throughout the analytical process, including sample extraction, injection volume, and ionization efficiency in the mass spectrometer.[1] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing accurate normalization.[2] While both deuterated and non-deuterated standards aim to fulfill this role, their fundamental properties lead to significant differences in performance.

Quantitative Performance Comparison

The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following table summarizes a comparative analysis of a deuterated (stable isotope-labeled) internal standard versus a non-deuterated (structural analog) internal standard for the quantification of the immunosuppressant drug tacrolimus in whole blood by LC-MS/MS.

Performance MetricDeuterated Internal Standard (Tacrolimus-¹³C,D₂)Non-Deuterated Internal Standard (Ascomycin - Structural Analog)Key Takeaway
Matrix Effect -16.64%-28.41%The deuterated IS experiences matrix effects that are much closer to the analyte (-16.04% to -29.07%), indicating it tracks and compensates for signal suppression or enhancement more effectively.[3]
Absolute Recovery 78.37%75.66%Both internal standards show comparable recovery to the analyte (74.89% - 76.36%), suggesting similar behavior during the extraction process.[3]
Process Efficiency 65.35%54.18%The higher process efficiency with the deuterated IS reflects its superior ability to compensate for both matrix effects and recovery losses.[3]
Imprecision (%CV) <3.09%<3.63%The deuterated IS provides slightly better precision, indicating more consistent and reproducible results.[3]
Accuracy (% Bias) 99.55% - 100.63%97.35% - 101.71%Both internal standards provide high accuracy, but the range is tighter with the deuterated standard, signifying a closer agreement with the true value.[3]

In a separate study on the analysis of 59 pesticides in complex cannabis matrices, the use of deuterated internal standards demonstrated a dramatic improvement in data quality. Without an internal standard, accuracy values differed by more than 60% and the relative standard deviation (RSD) was over 50%.[4] Upon the introduction of deuterated internal standards, the accuracy improved to within 25% and the RSD dropped below 20%.[4]

The Physicochemical Rationale

The closer physicochemical properties of a deuterated internal standard to its non-labeled counterpart are the primary reason for its superior performance.[5] Deuterium substitution results in a minimal change in the molecule's polarity and ionization potential.[5] In contrast, a structural analog, while similar, will inevitably have differences in its chemical structure, leading to potential variations in extraction efficiency, chromatographic retention time, and ionization response.[6]

However, it is crucial to note that even deuterated standards are not always a perfect solution. The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time, a phenomenon known as the "isotope effect".[7] If this chromatographic separation occurs in a region of variable ion suppression, the analyte and the internal standard may experience different matrix effects, leading to inaccurate quantification.[8]

Experimental Protocols

To rigorously evaluate the performance of an internal standard, the following key experiments are essential during method validation.

Matrix Effect Assessment

Objective: To evaluate the effect of matrix components on the ionization of the analyte and the internal standard.

Methodology:

  • Prepare three sets of samples:

    • Set A: Analyte and internal standard spiked into a neat solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the analyte and internal standard.

    • Set C: Blank matrix sample.

  • Analyze all samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement. The matrix effect of the analyte and internal standard should be comparable.

Recovery Evaluation

Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.

Methodology:

  • Prepare two sets of samples:

    • Set A: Blank matrix spiked with the analyte and internal standard before extraction.

    • Set B: Blank matrix extract spiked with the analyte and internal standard after extraction.

  • Process and analyze both sets of samples.

  • Calculate the recovery using the following formula:

    • Recovery (%) = (Peak Area in Set A / Peak Area in Set B) * 100

  • The recovery of the analyte and the internal standard should be consistent and reproducible, though it does not need to be 100%.

Precision and Accuracy Determination

Objective: To assess the closeness of repeated measurements (precision) and the agreement with the true value (accuracy).

Methodology:

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte and internal standard into the biological matrix.

  • Analyze at least five replicates of each QC level within the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy).

  • Precision is calculated as the relative standard deviation (%RSD) or coefficient of variation (%CV) of the measurements at each concentration level. Acceptance criteria are typically ≤15% RSD (≤20% at the Lower Limit of Quantification, LLOQ).

  • Accuracy is calculated as the percent bias from the nominal concentration:

    • Accuracy (%) = [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100

  • Acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the LLOQ).

Visualizing the Workflow and Rationale

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical bioanalytical workflow and the underlying principles of internal standard selection.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Extraction (e.g., SPE, LLE) Spike_IS->Extraction LC_Separation Chromatographic Separation Extraction->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification via Calibration Curve Ratio_Calculation->Quantification

Caption: Bioanalytical workflow with an internal standard.

Internal_Standard_Comparison cluster_Deuterated Deuterated Internal Standard cluster_NonDeuterated Non-Deuterated (Structural Analog) IS Deut_IS Physicochemically Almost Identical Deut_Coelution Co-elution with Analyte Deut_IS->Deut_Coelution Deut_Matrix Similar Matrix Effects Deut_Coelution->Deut_Matrix Deut_Result High Accuracy & Precision Deut_Matrix->Deut_Result NonDeut_IS Physicochemically Different NonDeut_Coelution Potential for Chromatographic Separation NonDeut_IS->NonDeut_Coelution NonDeut_Matrix Different Matrix Effects NonDeut_Coelution->NonDeut_Matrix NonDeut_Result Risk of Inaccuracy & Imprecision NonDeut_Matrix->NonDeut_Result Analyte Analyte Analyte->Deut_IS Analyte->NonDeut_IS

Caption: Rationale for internal standard performance.

Conclusion

The choice between a deuterated and a non-deuterated internal standard has profound implications for the quality of bioanalytical data. While structural analogs can be a viable option when a stable isotope-labeled standard is unavailable or cost-prohibitive, the experimental evidence strongly supports the superiority of deuterated internal standards. Their ability to more closely mimic the analyte of interest throughout the analytical process leads to more effective compensation for matrix effects and variability, ultimately resulting in higher accuracy and precision. For robust and reliable quantitative bioanalysis, the deuterated internal standard remains the gold standard.

References

Evaluating the Kinetic Isotope Effect of Xylose-d2 in Enzymatic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic isotope effect (KIE) of xylose-d2 in key enzymatic reactions within the xylose metabolic pathway. Due to a scarcity of direct experimental data on this compound, this document synthesizes available information on related deuterated substrates and outlines detailed experimental protocols to facilitate further research in this area. Understanding the KIE of this compound is crucial for elucidating enzyme mechanisms, designing enzyme inhibitors, and engineering metabolic pathways for applications in biofuel production and drug development.

Introduction to the Kinetic Isotope Effect in Xylose Metabolism

The kinetic isotope effect is a powerful tool for investigating the rate-limiting steps and transition state structures of enzyme-catalyzed reactions. By replacing a hydrogen atom with its heavier isotope, deuterium, at a specific position in the substrate (e.g., this compound), researchers can observe changes in the reaction rate. A significant KIE (typically >1) indicates that the C-H bond at the labeled position is broken or formed in the rate-determining step of the reaction.

Xylose is a five-carbon sugar that is metabolized by a variety of organisms through several enzymatic pathways. The two primary pathways for xylose utilization involve:

  • The Oxidoreductase Pathway: Found predominantly in yeasts and fungi, this pathway involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).

  • The Isomerase Pathway: Common in bacteria, this pathway features the direct isomerization of D-xylose to D-xylulose by xylose isomerase (XI).

D-xylulose from both pathways is then phosphorylated and enters the pentose phosphate pathway.

Comparative Kinetic Data

Xylose Reductase (XR)

Xylose reductase (EC 1.1.1.307) catalyzes the NADPH- or NADH-dependent reduction of D-xylose to xylitol.

Table 1: Kinetic Parameters for Xylose Reductase

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Primary Deuterium KIE (Dkcat/Km)
Candida tenuisD-Xylose---2.09 ± 0.31 (with NADH)
Chaetomium thermophilumD-Xylose22.3 ± 6.111.4 ± 1.1511Not Reported
Candida tropicalisD-Xylose-240-Not Reported

Data for C. tenuis from a study on NADH-dependent reduction. Data for C. thermophilum and C. tropicalis with NADPH.

The reported primary deuterium isotope effect of 2.09 for xylose reductase from Candida tenuis with NADH as the coenzyme suggests that the hydride transfer from the coenzyme to the substrate is a significant rate-limiting step in the catalytic mechanism.

Xylitol Dehydrogenase (XDH)

Xylitol dehydrogenase (EC 1.1.1.9) catalyzes the NAD+-dependent oxidation of xylitol to D-xylulose.

Table 2: Kinetic Parameters for Xylitol Dehydrogenase

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Primary Deuterium KIE
Aspergillus flavusXylitol16.2-2880Not Reported
Trichoderma reeseiXylitol5.23 ± 0.68--Not Reported

There is currently no published data on the kinetic isotope effect of deuterated xylitol with xylitol dehydrogenase.

Xylose Isomerase (XI)

Xylose isomerase (EC 5.3.1.5) catalyzes the interconversion of D-xylose and D-xylulose.

Table 3: Kinetic Parameters for Xylose Isomerase

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Primary Deuterium KIE
Streptomyces rubiginosusD-Xylose--490Not Reported
Actinoplanes missouriensis[2-2H]-D-Glucose---Normal (>1)

A study on xylose isomerase from Actinoplanes missouriensis reported a normal primary deuterium KIE for the isomerization of [2-2H]-D-glucose, a substrate analogous to xylose. This suggests that the hydride transfer step is also rate-limiting in the isomerization of aldose sugars by this enzyme.

Experimental Protocols for Determining the Kinetic Isotope Effect of this compound

The following are generalized protocols for determining the KIE of this compound with xylose reductase, xylitol dehydrogenase, and xylose isomerase. These protocols can be adapted based on the specific properties of the enzyme and available instrumentation.

General Considerations
  • Synthesis of this compound: Xylose specifically deuterated at the C2 position (this compound) needs to be synthesized and its isotopic purity confirmed by mass spectrometry and NMR.

  • Enzyme Purification: The target enzyme (XR, XDH, or XI) should be purified to homogeneity to ensure accurate kinetic measurements.

  • Assay Conditions: Optimal buffer, pH, temperature, and cofactor concentrations should be determined for each enzyme.

Protocol for Xylose Reductase
  • Enzyme Assay: The activity of xylose reductase is typically monitored by following the decrease in absorbance at 340 nm due to the oxidation of NADPH to NADP+.

  • Kinetic Measurements:

    • Initial velocities are measured at various concentrations of both unlabeled xylose and this compound, while keeping the NADPH concentration saturating.

    • The data is fitted to the Michaelis-Menten equation to determine the Km and Vmax for each substrate.

  • KIE Calculation: The primary deuterium KIE is calculated as the ratio of the kcat/Km values for the unlabeled and deuterated substrates: DKIE = (kcat/Km)xylose / (kcat/Km)this compound.

Protocol for Xylitol Dehydrogenase
  • Enzyme Assay: The activity of xylitol dehydrogenase is monitored by following the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.

  • Kinetic Measurements:

    • Synthesize xylitol-d2 by reducing this compound.

    • Measure initial velocities at various concentrations of both unlabeled xylitol and xylitol-d2, with a saturating concentration of NAD+.

    • Determine Km and Vmax for both substrates.

  • KIE Calculation: Calculate the KIE as described for xylose reductase.

Protocol for Xylose Isomerase
  • Enzyme Assay: The activity of xylose isomerase can be measured using a coupled assay. The D-xylulose produced is reduced by sorbitol dehydrogenase, and the accompanying oxidation of NADH is monitored at 340 nm.

  • Kinetic Measurements:

    • Measure initial velocities at various concentrations of both unlabeled xylose and this compound.

    • Determine Km and Vmax for both substrates.

  • KIE Calculation: Calculate the KIE as described above.

Visualizing Xylose Metabolic Pathways and Experimental Workflow

Signaling Pathways

The metabolism of xylose is intricately linked with the broader sugar signaling pathways of the cell, particularly in organisms like Saccharomyces cerevisiae that have been engineered to utilize xylose.

G cluster_extracellular Extracellular cluster_cell Cell cluster_oxidoreductase Oxidoreductase Pathway cluster_isomerase Isomerase Pathway Xylose_ext Xylose Xylose_int Intracellular Xylose Xylose_ext->Xylose_int Transport XR Xylose Reductase (XR) Xylose_int->XR XI Xylose Isomerase (XI) Xylose_int->XI Xylitol Xylitol XDH Xylitol Dehydrogenase (XDH) Xylitol->XDH Xylulose D-Xylulose Xylulose5P D-Xylulose-5-P Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP XR->Xylitol XDH->Xylulose XI->Xylulose G cluster_prep Preparation cluster_kinetic_assay Kinetic Assays cluster_analysis Data Analysis Synth Synthesize this compound Assay_Labeled Enzyme Assay with this compound Synth->Assay_Labeled Purify_Enz Purify Enzyme (XR, XDH, or XI) Assay_Unlabeled Enzyme Assay with Unlabeled Xylose Purify_Enz->Assay_Unlabeled Purify_Enz->Assay_Labeled MM_Unlabeled Michaelis-Menten Analysis (Unlabeled) Assay_Unlabeled->MM_Unlabeled MM_Labeled Michaelis-Menten Analysis (Labeled) Assay_Labeled->MM_Labeled Calc_KIE Calculate KIE MM_Unlabeled->Calc_KIE MM_Labeled->Calc_KIE

Head-to-head comparison of Xylose-d2 and L-arabinose-d2 in metabolic studies

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Metabolic Pathway Analysis

In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of biochemical pathways. Among these, deuterated pentoses like Xylose-d2 and L-arabinose-d2 offer unique advantages for probing the Pentose Phosphate Pathway (PPP) and related metabolic networks. This guide provides a head-to-head comparison of these two tracers, offering insights into their distinct metabolic fates, potential applications, and the experimental designs best suited for their use.

Disclaimer: Direct comparative performance studies on this compound and L-arabinose-d2 as metabolic tracers are limited in publicly available literature. The following comparison is based on the established metabolic pathways of their non-deuterated parent compounds and general principles of stable isotope tracing and metabolic flux analysis.

Metabolic Pathways: Different Entry Points, Converging Fates

The primary distinction between D-xylose and L-arabinose in metabolic studies lies in their different initial catabolic routes before converging on the Pentose Phosphate Pathway. Both are five-carbon sugars, but their stereochemistry dictates a unique series of enzymatic reactions for their assimilation.

D-xylose metabolism typically proceeds through one of two main pathways depending on the organism:

  • Oxido-Reductase Pathway (Eukaryotes): D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH).[1]

  • Isomerase Pathway (Prokaryotes): Xylose isomerase directly converts D-xylose to D-xylulose.[1][2]

In both cases, the resulting D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate , a key intermediate that directly enters the non-oxidative branch of the Pentose Phosphate Pathway.[2]

L-arabinose follows a more complex pathway, primarily characterized in bacteria:

  • Isomerization: L-arabinose is converted to L-ribulose by L-arabinose isomerase.[3][4]

  • Phosphorylation: L-ribulose is then phosphorylated by L-ribulokinase to produce L-ribulose-5-phosphate.[3][4]

  • Epimerization: Finally, L-ribulose-5-phosphate 4-epimerase converts L-ribulose-5-phosphate into D-xylulose-5-phosphate .[3][4]

Thus, both L-arabinose and D-xylose are ultimately converted to D-xylulose-5-phosphate before entering the central carbon metabolism via the PPP.[5] This convergence means that while their initial processing is distinct, their downstream metabolic fate is largely the same.

metabolic_pathways Metabolic Entry of D-Xylose and L-Arabinose into the PPP cluster_xylose D-Xylose Pathway cluster_arabinose L-Arabinose Pathway cluster_ppp Pentose Phosphate Pathway (PPP) Xylose D-Xylose-d2 Xylitol Xylitol-d2 Xylose->Xylitol Xylose Reductase (Eukaryotes) Xylulose D-Xylulose-d2 Xylose->Xylulose Xylose Isomerase (Prokaryotes) Xylitol->Xylulose Xylitol Dehydrogenase (Eukaryotes) Xylulose5P D-Xylulose-5-P-d2 Xylulose->Xylulose5P Xylulokinase Arabinose L-Arabinose-d2 Ribulose L-Ribulose-d2 Arabinose->Ribulose L-Arabinose Isomerase Ribulose5P L-Ribulose-5-P-d2 Ribulose->Ribulose5P L-Ribulokinase Ribulose5P->Xylulose5P L-Ribulose-5-P 4-Epimerase PPP_Metabolites Downstream PPP & Glycolysis Intermediates Xylulose5P->PPP_Metabolites

Caption: Metabolic pathways of D-Xylose and L-Arabinose leading to the Pentose Phosphate Pathway.

Inferred Comparative Performance

While direct experimental comparisons of the deuterated tracers are lacking, we can infer potential differences in their performance based on their distinct metabolic routes and regulation.

FeatureThis compoundL-arabinose-d2Rationale & Implications for Researchers
Metabolic Entry Point Enters after conversion to D-xylulose.Enters after a multi-step conversion to L-ribulose-5-P.L-arabinose-d2 traces a longer, more specific upstream pathway, making it potentially useful for studying the activity of arabinose-specific enzymes. This compound provides a more direct tracer for xylulokinase and the non-oxidative PPP.
Pathway Specificity The oxido-reductase pathway is common in fungi and yeasts.[1]The isomerase pathway is well-characterized in bacteria like E. coli.[3]The choice of tracer may depend on the organism being studied. Using the "native" sugar for that organism's primary pentose utilization pathway could yield more physiologically relevant data.
Regulatory Differences Metabolism can be regulated by factors like cofactor availability (NADPH/NADH balance).[6]In bacteria, the ara operon is a classic example of tightly regulated gene expression, induced by arabinose itself.[3]L-arabinose-d2 could be a valuable tool for studying gene regulation and induction in prokaryotic systems. The metabolic flux of this compound might be more sensitive to the redox state of the cell.
Potential for Isotope Effects The initial reduction/oxidation or isomerization steps could exhibit kinetic isotope effects.The longer enzymatic pathway may present more opportunities for kinetic isotope effects to manifest.Researchers should be aware that the deuterium label could potentially alter reaction rates compared to the unlabeled molecule, although this is a general consideration for all heavy isotope tracers.

Quantitative Data Summary

The following table summarizes data from a human clinical trial comparing the postprandial effects of non-deuterated D-xylose and L-arabinose when co-ingested with sucrose. This data may suggest differences in the absorption and initial metabolic processing of these two pentoses.

Table 1: Postprandial Glucose and Insulin Responses to D-xylose and L-arabinose

ParameterControl DrinkL-arabinose DrinkD-xylose Drink
Glucose Cmax (mmol/L) 8.0 ± 0.37.0 ± 0.27.2 ± 0.3
Glucose Time to Peak (min) 38 ± 348 ± 536 ± 2
Insulin Cmax (pmol/L) 483 ± 51350 ± 39388 ± 49
Insulin Time to Peak (min) 40 ± 352 ± 542 ± 4

Data adapted from a study on the effects of L-arabinose and D-xylose on glucose homeostasis.[7][8] Values are presented as mean ± SEM. Cmax refers to the maximum concentration.

The results indicate that both L-arabinose and D-xylose can lower the peak concentration of glucose and insulin after a sucrose-containing drink, with L-arabinose showing a tendency to delay the time to peak for both.[7] This suggests potential differences in their interaction with sugar transporters or digestive enzymes, which could influence their uptake rates when used as tracers.

Experimental Protocols

A generalized protocol for a stable isotope tracing experiment in cell culture is provided below. This protocol can be adapted for use with either this compound or L-arabinose-d2.

Objective: To measure the incorporation of deuterium from this compound or L-arabinose-d2 into downstream metabolites of the PPP and glycolysis.

Materials:

  • Mammalian cells of interest (e.g., cancer cell line)

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • This compound or L-arabinose-d2

  • Phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol

  • Cell scraper

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • LC-MS grade solvents

  • Liquid chromatography-mass spectrometry (LC-MS) system

Workflow:

experimental_workflow General Workflow for Stable Isotope Tracing A 1. Cell Seeding & Growth B 2. Media Switch to Tracer A->B Grow to ~80% confluency C 3. Incubation B->C Replace with medium containing this compound or L-arabinose-d2 D 4. Metabolite Quenching & Extraction C->D Time-course (e.g., 0, 1, 4, 8, 24h) E 5. Sample Processing D->E Rapidly wash with PBS, add ice-cold 80% methanol F 6. LC-MS Analysis E->F Scrape cells, centrifuge, collect supernatant, dry down G 7. Data Analysis F->G Separate & detect metabolites, measure mass isotopologue distributions

Caption: A typical experimental workflow for a stable isotope tracing study in cell culture.

Detailed Steps:

  • Cell Culture: Plate cells at an appropriate density in a multi-well plate (e.g., 6-well or 12-well) and allow them to adhere and grow to approximately 80% confluency.

  • Tracer Introduction: Prepare the labeling medium by supplementing glucose-free DMEM with the desired concentration of this compound or L-arabinose-d2 and dFBS. Remove the standard medium from the cells, wash once with PBS, and add the pre-warmed labeling medium.

  • Time-Course Incubation: Incubate the cells for various durations (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic labeling of downstream metabolites. The "0" time point serves as a negative control.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to each well and place the plate on dry ice for 10 minutes.

    • Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

  • Sample Preparation for LC-MS:

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

    • Dry the metabolite extract using a vacuum concentrator or lyophilizer.

    • Reconstitute the dried metabolites in an appropriate solvent for LC-MS analysis.

  • Data Acquisition and Analysis:

    • Analyze the samples using an LC-MS method optimized for polar metabolites.

    • Collect full scan data to identify metabolites and their mass isotopologue distributions (MIDs). The mass shift corresponding to the number of deuterium atoms incorporated will be observed.

    • Process the data using specialized software to correct for the natural abundance of isotopes and calculate the fractional enrichment of deuterium in each metabolite over time.

Conclusion

While both this compound and L-arabinose-d2 serve as valuable tracers for investigating the pentose phosphate pathway, their distinct entry points into metabolism offer researchers different opportunities.

  • This compound is a more direct tracer for the central non-oxidative PPP, making it suitable for studies focused on the flux through this part of the pathway and the activity of xylulokinase.

  • L-arabinose-d2 provides a tool to investigate the longer, often tightly regulated, upstream pathway of arabinose catabolism, which is particularly relevant in microbial systems.

References

A Comparative Guide to Xylose Quantification: Benchmarking Isotope Dilution Mass Spectrometry Against Established Reference Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of xylose is critical in various applications, from clinical diagnostics to biofuel development. This guide provides an objective comparison of a modern isotope dilution mass spectrometry method for Xylose-d2 against established reference techniques, supported by experimental data and detailed protocols.

The use of a deuterated internal standard, such as this compound, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) offers significant advantages in terms of accuracy and precision. By correcting for matrix effects and variations in sample preparation and instrument response, this isotope dilution approach is positioned as a potential gold standard. This guide benchmarks its performance against traditional colorimetric, enzymatic, and other chromatographic methods.

Performance Characteristics of Xylose Quantification Methods

The following table summarizes the key performance characteristics of various xylose quantification methods based on available experimental data. This allows for a direct comparison of their sensitivity, linearity, and precision.

MethodPrincipleLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Findings & Inter-method Correlations
This compound Isotope Dilution GC-MS Gas chromatography separation with mass spectrometric detection, using a deuterated internal standard.Not explicitly stated, but high sensitivity is implied.Not explicitly stated.Good linearity demonstrated with < 3% variation for calibration points.A study comparing GC/MS with a colorimetric method on 27 sera samples showed a correlation coefficient of 0.952. However, 10 of the 27 samples differed by >10%, with some borderline-low xylose values by GC/MS being well within the normal range by the colorimetric method.[1]
Phloroglucinol (Colorimetric) Dehydration of xylose to furfural in the presence of acid and heat, followed by reaction with phloroglucinol to form a colored complex.~0.5 mg/dL~1.5 mg/dL0.5 to 20 mg/dLA comparison with a new enzymatic method on 224 urine samples showed a mean bias of -16.08 mg of xylose.[2]
Enzymatic Assay Enzymatic oxidation of D-xylose by xylose dehydrogenase, leading to the production of NADH, which is measured spectrophotometrically.0.568 mg/dL (in buffer)1.89 mg/dL (in buffer)Up to 10 mg/dLAn excellent level of agreement was found with the phloroglucinol method after cut-off adjustment (Kappa coefficient = 0.9531).[2]
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection Separation of xylose from other sugars on a specialized column with detection based on changes in the refractive index of the eluent.0.8 ppm2.5 ppm11–100 μ g/100 μLHPLC is a common method for analyzing sugars in biomass hydrolysates and can be affected by co-eluting sugars.[3]

Experimental Protocols

Detailed methodologies for the key xylose quantification techniques are provided below.

This compound Isotope Dilution GC-MS Protocol

This method, adapted from a validated isotope dilution assay, is highly specific and accurate.

  • Sample Preparation:

    • To a serum or plasma sample, add a known amount of this compound as the internal standard.

    • Deproteinize the sample, typically by adding a solvent like acetonitrile or methanol, followed by centrifugation.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a derivatizing agent (e.g., a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to create volatile xylose derivatives.

    • Heat the mixture to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., a DB-5 or equivalent).

    • Use a temperature gradient to separate the xylose derivative from other components.

    • The eluent from the GC is introduced into a mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

    • Monitor specific ions for both the native xylose and the this compound internal standard.

  • Quantification:

    • Calculate the ratio of the peak area of the native xylose to the peak area of the this compound internal standard.

    • Determine the concentration of xylose in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of xylose and a constant concentration of the internal standard.

Phloroglucinol Colorimetric Assay Protocol

A classic and widely used method for xylose determination.

  • Reagent Preparation:

    • Prepare a phloroglucinol color reagent by dissolving phloroglucinol in a mixture of glacial acetic acid and hydrochloric acid.

  • Assay Procedure:

    • Mix a small volume of the sample (e.g., serum or urine) with the phloroglucinol color reagent in a test tube.

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 4 minutes) to allow for color development.[4]

    • Rapidly cool the tubes to room temperature.

    • Measure the absorbance of the solution at a specific wavelength, typically 554 nm, using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve by performing the same procedure with solutions of known xylose concentrations.

    • Determine the xylose concentration in the sample by interpolating its absorbance value on the standard curve.

Enzymatic Assay Protocol

This method offers high specificity for D-xylose.

  • Principle: The assay is based on the oxidation of D-xylose by xylose dehydrogenase in the presence of NAD+, which is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.

  • Assay Procedure:

    • In a cuvette or microplate well, combine a buffer solution (e.g., Tris-HCl or phosphate buffer at a neutral pH), NAD+, and the sample.

    • Measure the initial absorbance at 340 nm (A1).

    • Add xylose dehydrogenase to initiate the reaction.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to allow the reaction to go to completion (typically 5-10 minutes).

    • Measure the final absorbance at 340 nm (A2).

  • Quantification:

    • The change in absorbance (ΔA = A2 - A1) is used to calculate the concentration of xylose using the molar extinction coefficient of NADH.

    • Alternatively, a standard curve can be prepared using known concentrations of D-xylose.

HPLC-RI Protocol

A common chromatographic method for separating and quantifying sugars.

  • Sample Preparation:

    • Dilute the sample in the mobile phase.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: A specialized carbohydrate analysis column (e.g., an amino or a ligand-exchange column).

    • Mobile Phase: Typically an isocratic mixture of acetonitrile and water for amino columns, or just water for ligand-exchange columns.

    • Flow Rate: A constant flow rate is maintained.

    • Column Temperature: The column is often heated to improve peak shape and resolution.

  • Detection:

    • A refractive index (RI) detector is used to monitor the changes in the refractive index of the eluent as the sugar passes through the detector cell.

  • Quantification:

    • A calibration curve is generated by injecting standards of known xylose concentrations and plotting peak area against concentration.

    • The concentration of xylose in the sample is determined from its peak area using the calibration curve.

Visualizing the D-Xylose Absorption Test Workflow

The D-xylose absorption test is a clinical procedure used to assess the absorptive capacity of the small intestine. The following diagram illustrates the key steps in this workflow.

D_Xylose_Absorption_Test cluster_preparation Patient Preparation cluster_procedure Test Procedure cluster_analysis Sample Analysis cluster_interpretation Result Interpretation prep1 Fasting (8-12 hours) prep2 Empty Bladder (discard urine) prep1->prep2 proc1 Administer Oral D-Xylose Dose prep2->proc1 proc2 Collect Blood Sample (e.g., at 1 and 2 hours) proc1->proc2 proc3 Collect Urine (over a 5-hour period) proc1->proc3 analysis1 Quantify Xylose in Blood and Urine Samples proc2->analysis1 proc3->analysis1 interp1 Low blood and/or urine xylose levels analysis1->interp1 interp2 Normal blood and urine xylose levels analysis1->interp2 interp3 Indicates potential malabsorption interp1->interp3 interp4 Suggests normal absorptive function interp2->interp4

Caption: Workflow of the D-xylose absorption test.

This workflow demonstrates a logical process where accurate xylose quantification is paramount for correct clinical interpretation.

Conclusion

The quantification of xylose can be achieved through various analytical methods, each with its own set of advantages and limitations. While colorimetric and enzymatic assays offer simplicity and cost-effectiveness, they can be susceptible to interferences and may lack the specificity of chromatographic methods. HPLC provides better separation but can still be challenged by co-eluting compounds.

The use of a deuterated internal standard, this compound, with mass spectrometry (GC-MS or LC-MS/MS) represents a significant advancement in xylose quantification. This isotope dilution method offers superior accuracy, precision, and specificity by effectively mitigating matrix effects and other sources of analytical variability. For research and clinical applications demanding the highest level of confidence in xylose measurement, the this compound isotope dilution mass spectrometry approach is the benchmark against which other methods should be compared.

References

Comparative Metabolomics of Cells Grown on Xylose-d2 versus Glucose-d6: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of two deuterated hexose and pentose sugars, glucose-d6 and xylose-d2, in cellular systems. The information herein is designed to assist in the design and interpretation of stable isotope tracing experiments for metabolic flux analysis.

Introduction

Stable isotope tracing is a powerful technique to elucidate the activity of metabolic pathways.[1] Glucose, the primary cellular fuel, and xylose, a major component of lignocellulosic biomass, are metabolized through distinct pathways.[2][3][4] Understanding these differences is crucial for fields ranging from biofuel production to cancer metabolism. This guide outlines the expected metabolic distinctions when using glucose-d6 and this compound as tracers and provides a framework for conducting such comparative studies. While direct comparative metabolomics data for this compound versus glucose-d6 is not extensively published, this guide synthesizes information from studies on general xylose and glucose metabolism and stable isotope tracing principles.

Metabolic Pathways: Glucose vs. Xylose

Glucose and xylose enter central carbon metabolism through different routes, leading to distinct downstream labeling patterns.

Glucose Metabolism: Glucose is phosphorylated to glucose-6-phosphate and enters glycolysis. It can also be shunted into the Pentose Phosphate Pathway (PPP) and the hexosamine biosynthesis pathway. The tricarboxylic acid (TCA) cycle further metabolizes glycolytic end products.

Xylose Metabolism: The metabolic pathway for xylose depends on the organism.

  • Oxido-reductase pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol, followed by the oxidation of xylitol to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[4]

  • Isomerase pathway: Typically used by prokaryotes, this pathway directly converts D-xylose to D-xylulose, which is then phosphorylated and enters the PPP.[4][5]

Below is a diagram illustrating the entry points of glucose and xylose into central carbon metabolism.

cluster_glucose Glucose Metabolism cluster_xylose Xylose Metabolism Glucose-d6 Glucose-d6 G6P Glucose-6-Phosphate Glucose-d6->G6P Glycolysis Glycolysis G6P->Glycolysis PPP PPP G6P->PPP Pentose Phosphate Pathway Pyruvate Pyruvate Glycolysis->Pyruvate PPP->Glycolysis TCA Cycle TCA Cycle Pyruvate->TCA Cycle This compound This compound Xylulose Xylulose This compound->Xylulose Xylulose-5P Xylulose-5-Phosphate Xylulose->Xylulose-5P Xylulose-5P->PPP Cell_Culture 1. Cell Culture and Labeling (Glucose-d6 or this compound) Metabolite_Extraction 2. Metabolite Extraction (Quenching and Lysis) Cell_Culture->Metabolite_Extraction LCMS_Analysis 3. LC-MS Analysis (Separation and Detection) Metabolite_Extraction->LCMS_Analysis Data_Analysis 4. Data Analysis (Isotopologue Distribution) LCMS_Analysis->Data_Analysis Interpretation 5. Biological Interpretation (Metabolic Flux) Data_Analysis->Interpretation Start Start with Labeled Metabolite Data PPP_Labeling High Labeling in PPP Intermediates? Start->PPP_Labeling Glycolysis_Labeling Direct Labeling of Early Glycolysis? PPP_Labeling->Glycolysis_Labeling Yes Xylose_Metabolism Dominant Xylose Metabolism PPP_Labeling->Xylose_Metabolism No (Immediate X5P) Redox_Imbalance Evidence of Redox Imbalance (e.g., Xylitol)? Glycolysis_Labeling->Redox_Imbalance No Glucose_Metabolism Dominant Glucose Metabolism Glycolysis_Labeling->Glucose_Metabolism Yes Redox_Imbalance->Xylose_Metabolism Yes Mixed_Metabolism Mixed or Altered Metabolism Redox_Imbalance->Mixed_Metabolism No

References

A Comparative Guide to the Validation of Automated Enzymatic Assays for Xylose-d2 Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of deuterated molecules such as Xylose-d2 is critical for pharmacokinetic and metabolic studies. This guide provides a comprehensive comparison of an automated enzymatic assay for the detection of this compound against established mass spectrometry-based methods, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the experimental data, detailed protocols, and performance characteristics of each method to aid in the selection of the most appropriate analytical technique.

Methodology Overview

The primary methods for the quantification of xylose and its deuterated analogues can be broadly categorized into enzymatic assays and mass spectrometry techniques.

  • Automated Enzymatic Assay: This method utilizes the enzyme xylose dehydrogenase, which catalyzes the oxidation of xylose. The reaction produces NADH, which can be measured spectrophotometrically at 340 nm. The amount of NADH produced is directly proportional to the xylose concentration.[1] This assay has been successfully automated for high-throughput analysis of D-xylose.[1][2] For the purpose of this guide, we will evaluate its theoretical application to this compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that separates compounds using liquid chromatography and detects them based on their mass-to-charge ratio.[3][4] It is capable of distinguishing between deuterated and non-deuterated forms of a molecule.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS/MS, GC-MS separates compounds in the gas phase before detection by mass spectrometry. It is a robust and reliable method for the analysis of volatile compounds and can be used for xylose analysis after derivatization.

Performance Comparison

The following tables summarize the key performance characteristics of the automated enzymatic assay (based on D-xylose data), LC-MS/MS, and GC-MS for xylose detection.

Table 1: Key Performance Characteristics of Xylose Detection Methods

ParameterAutomated Enzymatic Assay (for D-Xylose)LC-MS/MSGC-MS
Principle Enzymatic oxidation of xyloseChromatographic separation and mass-based detectionChromatographic separation and mass-based detection
Specificity for this compound Potentially susceptible to kinetic isotope effectsHighHigh
Linearity 0.25 to 15 mg/dL[1]Wide dynamic range (5-6 orders of magnitude)[4]Good linearity with appropriate standards
Lower Limit of Quantification (LLOQ) 1.89 mg/dL[5]As low as <1.0 ng/mL[4]Dependent on derivatization and system sensitivity
Precision (%CV) <10%[4]Typically <15%Typically <15%
Accuracy (%Bias) Within ±15%Typically within ±15%Typically within ±15%
Throughput High (suitable for automation)Moderate to HighModerate
Sample Preparation MinimalRequires protein precipitation/extractionRequires derivatization
Instrumentation Cost Low to ModerateHighModerate to High

Experimental Protocols

Automated Enzymatic Assay Protocol

This protocol is based on the use of xylose dehydrogenase from Caulobacter crescentus and has been validated for D-xylose in automated analyzers.[1]

Reagents:

  • Reagent 1 (R1): 2.46 mg/mL NAD+ in phosphate buffer.[1]

  • Reagent 2 (R2): 0.024 mg/mL xylose dehydrogenase (XylB) in phosphate buffer.[1]

  • Sample: Urine or plasma.

Automated Analyzer Procedure:

  • A sample is mixed with Reagent 1 and incubated for 5 minutes.

  • Reagent 2 is added, and the mixture is incubated for another 5 minutes.

  • The change in absorbance at 340 nm is measured, which is proportional to the xylose concentration.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

A general protocol for the analysis of xylose in biological matrices.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a solvent like acetonitrile or methanol.

  • Supernatant Collection: The sample is centrifuged, and the supernatant containing the analyte is collected.

  • Dilution: The supernatant may be diluted with an appropriate solvent before injection.

LC-MS/MS Conditions:

  • LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar compounds like sugars.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A general protocol for the analysis of xylose.

Sample Preparation (Derivatization):

  • Drying: The sample is dried to remove water.

  • Oximation: An oximation reagent (e.g., methoxyamine hydrochloride in pyridine) is added to convert the aldehyde group of xylose to an oxime.

  • Silylation: A silylation reagent (e.g., MSTFA) is added to convert the hydroxyl groups to trimethylsilyl ethers, making the molecule volatile.

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column is typically used.

  • Carrier Gas: Helium is commonly used.

  • Injection: A split or splitless injection is used depending on the sample concentration.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and specific ions for the derivatized xylose are monitored.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_enzymatic Automated Enzymatic Assay Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow Sample (this compound) Sample (this compound) Mix with NAD+ Mix with NAD+ Sample (this compound)->Mix with NAD+ Step 1 Protein Precipitation Protein Precipitation Sample (this compound)->Protein Precipitation Step 1 Derivatization Derivatization Sample (this compound)->Derivatization Step 1 Add Xylose Dehydrogenase Add Xylose Dehydrogenase Mix with NAD+->Add Xylose Dehydrogenase Step 2 Measure NADH at 340nm Measure NADH at 340nm Add Xylose Dehydrogenase->Measure NADH at 340nm Step 3 Quantification Quantification Measure NADH at 340nm->Quantification Step 4 LC Separation LC Separation Protein Precipitation->LC Separation Step 2 Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Step 3 Mass Spectrometry->Quantification Step 4 Mass Spectrometry->Quantification Step 4 GC Separation GC Separation Derivatization->GC Separation Step 2 GC Separation->Mass Spectrometry Step 3

Caption: Comparative workflows for this compound detection methods.

This compound This compound Xylose Dehydrogenase Xylose Dehydrogenase This compound->Xylose Dehydrogenase Xylo-d2-nolactone Xylo-d2-nolactone NAD+ NAD+ NAD+->Xylose Dehydrogenase NADH NADH Xylose Dehydrogenase->Xylo-d2-nolactone Xylose Dehydrogenase->NADH

Caption: Enzymatic reaction for this compound detection.

Discussion and Recommendations

Automated Enzymatic Assay:

  • Advantages: This method is cost-effective, rapid, and amenable to high-throughput screening in clinical and research laboratories. The simple sample preparation and automation reduce manual labor and potential for error.

  • Limitations and Considerations for this compound: A significant consideration for the enzymatic detection of this compound is the potential for a kinetic isotope effect (KIE) . The presence of deuterium at a site involved in the enzymatic reaction (e.g., the C1 or C2 position of xylose) can alter the reaction rate compared to the non-deuterated molecule. This could lead to an underestimation of the this compound concentration if the calibration is performed with non-deuterated xylose standards. Therefore, direct validation of the enzymatic assay with certified this compound standards is crucial to determine the extent of any KIE and to ensure accurate quantification.

Mass Spectrometry-Based Methods (LC-MS/MS and GC-MS):

  • Advantages: LC-MS/MS and GC-MS are the gold standard for the analysis of isotopically labeled compounds. They offer high specificity, allowing for the differentiation of this compound from endogenous, non-deuterated xylose. These methods also provide excellent sensitivity, enabling the detection of low concentrations of the analyte in complex biological matrices.

  • Limitations: The primary drawbacks of mass spectrometry methods are the high initial instrument cost, the need for more complex sample preparation (especially for GC-MS), and lower throughput compared to fully automated enzymatic assays.

The choice of analytical method for this compound detection depends on the specific requirements of the study.

  • For high-throughput screening where cost and speed are major factors, a validated automated enzymatic assay could be a viable option, provided that the kinetic isotope effect is thoroughly investigated and accounted for. A dedicated calibration curve using this compound standards would be essential.

  • For definitive quantification and studies requiring high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the recommended method . Its ability to distinguish between labeled and unlabeled species makes it ideal for pharmacokinetic and metabolic studies.

  • GC-MS remains a robust and reliable alternative to LC-MS/MS, especially in laboratories where the instrumentation and expertise are already established.

Ultimately, the validation of any chosen method against certified reference materials of this compound is paramount to ensure the accuracy and reliability of the generated data.

References

Safety Operating Guide

Proper Disposal of Xylose-d2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of all laboratory chemicals is paramount. This document provides essential, step-by-step guidance for the proper disposal of Xylose-d2, a non-radioactive, deuterated form of xylose.

While D-(+)-Xylose is classified as a non-hazardous substance, proper disposal protocols are necessary to maintain a safe laboratory environment and adhere to waste management regulations. The introduction of deuterium atoms into the xylose molecule does not alter its fundamental chemical reactivity in a way that would necessitate specialized hazardous waste procedures beyond those for standard, non-hazardous chemical waste. Deuterium is a stable, non-radioactive isotope of hydrogen.

Immediate Safety and Handling

Before disposal, ensure that standard laboratory personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, sweep up the solid material and place it in a sealed container for disposal. Avoid generating dust. The area of the spill should then be washed thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for D-(+)-Xylose, the unlabeled analogue of this compound. This information is relevant as the deuteration does not significantly alter these physical properties.

PropertyValue
Molecular Formula C₅H₁₀O₅
Molecular Weight 150.13 g/mol
Melting Point 144-153 °C
Solubility in Water Soluble
Appearance White crystalline powder

Disposal Workflow

The proper disposal of this compound follows a clear, logical progression designed to ensure safety and regulatory compliance. The workflow diagram below illustrates these steps.

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

While no "experiments" are performed for disposal, the following detailed protocols outline the procedural steps for preparing this compound for final disposal.

Protocol 1: Packaging of Solid this compound Waste

  • Container Selection: Choose a sturdy, sealable container appropriate for solid waste. The original product container, if empty, can be reused for this purpose.

  • Transfer of Waste: Carefully transfer any unused or waste this compound powder into the designated container. Use a spatula or a brush to ensure all residual powder is collected.

  • Collection of Contaminated Materials: Place any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or paper towels, into the same container.

  • Sealing: Securely seal the container to prevent any leakage or spillage.

  • Labeling: Affix a waste label to the container. The label should clearly state:

    • "Non-Hazardous Waste"

    • The chemical name: "this compound"

    • The approximate quantity

    • The date of packaging

    • The name of the generating laboratory and principal investigator.

Protocol 2: Consultation and Final Disposal

  • Review Institutional Policies: Access and review your institution's specific guidelines for the disposal of non-hazardous chemical waste. These are typically available through the Environmental Health & Safety (EHS) office's website or handbook.

  • Contact EHS if Necessary: If there is any ambiguity regarding the disposal of a deuterated, non-hazardous compound, contact your EHS office for clarification. Provide them with the name of the chemical (this compound) and confirm its non-hazardous and non-radioactive nature.

  • Follow EHS Instructions: Adhere to the final disposal instructions provided by your institution. This may involve placing the sealed and labeled container in a designated non-hazardous solid waste accumulation area for collection by waste management personnel. In some cases, and only with explicit institutional approval, it may be permissible to dispose of it in the regular solid waste stream.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.

Essential Safety and Logistical Information for Handling Xylose-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling Xylose-d2, including personal protective equipment (PPE) recommendations, and operational and disposal plans. While this compound is a deuterated form of xylose, its general handling and safety precautions align with those for the non-deuterated D(+)-Xylose, which is considered non-hazardous.[1][2] However, it is crucial to treat all laboratory chemicals with caution.[1][2]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications
Hand Protection GlovesNitrile rubber (NBR) gloves with a material thickness greater than 0.11 mm are recommended.[3] Disposable nitrile gloves are suitable for incidental contact.[4][5]
Eye and Face Protection Safety GogglesUse safety goggles with side protection.[3] In situations with a splash hazard, a face shield should be worn in addition to goggles.[4][6]
Body Protection Lab CoatA standard lab coat is necessary to protect clothing and skin from potential splashes.[5][6][7]
Respiratory Protection -Under normal use conditions with adequate local and general ventilation, no special respiratory protection is required.[3][8]
Foot Protection Closed-toe ShoesEssential to prevent injuries from spills or dropped objects.[6]

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from receiving and storage to use and final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive this compound Store Store in a cool, dry place Receive->Store Inspect container Prep Prepare for experiment Store->Prep Don PPE Weigh Weighing Prep->Weigh Dissolve Dissolving Weigh->Dissolve Use Use in experiment Dissolve->Use Collect Collect Waste Use->Collect Dispose Dispose according to regulations Collect->Dispose

Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to maintaining a safe laboratory environment and complying with regulations.

Waste TypeDisposal Procedure
Unused this compound Should be disposed of by a licensed professional waste disposal service.[9]
Contaminated Labware (e.g., pipette tips, tubes) Place in a sealed bag or container for disposal.[1][2]
Spills Sweep up the solid material, place it in a suitable, sealed container for disposal, and ventilate the area.[1][2][10] Wash the spill site after material pickup is complete.[1][2]
Aqueous Solutions Consult local regulations for the disposal of aqueous chemical waste. Small quantities may be permissible to be flushed down the drain with plenty of water, but this depends on institutional and local guidelines.

First Aid Procedures

In case of accidental exposure, follow these first aid measures:

  • After inhalation: Provide fresh air.[3]

  • After skin contact: Rinse skin with water or shower.[3]

  • After eye contact: Rinse cautiously with water for several minutes.[1][2][3]

  • After ingestion: Rinse mouth. If you feel unwell, call a doctor.[1][2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.